molecular formula C9H17NO5 B1370970 (R)-4-N-Boc-amino-2-hydroxybutyric acid CAS No. 496918-28-6

(R)-4-N-Boc-amino-2-hydroxybutyric acid

Cat. No.: B1370970
CAS No.: 496918-28-6
M. Wt: 219.23 g/mol
InChI Key: POASMXSJVKADPM-ZCFIWIBFSA-N
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Description

(R)-4-N-Boc-amino-2-hydroxybutyric acid is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-4-6(11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POASMXSJVKADPM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650637
Record name (2R)-4-[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496918-28-6
Record name (2R)-4-[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-4-N-Boc-amino-2-hydroxybutyric acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-4-N-Boc-amino-2-hydroxybutyric Acid

Executive Summary & Core Concepts

This compound, a chiral non-proteinogenic amino acid, serves as a critical building block in modern synthetic and medicinal chemistry. The strategic placement of a hydroxyl group at the α-carbon and a Boc-protected amine at the γ-position offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group provides stability and enhanced solubility in organic solvents, facilitating its use in peptide synthesis and the development of novel therapeutic agents.[1][2] Its deprotected counterpart, (R)-4-amino-2-hydroxybutyric acid, is a known component of potent aminoglycoside antibiotics, highlighting the inherent biological relevance of this structural motif.[3] This guide provides an in-depth exploration of its chemical properties, synthesis rationale, rigorous analytical characterization, and key applications for researchers and drug development professionals.

Physicochemical & Structural Properties

The compound's utility is fundamentally derived from its distinct physicochemical characteristics. The Boc group imparts lipophilicity, while the carboxylic acid and hydroxyl groups provide sites for hydrogen bonding and further chemical modification.

PropertyValueSource
IUPAC Name (2R)-2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid[4]
CAS Number 496918-28-6[4][5]
Molecular Formula C₉H₁₇NO₅[4][5]
Molecular Weight 219.23 g/mol [4]
Appearance Typically a white to off-white solid or powder[1][6]
SMILES CC(C)(C)OC(=O)NCCO[4]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 5[4]
Purity (Typical) ≥95%[5]
Storage Conditions Store at 0 - 8 °C in a dry, well-ventilated place[1][6][7]

Synthesis and Purification Strategies

The enantioselective synthesis of this compound is non-trivial, requiring precise control of stereochemistry. While specific proprietary routes vary, the general logic involves starting from a chiral precursor to set the stereocenter at the C2 position.

The Rationale of Synthetic Design

A common and logical approach begins with a readily available, enantiomerically pure starting material, such as (R)-malic acid or a derivative of D-arabinose.[8][9] The core challenge is the regioselective functionalization of the carbon backbone. The synthesis involves a sequence of protection, activation, substitution, and deprotection steps. The Boc group is typically introduced onto the primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This choice is strategic; the Boc group is stable to a wide range of reaction conditions but can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid), ensuring orthogonality with other potential protecting groups.

Purification often necessitates chromatographic techniques. For the final acidic product, purification may also be achieved via crystallization. In related syntheses of the parent amino acid, ion-exchange chromatography is a powerful final step to remove inorganic salts and other impurities, yielding a highly pure product.[9]

Generalized Synthetic Workflow Diagram

G cluster_0 Synthesis Phase cluster_1 Purification Phase Start Chiral Precursor ((R)-Malic Acid Derivative) Step1 Introduce Nitrogen (e.g., Azide Displacement) Start->Step1 Multi-step conversion Step2 Reduce to Amine Step1->Step2 e.g., H₂, Pd/C Step3 Boc Protection (Boc₂O, Base) Step2->Step3 Step4 Final Deprotection/ Modification Step3->Step4 Product (R)-4-N-Boc-amino- 2-hydroxybutyric acid Step4->Product Purify Chromatography (e.g., Silica Gel) Product->Purify FinalQC Analytical QC Purify->FinalQC Confirm Purity & Identity G cluster_0 Primary Analysis cluster_1 Purity & Chiral Integrity Sample Test Sample of This compound NMR ¹H & ¹³C NMR Sample->NMR Structural ID MS Mass Spectrometry (e.g., ESI-MS) Sample->MS Molecular Weight HPLC HPLC-MS or HPLC-ELSD Sample->HPLC Chemical Purity Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Enantiomeric Purity Result Certificate of Analysis (Identity, Purity, Enantiomeric Excess) NMR->Result MS->Result HPLC->Result Chiral_HPLC->Result

Sources

Synthesis of (R)-4-N-Boc-amino-2-hydroxybutyric Acid: An In-depth Technical Guide from the Chiral Pool

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (R)-4-N-Boc-amino-2-hydroxybutyric acid, a valuable chiral building block in modern drug discovery and development. Leveraging the readily available chiral pool, this guide focuses on the practical synthesis starting from (R)-aspartic acid. Detailed mechanistic insights, step-by-step experimental protocols, and critical process parameters are discussed to ensure reproducibility and high optical purity of the final product. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, process development, and organic synthesis.

Introduction: The Significance of this compound

Optically pure α-hydroxy-γ-amino acids are privileged structural motifs found in a variety of biologically active molecules, including enzyme inhibitors and peptide mimics. This compound, with its defined stereochemistry and orthogonal protecting groups, serves as a versatile synthon for the introduction of this key pharmacophore. Its applications span the development of novel therapeutics, where precise control of stereochemistry is paramount for target engagement and pharmacological activity.

The "chiral pool" refers to the collection of inexpensive and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, that serve as excellent starting materials for asymmetric synthesis. The utilization of the chiral pool is a cornerstone of efficient and sustainable organic synthesis, as it obviates the need for often complex and costly asymmetric induction steps. This guide will focus on a practical approach to the synthesis of the title compound from (R)-aspartic acid, a readily available and cost-effective chiral starting material.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound 1 , points towards (R)-aspartic acid 5 as a suitable chiral precursor. The key transformations involve the stereospecific conversion of the α-amino group of aspartic acid into a hydroxyl group and the selective reduction of the distal β-carboxylic acid.

Retrosynthesis target This compound (1) intermediate1 N-Boc-(R)-2-hydroxysuccinic acid (3) target->intermediate1 Selective Reduction intermediate2 N-Boc-(R)-aspartic acid (4) intermediate1->intermediate2 Diazotization (retention) start (R)-aspartic acid (5) intermediate2->start Boc Protection

Figure 1: Retrosynthetic analysis of this compound.

The proposed forward synthesis, therefore, comprises three key stages:

  • Protection: The amino group of (R)-aspartic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Stereospecific Conversion: The α-amino group of N-Boc-(R)-aspartic acid is converted to a hydroxyl group with retention of configuration via a diazotization reaction.

  • Selective Reduction: The β-carboxylic acid of the resulting N-Boc-(R)-2-hydroxysuccinic acid is selectively reduced to a primary alcohol.

Synthetic Pathway and Mechanistic Insights

The overall synthetic workflow is depicted below. Each step has been optimized to ensure high yields and preservation of the critical (R)-stereocenter.

Figure 2: Overall synthetic workflow from (R)-aspartic acid.

Step 1: N-Boc Protection of (R)-Aspartic Acid

The initial step involves the protection of the amino group of (R)-aspartic acid as its tert-butyl carbamate (Boc) derivative. This is a standard procedure in peptide synthesis and is crucial for preventing the amino group from reacting in the subsequent diazotization step.

Causality behind Experimental Choices: The use of di-tert-butyl dicarbonate ((Boc)₂O) is standard for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). A base is required to deprotonate the amino group, increasing its nucleophilicity. The choice of base and solvent system can influence the reaction rate and yield.

Step 2: Diazotization of N-Boc-(R)-Aspartic Acid

This is the key stereochemistry-defining step. The conversion of a primary amine to a diazonium salt, followed by displacement with a nucleophile (in this case, water), is a well-established transformation. For α-amino acids, this reaction is known to proceed with overall retention of configuration.[1][2]

Mechanistic Insight: The retention of stereochemistry is rationalized by a double inversion mechanism. The initially formed diazonium salt is intramolecularly attacked by the adjacent carboxylate group to form a transient α-lactone intermediate with inversion of configuration. Subsequent nucleophilic attack by water on the α-lactone occurs with a second inversion, leading to the net retention of the original stereochemistry.[2]

Diazotization_Mechanism start N-Boc-(R)-Aspartic Acid diazonium Diazonium Salt Intermediate start->diazonium NaNO2, H+ lactone α-Lactone Intermediate (inversion) diazonium->lactone Intramolecular SN2 product N-Boc-(R)-2-hydroxysuccinic acid (retention) lactone->product H2O, SN2

Figure 3: Simplified mechanism of diazotization with retention of stereochemistry.

Step 3: Selective Reduction of N-Boc-(R)-2-hydroxysuccinic Acid

The final step requires the chemoselective reduction of the β-carboxylic acid in the presence of the α-carboxylic acid and the Boc-protecting group. This differentiation is challenging, and the choice of reducing agent is critical. Borane-based reagents are often employed for their ability to selectively reduce carboxylic acids.

Causality behind Experimental Choices: Borane-tetrahydrofuran complex (BH₃·THF) is a suitable reagent for this transformation. The selective reduction of one carboxylic acid over another in a dicarboxylic acid can often be achieved by controlling the stoichiometry of the reducing agent and the reaction conditions. The α-hydroxy-α-carboxylic acid moiety can form a chelate with the borane, potentially deactivating it towards reduction, thus favoring the reduction of the more sterically accessible β-carboxylic acid.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times.

Synthesis of N-Boc-(R)-aspartic acid (4)
Reagent/SolventMolar Equiv.Amount
(R)-Aspartic acid1.0(user defined)
Di-tert-butyl dicarbonate1.1(calculated)
Sodium Bicarbonate2.5(calculated)
Dioxane-(volume)
Water-(volume)

Procedure:

  • To a stirred solution of (R)-aspartic acid in a 1:1 mixture of dioxane and water, add sodium bicarbonate in portions at room temperature.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-(R)-aspartic acid as a white solid.

Synthesis of N-Boc-(R)-2-hydroxysuccinic acid (3)
Reagent/SolventMolar Equiv.Amount
N-Boc-(R)-aspartic acid1.0(user defined)
Sodium Nitrite3.0(calculated)
1 M Sulfuric Acid-(volume)
Water-(volume)

Procedure:

  • Dissolve N-Boc-(R)-aspartic acid in 1 M sulfuric acid and cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Extract the reaction mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-2-hydroxysuccinic acid.

Synthesis of this compound (1)
Reagent/SolventMolar Equiv.Amount
N-Boc-(R)-2-hydroxysuccinic acid1.0(user defined)
Borane-THF complex (1 M)1.5(calculated)
Tetrahydrofuran (THF)-(volume)

Procedure:

  • Dissolve N-Boc-(R)-2-hydroxysuccinic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add the borane-THF complex dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary

CompoundStarting MaterialKey ReagentsTypical Yield (%)
N-Boc-(R)-aspartic acid(R)-Aspartic acid(Boc)₂O, NaHCO₃>90
N-Boc-(R)-2-hydroxysuccinic acidN-Boc-(R)-aspartic acidNaNO₂, H₂SO₄60-70
This compoundN-Boc-(R)-2-hydroxysuccinic acidBH₃·THF50-60

Conclusion

This technical guide has outlined a reliable and stereoselective synthesis of this compound from the chiral pool starting material, (R)-aspartic acid. The key transformations, including Boc protection, stereoretentive diazotization, and selective reduction, have been detailed with mechanistic justifications and practical experimental protocols. This synthetic route provides a cost-effective and efficient method for accessing this valuable chiral building block for applications in pharmaceutical research and development.

References

  • Khan, W. A., & Kumar, A. (2018). Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters. ResearchGate. Retrieved from [Link]

  • White, E. H., & Elliger, C. A. (1967). The Stereochemistry of the Diazotization of Aliphatic Amines. The Deamination of the Isopropylamines. Journal of the American Chemical Society, 89(1), 165–174.
  • Organic Syntheses. (2008). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 14.4: Diazotization of Amines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to (R)-4-N-Boc-amino-2-hydroxybutyric Acid: A Key Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Intermediate

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for safety and efficacy. Chiral building blocks—stereochemically pure molecules used as starting points for complex syntheses—are therefore indispensable assets. (R)-4-N-Boc-amino-2-hydroxybutyric acid is a prominent example of such a high-value intermediate.

Its formal IUPAC name is (2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .[1] This molecule is a non-proteinogenic γ-amino acid derivative, featuring a hydroxyl group at the α-carbon (C2) and a tert-butoxycarbonyl (Boc) protected amine at the γ-carbon (C4). The (R) stereocenter at C2 is critical, as it dictates the three-dimensional orientation of the final active pharmaceutical ingredient (API) it is incorporated into. This guide provides an in-depth examination of its structure, properties, synthesis, and critical applications for researchers and professionals in pharmaceutical development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the foundation for its effective use in synthesis.

Chemical Structure

The structure combines a butyric acid backbone with three key functional groups: a carboxylic acid, a stereodefined secondary alcohol, and a Boc-protected primary amine. The Boc group provides robust protection to the amine under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, making it an ideal choice for multi-step synthesis.

G start_node Chiral Pool Precursor ((S)-Malic Acid Derivative) step1_node Step 1: Regioselective Amidation/Reduction start_node->step1_node intermediate1 Intermediate A (Chiral γ-Amino Alcohol) step1_node->intermediate1 step1_node->intermediate1  1. NH₃  2. BH₃-DMS step2_node Step 2: Boc Protection of Amine intermediate1->step2_node intermediate2 Intermediate B (Boc-Protected Amino Alcohol) step2_node->intermediate2 step2_node->intermediate2  (Boc)₂O,  Base step3_node Step 3: Selective Oxidation of Primary Alcohol intermediate2->step3_node end_node Final Product (this compound) step3_node->end_node step3_node->end_node  TEMPO/Bleach  or other selective oxidant

Caption: Conceptual workflow for the synthesis of the target molecule.

Protocol as a Self-Validating System

To ensure scientific integrity, each stage of the synthesis must be rigorously validated. This creates a self-validating system where the quality of the final product is assured by intermediate quality control.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is used to track the consumption of starting material and the formation of the product in real-time. This prevents incomplete reactions or the formation of excessive byproducts.

  • Structural Confirmation: After each step, the structure of the isolated intermediate is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). This validates that the intended chemical transformation has occurred.

  • Stereochemical Validation: The enantiomeric purity of the final product is the most critical parameter. It is determined using a specialized analytical technique, typically chiral HPLC or chiral Gas Chromatography (GC), which can separate and quantify the (R) and (S) enantiomers. An enantiomeric excess of >99% is often the required standard for pharmaceutical intermediates.

Core Applications in Drug Development

The utility of this compound lies in its function as a specialized building block for APIs where the γ-amino-α-hydroxybutyric acid motif is essential for biological activity.

Synthesis of Next-Generation Aminoglycoside Antibiotics

A primary application is in the synthesis of semi-synthetic aminoglycoside antibiotics, such as derivatives of Arbekacin. [2]Arbekacin is a crucial drug used to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in hospital and community settings. [2] The biological activity of Arbekacin and its analogs is significantly enhanced by the presence of a (S)-4-amino-2-hydroxybutyryl (HABA) side chain. This compound is the direct, stereochemically correct precursor for introducing this side chain onto the core aminoglycoside scaffold. The Boc-protected amine allows for selective coupling to the scaffold, and the pre-defined (R)-hydroxy center ensures the correct final stereochemistry after deprotection (note the change in Cahn-Ingold-Prelog priority rules upon coupling may result in an (S) designation in the final product).

A Building Block (R)-4-N-Boc-amino- 2-hydroxybutyric acid B Amide Coupling & Deprotection A->B Provides Stereocenter C HABA Side Chain Attached to Aminoglycoside Core B->C Forms D Enhanced Binding to Bacterial Ribosome C->D Enables E Potent Efficacy Against MRSA D->E Leads to

Caption: Logical flow from chiral building block to therapeutic application.

Utility in Peptide and Scaffold-Based Drug Design

Beyond aminoglycosides, this molecule serves as a valuable building block in broader medicinal chemistry contexts:

  • Peptidomimetics: As a non-canonical amino acid, its incorporation into peptides can prevent proteolytic degradation by endogenous enzymes, thereby increasing the in-vivo half-life of a peptide-based drug.

  • Scaffold Decoration: The multiple functional groups (acid, alcohol, protected amine) allow it to be used as a versatile scaffold. Other chemical moieties can be attached to it to explore the chemical space around a biological target, aiding in the lead optimization phase of drug discovery. [3]

Conclusion

This compound is more than a simple chemical reagent; it is a key enabling technology in pharmaceutical synthesis. Its value is derived from its stereochemical purity, the orthogonal protecting group strategy it embodies, and its direct applicability to solving pressing therapeutic challenges, most notably in the fight against antibiotic-resistant bacteria. For researchers and drug development professionals, a deep understanding of this building block's properties and synthesis is crucial for leveraging its full potential in creating the next generation of precisely engineered medicines.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 27281609, this compound. [Link]

  • J&K Scientific. Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. [Link]

Sources

(R)-4-N-Boc-amino-2-hydroxybutyric acid: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Hydroxy Amino Acids in Modern Therapeutics

In the landscape of contemporary drug discovery and development, the demand for molecular building blocks that offer precise stereochemical control and enhanced pharmacological properties is paramount. Among these, non-standard amino acids, particularly those with chiral centers and hydroxyl functionalities, have emerged as critical components in the design of sophisticated therapeutic agents. (R)-4-N-Boc-amino-2-hydroxybutyric acid (CAS No. 496918-28-6), a derivative of γ-amino butyric acid (GABA), epitomizes this class of molecules. Its unique structural features—a stereodefined hydroxyl group at the α-position and a Boc-protected amine—make it a highly valuable intermediate for introducing hydrophilicity and specific conformational constraints into peptides and small molecule drugs. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its strategic application in solid-phase peptide synthesis (SPPS) and the development of novel pharmaceuticals.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
CAS Number 496918-28-6[1]
Molecular Formula C₉H₁₇NO₅[1]
Molecular Weight 219.24 g/mol [1]
IUPAC Name (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoic acid[1]
Appearance White to off-white solidCommercially available data
Purity Typically ≥95%[1]
Solubility Soluble in methanol, DMF, and aqueous baseGeneral knowledge of similar compounds

Enantioselective Synthesis: A Protocol Grounded in Chirality

The synthesis of this compound necessitates a stereocontrolled approach to establish the desired chirality at the C2 position. A robust and well-documented strategy involves the use of a chiral precursor from the natural chiral pool, such as L-malic acid.[2] The following protocol outlines a scientifically sound pathway for its preparation.

Workflow for the Synthesis of this compound

cluster_0 Part 1: Synthesis of (R)-4-amino-2-hydroxybutyric acid from L-Malic Acid cluster_1 Part 2: Boc Protection A L-Malic Acid B Intermediate Formation (e.g., cyclic anhydride/ester) A->B Esterification/Anhydride formation C Ring Opening and Amidation B->C Ammonia or Amine source D Reduction of Carboxylic Acid C->D e.g., LiAlH₄ E (R)-4-amino-2-hydroxybutanol D->E F Selective Oxidation E->F e.g., Pt/O₂ G (R)-4-amino-2-hydroxybutyric acid F->G H (R)-4-amino-2-hydroxybutyric acid K Reaction in suitable solvent (e.g., Dioxane/Water) H->K I Boc Anhydride (Boc₂O) I->K J Base (e.g., Triethylamine) J->K L This compound K->L Purification (e.g., Extraction, Crystallization)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis and Purification

Part 1: Synthesis of (R)-4-amino-2-hydroxybutyric acid (Precursor)

This part of the synthesis is based on established literature procedures for the conversion of L-malic acid to the corresponding amino alcohol, followed by selective oxidation.[2][3]

  • Preparation of a Protected Malic Acid Derivative: L-malic acid is first converted to a suitable protected intermediate, such as a cyclic anhydride or a diester, to differentiate the two carboxylic acid groups.

  • Regioselective Amidation: The less sterically hindered carbonyl group of the protected intermediate is selectively reacted with an ammonia source to introduce the nitrogen atom.

  • Reduction: The remaining carboxylic acid functionality is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • Deprotection and Oxidation: Following the removal of any protecting groups, the primary alcohol is selectively oxidized to a carboxylic acid, yielding (R)-4-amino-2-hydroxybutyric acid.

Part 2: Boc Protection of (R)-4-amino-2-hydroxybutyric acid

This protocol is a standard procedure for the Boc protection of amino acids.[4][5]

  • Dissolution: Dissolve (R)-4-amino-2-hydroxybutyric acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

  • Addition of Boc Anhydride: To the stirred solution at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

  • Reaction: Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Dilute the reaction mixture with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove unreacted Boc₂O and by-products.

  • Acidification and Extraction: Carefully acidify the aqueous layer to a pH of approximately 3 with a dilute acid (e.g., 5% citric acid solution). The product is then extracted into an organic solvent such as ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by crystallization or column chromatography to achieve the desired purity (typically >95%).

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protectorate (a singlet around 1.4 ppm), methylene protons adjacent to the nitrogen and the chiral center, and the methine proton at the stereocenter.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the butyric acid backbone.[8][9]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ and [M+Na]⁺ in positive ion mode. A characteristic fragmentation pattern for Boc-protected amino acids involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[10][11][12]

Analytical TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz) δ ~1.4 (s, 9H, C(CH₃)₃), δ ~1.8-2.2 (m, 2H, -CH₂-), δ ~3.2-3.4 (m, 2H, -NH-CH₂-), δ ~4.2 (dd, 1H, -CH(OH)-), δ ~5.0 (br s, 1H, -NH-), δ ~10.0 (br s, 1H, -COOH)
¹³C NMR (CDCl₃, 100 MHz) δ ~28.5 (C(CH₃)₃), δ ~35.0 (-CH₂-), δ ~40.0 (-NH-CH₂-), δ ~70.0 (-CH(OH)-), δ ~80.0 (C(CH₃)₃), δ ~157.0 (NH-C=O), δ ~175.0 (COOH)
ESI-MS [M-H]⁻ at m/z 218.1, fragmentation showing loss of C₄H₈ (isobutylene) from the Boc group.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for SPPS, enabling the introduction of a hydroxyl group at a specific position within a peptide sequence.[13] This can be leveraged to enhance solubility, introduce a site for post-translational modification, or modulate the peptide's biological activity.

SPPS Workflow Incorporating this compound

A Resin Swelling B First Amino Acid Coupling A->B C Capping (Optional) B->C D Boc Deprotection (TFA) C->D E Neutralization (e.g., DIEA) D->E F Coupling of this compound E->F Activation (e.g., HBTU, DIC) G Repetition of Deprotection and Coupling Cycles F->G H Final Deprotection and Cleavage from Resin (e.g., HF) G->H I Peptide Precipitation and Purification (HPLC) H->I

Caption: Boc-based SPPS cycle for incorporating the title compound.

Protocol for Incorporation into a Peptide Sequence

The following is a generalized protocol for the incorporation of this compound into a peptide using Boc-based SPPS.[14][15][16]

  • Resin Preparation: A suitable resin, such as Merrifield or PAM resin, is swelled in an appropriate solvent (e.g., dichloromethane, DCM).[16][17]

  • First Amino Acid Attachment: The C-terminal Boc-protected amino acid is coupled to the resin.

  • Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM.

  • Neutralization: The resin is neutralized with a base such as diisopropylethylamine (DIEA) in DCM.

  • Coupling of this compound:

    • The carboxylic acid of this compound is pre-activated using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in a suitable solvent like N,N-dimethylformamide (DMF).

    • The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.

  • Iterative Cycles: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) with appropriate scavengers.

  • Purification: The crude peptide is precipitated, washed, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Significance in Drug Development and Future Perspectives

The incorporation of chiral hydroxy amino acids like this compound is a strategic approach in modern drug design.[][19][20] The hydroxyl group can participate in hydrogen bonding, which can be crucial for receptor binding and can also improve the pharmacokinetic profile of a drug by increasing its hydrophilicity. The defined stereochemistry ensures a specific three-dimensional arrangement, which is critical for biological activity.

This versatile building block has potential applications in the development of:

  • Peptide-based therapeutics: Enhancing the stability and bioactivity of peptides for various therapeutic areas.

  • Protease inhibitors: The hydroxyethylamine isostere is a common motif in protease inhibitors.

  • Antibiotics: As a component in the synthesis of novel aminoglycoside antibiotics and other anti-infective agents.

  • Chiral catalysts and ligands: For use in asymmetric synthesis.[21]

As the field of medicinal chemistry continues to evolve, the demand for such specialized chiral building blocks will undoubtedly grow. The ability to efficiently synthesize and incorporate this compound and its analogues will be a key enabler for the development of the next generation of precisely engineered therapeutics.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled....
  • MDPI. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
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  • Taylor & Francis Online. (n.d.). A Concise Synthesis of (R)
  • MDPI. (2014). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • PubMed. (2010).
  • Wiley Online Library. (2023).
  • BOC Sciences. (n.d.). Amino Acid Analysis Services.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • CHIMIA. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals.
  • ResearchGate. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review.
  • SpringerLink. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • ResearchGate. (2005). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide.
  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures.
  • ACS Publications. (1988). Synthesis of enantiomerically pure .gamma.-amino-.beta.-hydroxybutyric acid using malic acid as the chiral precursor.
  • Advanced ChemBlocks. (n.d.). N-Boc-(R)-4-amino-2-hydroxybutanoic acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (n.d.). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • ResearchGate. (n.d.). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB).
  • Reddit. (2023).
  • Semantic Scholar. (n.d.). Preparation of 2S-(—)
  • SciSpace. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB).

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An In-Depth Technical Guide to (R)-4-N-Boc-amino-2-hydroxybutyric acid: Synthesis, Characterization, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-4-N-Boc-amino-2-hydroxybutyric acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its critical role in the generation of advanced pharmaceutical compounds.

Core Molecular Attributes

This compound is a non-proteinogenic amino acid derivative. The presence of both a hydroxyl and a Boc-protected amine group on a chiral backbone makes it a versatile synthon for introducing specific stereochemistry and functionality into complex molecules. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, preventing its participation in undesired side reactions during multi-step syntheses. This protecting group is stable under a wide range of conditions but can be selectively removed under acidic conditions, a critical feature for controlled chemical transformations.[1]

PropertyValueSource
Molecular Formula C₉H₁₇NO₅[1][2]
Molecular Weight 219.23 g/mol [1][2]
IUPAC Name (2R)-4-[(tert-butoxycarbonyl)amino]-2-hydroxybutanoic acid[1][2]
CAS Number 496918-28-6[1][2]
Synonyms (R)-4-((tert-Butoxycarbonyl)amino)-2-hydroxybutanoic acid[1][2]

Synthesis Protocol: N-Boc Protection of (R)-4-amino-2-hydroxybutyric acid

The synthesis of this compound is most commonly achieved through the protection of the primary amine of its precursor, (R)-4-amino-2-hydroxybutyric acid, using di-tert-butyl dicarbonate (Boc₂O). The following protocol is a self-validating system designed for high yield and purity.

Causality of Experimental Choices:
  • Solvent System (Acetone/Water): A mixed solvent system is employed to ensure the solubility of both the polar amino acid starting material and the less polar Boc anhydride reagent.[3]

  • Base (Triethylamine, Et₃N): A base is required to deprotonate the ammonium group of the amino acid, rendering the primary amine nucleophilic enough to attack the carbonyl carbon of the Boc anhydride. Triethylamine is a suitable organic base that is easily removed during work-up.[3]

  • Reagent (Di-tert-butyl dicarbonate, Boc₂O): Boc anhydride is the most common and efficient reagent for introducing the Boc protecting group. Its reaction with amines is generally clean and high-yielding.[1][4]

  • Temperature Control: The reaction is initiated at a controlled temperature to manage the exothermic nature of the reaction and prevent potential side reactions.

  • Acidic Work-up: The work-up procedure involves acidification to protonate any unreacted amine and the carboxylate, facilitating the extraction of the desired product into an organic solvent.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve (R)-4-amino-2-hydroxybutyric acid in Acetone/Water B Add Triethylamine (Et3N) A->B C Add Di-tert-butyl dicarbonate (Boc2O) under controlled temperature B->C D Stir at room temperature for 4h C->D E Remove Acetone under reduced pressure D->E F Adjust aqueous layer pH to 2-3 with dilute HCl E->F G Extract with Ethyl Acetate F->G H Wash organic layer with brine, dry, and concentrate G->H I Crystallize from Ethyl Acetate/Petroleum Ether H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask, dissolve (R)-4-amino-2-hydroxybutyric acid (1 equivalent) in a mixture of acetone and water (e.g., a 2:1 v/v ratio).

  • Basification: While stirring, add triethylamine (1.5-2 equivalents) to the solution.

  • Boc Protection: At a controlled temperature (e.g., 25°C), add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring the mixture for approximately 4 hours at room temperature.

  • Solvent Removal: Remove the acetone from the reaction mixture under reduced pressure.

  • Acidification and Extraction: Adjust the pH of the remaining aqueous layer to 2-3 using a dilute solution of hydrochloric acid. Extract the aqueous layer multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by crystallization from a suitable solvent system, such as ethyl acetate and petroleum ether, to yield the final product.[3]

Characterization and Quality Control

A self-validating synthesis protocol requires rigorous characterization of the final product to confirm its identity and purity.

Analysis MethodExpected Results
¹H NMR The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the butyric acid chain, the methine proton adjacent to the hydroxyl group, and the proton of the hydroxyl group.
¹³C NMR The spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the various carbons of the butyric acid backbone.
HPLC Purity analysis is typically performed using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an acidic modifier like trifluoroacetic acid. The product should appear as a single major peak.[5][]
Mass Spectrometry The mass spectrum should show the expected molecular ion peak or a corresponding adduct (e.g., [M+Na]⁺).

Application in Drug Development: Synthesis of Arbekacin Derivatives

A primary application of (R)-4-amino-2-hydroxybutyric acid is as a chiral precursor in the synthesis of novel derivatives of the aminoglycoside antibiotic, arbekacin. Arbekacin is a crucial therapeutic agent against methicillin-resistant Staphylococcus aureus (MRSA).[7][8] However, the emergence of arbekacin-resistant strains necessitates the development of new analogs with enhanced efficacy.

Mechanistic Insight:

The modification of arbekacin at its 4'' or 6'' positions with moieties derived from (R)-4-amino-2-hydroxybutyric acid has been shown to produce derivatives with potent antibacterial activity, even against resistant bacterial strains.[7][8] The introduction of the (S)-4-amino-2-hydroxybutyryl side chain at the 6''-position of a 6''-amino-6''-deoxyarbekacin intermediate, for example, has resulted in a compound with superior antibacterial activity compared to arbekacin itself.[8]

The synthesis of these derivatives involves the coupling of the N-protected (R)-4-amino-2-hydroxybutyric acid (or its activated form) with the modified arbekacin core. The Boc protecting group on the amino acid is crucial to prevent self-polymerization and ensure selective amide bond formation at the desired position on the arbekacin scaffold. Following the coupling reaction, the Boc group is removed under acidic conditions to yield the final, biologically active antibiotic derivative.

Logical Relationship Diagram:

G cluster_0 Starting Material cluster_1 Protection cluster_2 Coupling & Deprotection cluster_3 Application A (R)-4-amino-2-hydroxybutyric acid B This compound A->B D Novel Arbekacin Derivative B->D C Modified Arbekacin Core C->D E Enhanced Antibiotic against MRSA D->E

Caption: Role of the title compound in synthesizing advanced arbekacin derivatives.

References

  • Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]

  • AAPPTec. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available from: [Link]

  • The Royal Society of Chemistry. Experimental Procedures. Available from: [Link]

  • Wikidot. Boc - Lokey Lab Protocols. Available from: [Link]

  • PubMed. Synthesis and antibacterial activity of 4″ or 6″-alkanoylamino derivatives of arbekacin. Available from: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]

  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • The Royal Society of Chemistry. Experimental Procedure. Available from: [Link]

  • PubChem. This compound. National Institutes of Health. Available from: [Link]

  • PubMed. [Development of arbekacin and synthesis of new derivatives stable to enzymatic modifications by methicillin-resistant Staphylococcus aureus]. Available from: [Link]

  • PubMed. Synthesis of 2''-amino-2''-deoxyarbekacin and its analogs having potent activity against methicillin-resistant Staphylococcus aureus. Available from: [Link]

  • ResearchGate. HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: Application in the analysis of human plasma. Available from: [Link]

  • PubChem. 4-Amino-2-hydroxybutanoic acid. National Institutes of Health. Available from: [Link]

  • SciSpace. Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Available from: [Link]

  • ResearchGate. Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Available from: [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Available from: [Link]

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(R)-4-N-Boc-amino-2-hydroxybutyric acid as a GABA analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-4-N-Boc-amino-2-hydroxybutyric Acid as a GABA Analogue Precursor

Introduction: The Quest for CNS-Active GABA Analogues

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mammalian central nervous system (CNS), responsible for maintaining the delicate equilibrium between neuronal excitation and inhibition.[1][2] Its role is fundamental in regulating neuronal excitability, and dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[1][3]

Despite its importance, the therapeutic application of GABA itself is severely limited by its inability to efficiently cross the blood-brain barrier due to its high polarity.[2] This has driven extensive research into the development of GABA analogues—molecules designed to mimic GABA's function but with superior pharmacokinetic properties.[1] These analogues, such as gabapentin and pregabalin, have become cornerstone therapies for various CNS conditions.[3]

This guide focuses on a specific, rationally designed molecule: This compound . This compound serves as a protected precursor, or prodrug, to the active GABA analogue, (R)-4-amino-2-hydroxybutyric acid. We will explore its chemical synthesis, the rationale behind its design, its potential mechanism of action upon activation, and the experimental protocols required to validate its function as a modulator of the GABAergic system.

Section 1: Chemical Design and Synthesis

The structure of this compound is a strategic convergence of stereochemistry, functional group placement, and protective group chemistry. The core is a butyric acid backbone with a hydroxyl group at the C2 (alpha) position and a protected amine at the C4 (gamma) position.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and amino acid chemistry.[4][5] Its function here is critical: it "masks" the highly nucleophilic primary amine at the gamma position.

Causality of Choice:

  • Preventing Side Reactions: The unprotected amine could interfere with other synthetic steps or lead to unwanted polymerization.

  • Improving Solubility: The bulky, nonpolar Boc group can enhance the solubility of the molecule in organic solvents used during synthesis and purification.

  • Controlled Deprotection: The Boc group is acid-labile, meaning it can be removed under specific, moderately acidic conditions (e.g., with trifluoroacetic acid, TFA) that typically do not affect other functional groups like esters or the hydroxyl group.[4][6][7] This allows for the controlled "unveiling" of the active amine when desired, either as the final step of a synthesis or potentially in vivo.

The mechanism of Boc protection typically involves the reaction of the free amine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[4][8] The deprotection is an acid-catalyzed process that generates a stable tert-butyl cation and releases the free amine via a carbamic acid intermediate.[4]

Proposed Synthesis Workflow

While multiple synthetic routes are possible, a common strategy would involve starting with a chiral precursor to establish the (R)-stereochemistry at the C2 hydroxyl center. A plausible, generalized synthesis is outlined below.

Synthesis_Workflow cluster_0 Synthesis of this compound Start (R)-Malic Acid (Chiral Precursor) Intermediate1 Selective Reduction & Protection Start->Intermediate1 1. Activate β-carboxyl 2. Reduce to alcohol Intermediate2 Functional Group Interconversion (e.g., -OH to -N3) Intermediate1->Intermediate2 e.g., Mesylation, followed by NaN3 Intermediate3 Reduction of Azide to Amine (-N3 to -NH2) Intermediate2->Intermediate3 e.g., H2, Pd/C Intermediate4 Boc Protection (-NH2 to -NHBoc) Intermediate3->Intermediate4 (Boc)2O, Base FinalProduct This compound Intermediate4->FinalProduct Final Hydrolysis (if ester protected)

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Protocol: Boc Protection of (R)-4-amino-2-hydroxybutyric Acid

This protocol assumes the availability of the unprotected precursor.

Objective: To selectively protect the primary amine of (R)-4-amino-2-hydroxybutyric acid with a Boc group.

Materials:

  • (R)-4-amino-2-hydroxybutyric acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M HCl)

  • Rotary evaporator, separatory funnel, standard glassware

Procedure:

  • Dissolution: Dissolve (R)-4-amino-2-hydroxybutyric acid (1.0 eq) in a 1:1 mixture of dioxane and deionized water. Add a 1M solution of NaOH to adjust the pH to ~9-10.

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of dioxane.

  • Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup - pH Adjustment: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~3 using 1M HCl. This protonates the carboxylic acid, making it extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarb wash removes any unreacted acidic starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Section 2: Mechanism of Action as a GABA Analogue

The Boc-protected compound is pharmacologically inert at GABA receptors. Its activity is entirely dependent on the in vivo or in vitro removal of the Boc group to release the active molecule: (R)-4-amino-2-hydroxybutyric acid . This active molecule is a structural analogue of GABA and a stereoisomer of the known anticonvulsant GABOB ((R)-4-amino-3-hydroxybutyric acid).[9]

The key difference lies in the position of the hydroxyl group (C2 vs. C3). This seemingly minor change can significantly alter the molecule's conformation and its binding affinity for different GABA receptor subtypes (GABA-A, GABA-B, and GABA-C).[10]

Mechanism_of_Action cluster_prodrug Systemic Circulation / Pre-Synaptic Space cluster_synapse Synaptic Cleft Prodrug (R)-4-N-Boc-amino- 2-hydroxybutyric acid (Inactive Prodrug) Active (R)-4-amino-2-hydroxybutyric acid (Active GABA Analogue) Prodrug->Active Deprotection (Acidic Environment or Enzymatic Cleavage) Receptor GABA Receptor (e.g., GABAA, GABAB) Active->Receptor Binding & Activation Effect Neuronal Inhibition (e.g., Cl- influx or K+ efflux modulation) Receptor->Effect Signal Transduction

Caption: Prodrug activation and proposed mechanism of action at the synapse.

Interaction with GABA Receptors: An Investigative Outlook

While direct pharmacological data for (R)-4-amino-2-hydroxybutyric acid is limited, we can infer its likely targets and design validation experiments based on its structural similarity to GABOB.

  • (R)-GABOB is known to be a modulator of GABA receptors, binding to both GABA-A and GABA-B receptors with IC₅₀ values of 1 µM and 0.35 µM, respectively.[11] It also acts as an agonist at GABA-C receptors with an EC₅₀ of 19 µM and inhibits GABA uptake.[11]

  • Stereoselectivity is key: For GABOB, the enantiomers show different receptor preferences. The (R)-enantiomer has higher affinity for GABA-B, while the (S)-enantiomer prefers GABA-A.[10] A similar stereoselective profile can be anticipated for the 2-hydroxy analogue.

The primary hypothesis is that (R)-4-amino-2-hydroxybutyric acid will act as a direct agonist at one or more GABA receptor subtypes, leading to neuronal hyperpolarization and an overall inhibitory effect.

Comparative Receptor Affinity Data

The following table summarizes known affinity data for related compounds. The values for the target compound are hypothetical and represent the type of data that would be generated through the protocols described below.

CompoundTarget ReceptorAffinity / PotencyReference
GABAGABA-AEC₅₀ ≈ 1-10 µM[12]
(R)-GABOBGABA-AIC₅₀ = 1 µM[11]
(R)-GABOBGABA-BIC₅₀ = 0.35 µM[11]
(R)-GABOBGABA-CEC₅₀ = 19 µM[11]
(R)-4-amino-2-hydroxybutyric acid GABA-A / B / CTo Be Determined (TBD) N/A

Section 3: Experimental Validation Protocols

To validate the function of this compound as a precursor to a GABA analogue, a series of well-defined in vitro assays are necessary.

Protocol: Acid-Catalyzed Boc Deprotection

Objective: To quantitatively convert the Boc-protected precursor to the active (R)-4-amino-2-hydroxybutyric acid for use in biological assays.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) for neutralization (optional, for subsequent use)

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in DCM in a round-bottom flask.

  • Acid Treatment: Add an equal volume of TFA to create a 50% TFA/DCM solution.[7] The solution may change color.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is typically rapid.

  • Removal of Volatiles: Remove the DCM and TFA under a gentle stream of nitrogen or by rotary evaporation. Co-evaporation with DCM can help remove residual TFA.

  • Verification: The resulting product, the TFA salt of (R)-4-amino-2-hydroxybutyric acid, should be verified by mass spectrometry to confirm the loss of the 100 Da Boc group.

  • Neutralization (if required): For certain assays, the TFA salt can be neutralized to the free amine using a base like DIEA, followed by purification.[6] For direct use in buffered assay solutions, the salt form is often acceptable.

Protocol: In Vitro GABA-B Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the deprotected compound for the GABA-B receptor using a competitive radioligand binding assay.

Rationale: This assay measures the ability of the test compound to displace a known radioactive ligand from the receptor, allowing for the calculation of its binding affinity. We use [³H]GABA as the radioligand and rat brain membranes as the receptor source.[13]

Materials:

  • Deprotected (R)-4-amino-2-hydroxybutyric acid (test compound)

  • [³H]GABA (radioligand)

  • Unlabeled GABA (for defining non-specific binding)

  • Rat brain membranes (prepared from cerebellum or cortex)

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold and vacuum pump

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer, centrifuge, and wash the resulting pellet multiple times to remove endogenous GABA.[13] Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In test tubes, combine:

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of unlabeled GABA (1 mM final concentration, for non-specific binding) OR 50 µL of varying concentrations of the test compound.

    • 50 µL of [³H]GABA (to a final concentration of ~5-10 nM).

    • 400 µL of the membrane suspension.

  • Incubation: Incubate the tubes at 4°C for 20 minutes.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Section 4: Potential Applications and Future Directions

The development of this compound is a strategic step toward a novel CNS therapeutic. By modulating the primary inhibitory system in the brain, its active form could have potential applications in:

  • Epilepsy: As an anticonvulsant, similar to other GABA analogues.[9]

  • Anxiety Disorders: By enhancing inhibitory tone.[14]

  • Neuropathic Pain: A common indication for drugs like gabapentin and pregabalin.

Future research should focus on:

  • Full Pharmacological Profiling: Comprehensive testing of the deprotected analogue against all major GABA receptor subtypes (α₁-₆βₓγₓ containing GABA-A receptors, GABA-B, and GABA-C).

  • In Vivo Efficacy: Evaluation in established animal models of epilepsy, anxiety, and pain.

  • Pharmacokinetics and Metabolism: Determining the rate and mechanism of Boc-deprotection in vivo and assessing the blood-brain barrier permeability of both the precursor and the active molecule.

  • Electrophysiology: Using patch-clamp techniques to determine if the compound is a full or partial agonist and to study its effects on ion channel kinetics.[15]

Conclusion

This compound represents a sophisticated approach to drug design, employing a well-understood protecting group strategy to create a stable precursor for a potentially novel GABA analogue. Its true value lies in its deprotected form, (R)-4-amino-2-hydroxybutyric acid, whose activity as a GABAergic modulator can be rigorously tested using the standardized protocols outlined in this guide. By systematically characterizing its synthesis, mechanism, and biological activity, researchers can fully evaluate its potential as a next-generation therapeutic for CNS disorders.

References

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-47. Retrieved from [Link]

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Enantioselective Synthesis of N-Boc Protected Hydroxy-Aminobutyric Acids: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary Chiral N-Boc protected hydroxy-aminobutyric acids are indispensable building blocks in modern medicinal chemistry, forming the core of numerous pharmaceuticals, including antiviral agents, antibiotics, and enzyme inhibitors. The precise spatial arrangement of their stereocenters is critical for biological activity, demanding synthetic methods that offer exceptional control over stereochemistry. This guide provides an in-depth analysis of field-proven strategies for the enantioselective synthesis of these vital compounds. We will explore the principles, applications, and practical execution of three primary methodologies: asymmetric hydrogenation of keto-acid derivatives, enzymatic resolutions and reductions, and chiral pool synthesis. Each section offers a detailed examination of the underlying chemical logic, step-by-step experimental protocols, and data-driven insights to empower researchers and drug development professionals in their synthetic endeavors.

Introduction: The Imperative for Stereochemical Control

The therapeutic efficacy and safety of a drug molecule are intrinsically linked to its three-dimensional structure. For molecules containing hydroxy and amino functionalities on a butyric acid scaffold, the absolute configuration of each chiral center dictates its interaction with biological targets. β-Hydroxy-α-amino acids, for instance, are key structural motifs in a wide array of biologically active compounds.[1][2][3] The synthesis of these complex structures in an enantiomerically pure form is a long-standing challenge in organic chemistry.[1]

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and multi-step organic synthesis.[4] Its robustness towards a wide range of nucleophilic and basic conditions, combined with its clean, acid-labile removal, makes it an ideal protecting group for the amino functionality during the construction of these chiral scaffolds.[5] This guide focuses on scalable and reliable methods to produce N-Boc protected hydroxy-aminobutyric acids with high enantiopurity, a critical requirement for advancing drug candidates from discovery to clinical development.

Core Synthetic Strategies

The enantioselective synthesis of N-Boc protected hydroxy-aminobutyric acids can be broadly categorized into three major approaches, each with distinct advantages and considerations. The choice of strategy often depends on the desired isomer, available starting materials, and scalability requirements.

Asymmetric Hydrogenation of Prochiral Keto Esters

Asymmetric hydrogenation is a powerful and atom-economical method for establishing a chiral hydroxyl center from a prochiral ketone.[6][7] This approach typically involves the reduction of a β-keto ester or γ-keto ester using molecular hydrogen in the presence of a chiral transition metal catalyst.

Principle of Action The success of this method hinges on the transfer of chirality from a metal-ligand complex to the substrate. Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes bearing chiral phosphine ligands, such as BINAP, or diamine ligands, like TsDPEN, are among the most effective catalysts.[8][9] The mechanism, often proceeding through an outer-sphere pathway, involves the formation of a metal-hydride species that coordinates to the ketone's carbonyl group.[8] The steric and electronic properties of the chiral ligand direct the hydrogen delivery to one of the two enantiofaces of the carbonyl, resulting in the formation of one enantiomer of the alcohol in high excess.[8]

Experimental Workflow: Asymmetric Hydrogenation

G sub Prochiral β-Keto Ester prod Enantioenriched N-Boc Hydroxy Ester sub->prod Hydrogenation (High Pressure) cat Chiral Ru-BINAP Catalyst Precursor cat->sub h2 H₂ (gas) h2->sub solv Solvent (e.g., Methanol) solv->sub purify Chromatography or Crystallization prod->purify final Pure (R)- or (S)-Product (>99% ee) purify->final

Caption: General workflow for asymmetric hydrogenation of a keto ester.

Representative Protocol: Ru-BINAP Catalyzed Hydrogenation of Ethyl 4-(N-Boc-amino)-3-oxobutanoate

  • Catalyst Activation: In a glovebox, a pressure-rated autoclave is charged with [RuCl(p-cymene)((R)-BINAP)]Cl (0.1 mol%) and the substrate, ethyl 4-(N-Boc-amino)-3-oxobutanoate (1.0 eq).

  • Reaction Setup: Anhydrous, degassed methanol is added to dissolve the components. The autoclave is sealed.

  • Hydrogenation: The vessel is purged three times with H₂ gas, then pressurized to 10 atm of H₂. The reaction mixture is stirred vigorously at 50 °C.

  • Monitoring: The reaction progress is monitored by TLC or ¹H NMR analysis of aliquots.

  • Work-up: Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the enantioenriched ethyl (R)-4-(N-Boc-amino)-3-hydroxybutanoate.

  • Analysis: Enantiomeric excess (% ee) is determined by chiral HPLC analysis.

Data Summary: Asymmetric Hydrogenation of β-Keto Esters

Catalyst SystemSubstrateH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)Reference
Ru(OAc)₂-MeOBIPHEPMethyl acetoacetate48010099 (R)[8]
RuCl₂[(S)-BINAP]Methyl 3-oxobutanoate10025>9898 (R)[8]
Ir-BABIBOPEthyl 3-oxo-3-phenylpropanoate50509899.4 (S)[8]
Enzymatic Methods: Biocatalysis for Precision and Selectivity

Enzymatic transformations offer an environmentally benign and highly selective alternative to traditional chemical methods. Operating under mild conditions (room temperature, neutral pH), enzymes can distinguish between enantiomers or the enantiofaces of a prochiral center with remarkable precision.

Principle of Action Two primary enzymatic strategies are employed:

  • Kinetic Resolution: This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture. For example, in the presence of an acyl donor like vinyl acetate, Candida antarctica lipase B (CALB) will selectively acylate the (S)-enantiomer of a racemic hydroxy ester, leaving the (R)-enantiomer unreacted.[10][11] The resulting ester and the unreacted alcohol can then be separated. While highly selective, the maximum theoretical yield for the desired enantiomer is 50%.

  • Asymmetric Reduction: Ketoreductase (KRED) enzymes, using a hydride source from a cofactor like NADPH, can reduce a prochiral ketone to a single enantiomer of the corresponding alcohol.[12] This method can theoretically achieve a 100% yield. A cofactor regeneration system, such as using glucose dehydrogenase, is often employed to make the process economically viable.[12]

Experimental Workflow: Enzymatic Kinetic Resolution

G racemate Racemic Mixture (R)- and (S)-Hydroxy Ester reaction Selective Acylation racemate->reaction enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction acyl Acyl Donor (e.g., Vinyl Acetate) acyl->reaction products Mixture: (R)-Hydroxy Ester (unreacted) (S)-Acetoxy Ester (product) reaction->products separation Separation (Distillation or Chromatography) products->separation final_R Pure (R)-Hydroxy Ester separation->final_R final_S Pure (S)-Acetoxy Ester separation->final_S

Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.

Representative Protocol: CALB-Catalyzed Resolution of Ethyl 3-Hydroxybutyrate

  • Reaction Setup: A flask is charged with racemic ethyl 3-hydroxybutyrate (1.0 eq), vinyl acetate (0.55 eq), and immobilized Candida antarctica lipase B (CALB). The reaction is typically run solvent-free or in a non-polar organic solvent like hexane.[10][11]

  • Incubation: The mixture is stirred or shaken at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: The reaction is monitored by GC or HPLC to track the conversion. The reaction is stopped at or near 50% conversion to ensure high enantiomeric excess for both the product and the remaining starting material.

  • Enzyme Removal: The immobilized enzyme is removed by simple filtration and can be washed and reused.

  • Separation: The filtrate, containing unreacted (R)-ethyl-3-hydroxybutyrate and the product (S)-ethyl-3-acetoxybutyrate, is separated by fractional distillation or column chromatography.[10][11]

  • Hydrolysis (Optional): The (S)-ethyl-3-acetoxybutyrate can be hydrolyzed under basic conditions to yield (S)-ethyl-3-hydroxybutyrate.

  • Analysis: The enantiomeric excess of both separated components is determined using chiral GC or HPLC.

Data Summary: Enzymatic Synthesis of Chiral Hydroxy Esters

EnzymeReaction TypeSubstrateProductYield (%)ee (%)Reference
CALBKinetic Resolution(±)-Ethyl-3-hydroxybutyrate(S)-HEB & (R)-HEB~73 (total)>96[10][11]
KRED1001 / GDHAsymmetric ReductionKetoester 55(R)-Hydroxy ester 5482>99.5[12]
Geotrichum candidumAsymmetric ReductionMethyl 4-chloro-3-oxobutanoate(S)-Methyl 4-chloro-3-hydroxybutanoate9596[12]
Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products, with amino acids and sugars being the most prominent members.[13] This strategy uses these readily available molecules as starting materials, transferring their inherent chirality to the target molecule.

Principle of Action This approach involves the stereospecific transformation of a chiral starting material. For example, a naturally occurring L-amino acid can be converted into a corresponding L-hydroxy acid with retention of stereochemistry via diazotization.[14] The amino group is transformed into a diazonium salt with nitrous acid (generated in situ from NaNO₂ and a strong acid), which is then displaced by water to form the hydroxyl group. The stereochemical outcome is highly reliable for many amino acids with simple alkyl side chains.[14]

Experimental Workflow: Synthesis from the Chiral Pool

G start Enantiopure L-Amino Acid (e.g., N-Boc-Alanine) reaction Diazotization & Hydrolysis start->reaction reagents NaNO₂ H₂SO₄ / H₂O reagents->reaction product Chiral N-Boc α-Hydroxy Acid (Retention of Stereochemistry) reaction->product purify Extraction & Purification product->purify final Pure L-Hydroxy Acid Analog purify->final

Caption: Stereospecific conversion of an L-amino acid to an L-hydroxy acid.

Representative Protocol: Diazotization of N-Boc-L-Alanine

  • Dissolution: N-Boc-L-alanine (1.0 eq) is dissolved in an aqueous solution of sulfuric acid (e.g., 1 M) and cooled to 0 °C in an ice bath.

  • Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.5 eq) is added dropwise to the stirred amino acid solution, maintaining the temperature at 0 °C. Vigorous gas (N₂) evolution is observed.

  • Reaction: The mixture is stirred at 0 °C for several hours after the addition is complete, then allowed to warm to room temperature overnight.

  • Extraction: The reaction mixture is extracted multiple times with an organic solvent like ethyl acetate.

  • Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, N-Boc-L-2-hydroxypropanoic acid, is purified by column chromatography or crystallization.

  • Analysis: The optical purity is confirmed by comparing the measured optical rotation to literature values or by conversion to a diastereomeric ester followed by NMR or HPLC analysis.

Analytical Characterization of Enantiopurity

Verifying the stereochemical integrity of the final product is a non-negotiable step in any enantioselective synthesis. The enantiomeric excess (% ee) is the standard measure of purity and must be determined using validated analytical techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Chiral Gas Chromatography (GC): Similar in principle to HPLC, this method is suitable for volatile compounds. The analytes are often derivatized first to enhance volatility and interaction with the chiral stationary phase.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for protons in the two enantiomers will be shifted to different extents, allowing for integration and calculation of the enantiomeric ratio.

Conclusion

The enantioselective synthesis of N-Boc protected hydroxy-aminobutyric acids is a critical enabling technology in drug discovery and development. As demonstrated, researchers have a powerful toolkit of strategies at their disposal, including asymmetric hydrogenation, enzymatic transformations, and chiral pool synthesis. The optimal choice depends on a careful analysis of the target molecule's structure, scalability needs, and economic constraints. Asymmetric hydrogenation offers excellent efficiency and stereocontrol for a broad range of substrates, while enzymatic methods provide unparalleled selectivity under mild, green conditions. Chiral pool synthesis remains a reliable and cost-effective route when the target structure is readily accessible from natural starting materials. Continued innovation in catalyst design and biocatalysis will undoubtedly lead to even more efficient and sustainable methods for producing these essential chiral building blocks for the pharmaceuticals of the future.

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Introduction: The Significance of (R)-4-N-Boc-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-4-N-Boc-amino-2-hydroxybutyric Acid

This compound is a valuable chiral building block in modern organic synthesis and drug development. As a derivative of γ-amino-β-hydroxybutyric acid (GABOB), its structure incorporates multiple functional groups: a carboxylic acid, a secondary alcohol, and a carbamate-protected primary amine.[1][2] This trifunctional nature makes it an essential precursor for synthesizing complex molecules, including modified peptides and pharmacologically active agents. For instance, its unprotected analogue is a useful reagent in the preparation of derivatives of the aminoglycoside antibiotic arbekacin, which is effective against methicillin-resistant Staphylococcus aureus.[3]

Given its role in high-stakes applications like drug synthesis, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive "fingerprint" of the molecule. This guide offers a detailed examination of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers and drug development professionals with a practical and authoritative resource for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[4] For a molecule like this compound, with its multiple chiral and prochiral centers, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of each atom.

Expertise in Action: The Critical Choice of Solvent

The selection of a deuterated solvent is the most crucial preliminary step in acquiring meaningful NMR data for this analyte. The molecule possesses three exchangeable protons (–OH, –NH, and –COOH), which can lead to signal broadening or complete disappearance in protic solvents like D₂O or CD₃OD due to rapid deuterium exchange.[5][6]

For this reason, an aprotic, polar solvent like DMSO-d₆ is the preferred choice. It acts as a hydrogen bond acceptor, which slows the exchange rate of the O–H and N–H protons, resulting in sharper, more distinct signals that can often be coupled to adjacent protons.[5] This allows for more complete structural assignment through coupling patterns.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The tert-butoxycarbonyl (Boc) group gives a highly characteristic, strong singlet integrating to nine protons, serving as an immediate internal reference point.

Table 1: Summary of ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityNotes
C(CH₃)₃ (Boc)~1.38Singlet (s)Large integration value (9H). Confirms presence of the Boc protecting group.
-CH₂-CH(OH)- (H-3)~1.60 - 1.85Multiplet (m)Diastereotopic protons coupled to both H-2 and H-4. Complex splitting pattern.
-CH₂-NH- (H-4)~2.90 - 3.10Multiplet (m)Coupled to H-3 and the NH proton.
-CH(OH)- (H-2)~3.80 - 3.95Multiplet (m)Chiral center proton, coupled to the two H-3 protons.
-NH-~6.75Triplet (t)Coupling to the adjacent CH₂ group (H-4) is observable in DMSO-d₆.
-OH & -COOHVariable, BroadBroad Singlet (br s)Highly dependent on concentration and water content. Often appear as one broad, exchangeable peak.
¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Given the presence of two carbonyl groups and a quaternary carbon in the Boc group, this technique is essential for confirming the complete carbon framework.

Table 2: Summary of ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Carbon AssignmentChemical Shift (δ, ppm)Notes
C(C H₃)₃ (Boc)~28.2Characteristic signal for the three equivalent methyl groups of the Boc protector.
-C H₂-CH(OH)- (C-3)~35.5Aliphatic methylene carbon.
-C H₂-NH- (C-4)~39.0Methylene carbon adjacent to the nitrogen atom.
C (CH₃)₃ (Boc)~77.6Quaternary carbon of the Boc group.
-C H(OH)- (C-2)~68.0Carbon bearing the hydroxyl group.
-NH-C =O (Boc)~155.6Carbamate carbonyl carbon.
-C OOH (Acid)~174.5Carboxylic acid carbonyl carbon.[7]
Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating workflow for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[8]

    • Add approximately 0.7 mL of high-purity DMSO-d₆.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[8]

  • Instrument Setup (400-600 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.[9]

    • Lock the spectrometer onto the deuterium signal of DMSO-d₆.

    • Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, using the lock signal as a guide. A sharp, symmetrical lock signal is indicative of a well-shimmed sample.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum. A typical experiment uses a 30-45° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2-5 seconds, and 16-32 scans.[10]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 1024-4096), with a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy for all carbons, especially the quaternary and carbonyl carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform zero-order and first-order phase correction to obtain a flat baseline.

    • Apply a baseline correction algorithm.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.

    • Integrate the ¹H NMR signals to determine proton ratios.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-15 mg ¹H, 50-75 mg ¹³C) dissolve Dissolve in DMSO-d₆ (~0.7 mL) weigh->dissolve transfer Filter into NMR Tube dissolve->transfer insert Insert Sample & Equilibrate transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (¹H and/or ¹³C) shim->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline reference Reference Spectrum (DMSO @ 2.50 ppm) baseline->reference analyze Assign Peaks & Integrate reference->analyze caption Fig 1. Standard workflow for NMR analysis.

Fig 1. Standard workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11] For this compound, FT-IR is ideal for confirming the presence of the hydroxyl, amine, carboxylic acid, and carbamate moieties.

Interpreting the FT-IR Spectrum

The spectrum is typically dominated by a very broad absorption in the high-frequency region, which is a hallmark of a hydrogen-bonded carboxylic acid O-H group.[12] The two distinct carbonyl groups (acid and carbamate) are also key diagnostic features.

Table 3: Summary of FT-IR Spectroscopic Data for this compound

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
O–H Stretch (Carboxylic Acid & Alcohol)3300 - 2500Strong, Very BroadThe extreme broadness is due to extensive hydrogen bonding, characteristic of carboxylic acid dimers.[12] This band often overlaps with C-H stretches.
N–H Stretch (Carbamate)3400 - 3300Medium, SharpOften appears as a distinct peak on the shoulder of the broad O-H band.
C–H Stretch (Aliphatic)3000 - 2850Medium, SharpPeaks corresponding to the CH and CH₂ groups.
C=O Stretch (Carboxylic Acid)~1715Strong, SharpThe position is typical for a saturated, hydrogen-bonded carboxylic acid.[13]
C=O Stretch (Carbamate)~1690Strong, SharpLocated at a slightly lower wavenumber than the acid carbonyl due to resonance with the nitrogen lone pair.
C–O Stretch (Acid & Alcohol)1320 - 1210StrongA strong, broad band associated with the C-O single bonds.[12]
Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and performing a background scan. The background spectrum should be a flat line, confirming the absence of contaminants.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the key functional groups.

FT-IR Workflow Diagram

FTIR_Workflow start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Solid Sample to Crystal background->apply_sample acquire_sample Acquire Sample Spectrum (16-32 Scans) apply_sample->acquire_sample process_data Process & Baseline Correct acquire_sample->process_data analyze Identify Characteristic Functional Group Peaks process_data->analyze end End analyze->end caption Fig 2. Workflow for FT-IR analysis using ATR.

Fig 2. Workflow for FT-IR analysis using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like this, as it gently generates gas-phase ions from a liquid solution.[]

Expert Insight: The Signature of the Boc Group

A key validation in the mass spectrum of a Boc-protected compound is the observation of characteristic neutral losses from the molecular ion. Under the energetic conditions of the mass spectrometer, the Boc group readily fragments. The two primary fragmentation pathways are:

  • Loss of tert-butanol (74 Da): [M+H - 74]⁺

  • Loss of 2-methylpropene (isobutylene, 56 Da) and CO₂ (44 Da): This often occurs via the loss of the entire Boc group (100 Da) or just the tert-butyl cation (57 Da).[15][16]

Observing these specific losses provides extremely high confidence in the presence and location of the Boc protecting group.

Table 4: Summary of High-Resolution ESI-MS Data

Ion ModeAdductCalculated m/z (C₉H₁₇NO₅)Observed m/zNotes
Positive[M+H]⁺220.1180~220.1175Protonated molecular ion.
Positive[M+Na]⁺242.0999~242.0995Sodium adduct, common in ESI.
Negative[M-H]⁻218.1034~218.1039Deprotonated molecular ion.
Positive[M+H-C₄H₈]⁺164.0655~164.0652Loss of 2-methylpropene (56 Da) from the Boc group.
Positive[M+H-C₅H₉O₂]⁺119.0582~119.0579Loss of the entire Boc group (101 Da), leaving the free amine.

Note: Calculated values are based on the monoisotopic mass.[17]

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.[18]

  • Instrument Setup (Q-TOF or Orbitrap): Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-500).

  • Tandem MS (MS/MS): To confirm fragmentation, perform an MS/MS experiment. Isolate the [M+H]⁺ parent ion (m/z ~220.1) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and analyze the resulting fragment ions in the second mass analyzer.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_sol Prepare Dilute Solution (~0.1 mg/mL in ACN/H₂O) infuse Infuse into ESI Source prepare_sol->infuse ionize Generate Gas-Phase Ions infuse->ionize full_scan Acquire Full Scan MS (Positive & Negative Mode) ionize->full_scan msms Perform Tandem MS (MS/MS) on [M+H]⁺ full_scan->msms analyze_ms Determine Exact Mass of Molecular Ion msms->analyze_ms analyze_msms Analyze Fragmentation Pattern (e.g., Boc group loss) analyze_ms->analyze_msms confirm Confirm Structure analyze_msms->confirm caption Fig 3. Workflow for structural analysis by ESI-MS.

Sources

An In-Depth Technical Guide to the Solubility and Stability of (R)-4-N-Boc-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-4-N-Boc-amino-2-hydroxybutyric acid is a chiral building block of significant interest in the synthesis of complex peptides and pharmaceutical intermediates. Its structure, featuring a hydrophilic hydroxybutyric acid backbone and a lipophilic tert-butyloxycarbonyl (Boc) protecting group, presents a unique physicochemical profile that dictates its behavior in various experimental and process conditions. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure reproducible results, optimize reaction conditions, and develop robust formulations. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, grounded in established scientific principles and supported by detailed experimental protocols.

I. Physicochemical Properties and Structural Considerations

This compound (PubChem CID: 27281609) possesses a molecular formula of C9H17NO5 and a molecular weight of 219.23 g/mol [1]. The molecule's behavior is governed by the interplay of its functional groups:

  • Carboxylic Acid: Imparts acidic properties and potential for salt formation. Contributes to aqueous solubility, particularly at neutral to alkaline pH.

  • Hydroxyl Group: A polar functional group that can participate in hydrogen bonding, enhancing solubility in protic solvents.

  • Boc-Protected Amine: The bulky and nonpolar Boc group significantly influences the molecule's lipophilicity and can impact its solubility in aqueous media. The Boc group is known to be stable under basic and nucleophilic conditions but is labile to acidic conditions[2].

  • Chiral Center: The stereochemistry at the 2-position can influence crystal packing and, consequently, the thermodynamic solubility of the solid form[3].

These structural features suggest that the solubility of this compound will be highly dependent on the solvent system and pH.

II. Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from reaction kinetics to bioavailability. For this compound, both kinetic and thermodynamic solubility are relevant considerations.

A. Theoretical Considerations and Solvent Selection Rationale

The solubility of amino acids and their derivatives is a function of the hydrophobic and hydrophilic groups within the molecule. The presence of both polar (hydroxyl, carboxylic acid) and nonpolar (Boc group) moieties in this compound suggests a varied solubility profile across different solvents.

  • Aqueous Solubility: The carboxylic acid and hydroxyl groups are expected to confer some degree of water solubility. However, the hydrophobic Boc group will likely limit this solubility. The solubility in aqueous media is expected to be pH-dependent, increasing at higher pH values as the carboxylic acid is deprotonated to the more soluble carboxylate form[4][5].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding with the hydroxyl and carboxylic acid groups, and are expected to be good solvents for this compound. The solubility of amino acids generally decreases with the increasing hydrophobicity of the alcohol (methanol > ethanol > propanol).

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and are generally good solvents for a wide range of organic compounds. DMSO, in particular, is often used to prepare stock solutions for biological screening.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar functional groups, the solubility in nonpolar solvents is expected to be low.

B. Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both kinetic and thermodynamic measurements.

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Experimental Protocol: Kinetic Solubility by Turbidimetry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) solution to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV. A standard curve of the compound in the respective solvent should be prepared for accurate quantification.

C. Predicted and Comparative Solubility Data
Solvent Predicted Solubility Rationale
Water (pH 7.4)Moderately SolubleThe presence of polar hydroxyl and carboxylate groups is balanced by the hydrophobic Boc group.
MethanolHighly SolubleA polar protic solvent that can effectively solvate all functional groups.
EthanolSolubleSlightly less polar than methanol, so solubility may be slightly lower.
DMSOHighly SolubleA strong polar aprotic solvent capable of dissolving a wide range of compounds.
AcetonitrileModerately SolubleLess polar than DMSO, may have lower solvating power for the polar groups.
HexaneSparingly SolubleA nonpolar solvent that will not effectively solvate the polar functional groups.

This table represents predicted qualitative solubility. Experimental determination is required for quantitative values.

III. Stability Profile

The stability of this compound is crucial for its storage, handling, and use in synthetic applications. The primary point of instability is the acid-labile Boc protecting group. A forced degradation study is essential to identify potential degradation pathways and develop stability-indicating analytical methods.

A. Theoretical Degradation Pathways

The most likely degradation pathways for this compound under stress conditions are:

  • Acid Hydrolysis: Cleavage of the Boc group to yield (R)-4-amino-2-hydroxybutyric acid, isobutylene, and carbon dioxide. This is the most anticipated degradation pathway[2].

  • Strong Basic Conditions: While the Boc group is generally stable to base, prolonged exposure to strong bases at elevated temperatures could potentially lead to other reactions, although less likely than acid hydrolysis.

  • Oxidation: The molecule does not contain highly susceptible moieties for oxidation, but degradation under strong oxidative conditions should be evaluated.

  • Thermal Degradation: At very high temperatures, thermal cleavage of the Boc group can occur[6].

  • Photodegradation: The molecule lacks a significant chromophore, suggesting it may be relatively stable to light, but photostability studies are still necessary as per ICH guidelines.

B. Forced Degradation Study

A forced degradation study should be conducted to intentionally degrade the molecule and identify the resulting degradation products.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and 60 °C.

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and 60 °C.

    • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80 °C).

    • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

C. Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, a reverse-phase HPLC method with UV detection is a suitable choice. Since the molecule lacks a strong chromophore, derivatization may be necessary for high sensitivity, or detection at a low UV wavelength (e.g., 200-210 nm) can be employed[7].

Proposed HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are crucial for demonstrating the specificity of the method.

IV. Visualization of Workflows

A. Solubility Determination Workflow

G cluster_0 Solubility Assessment cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start: (R)-4-N-Boc-amino-2- hydroxybutyric acid Sample k1 Prepare 10 mM stock in DMSO start->k1 t1 Add excess solid to various solvents start->t1 k2 Serial dilution in 96-well plate k1->k2 k3 Add aqueous buffer (e.g., PBS pH 7.4) k2->k3 k4 Incubate & Shake (1-2 hours) k3->k4 k5 Measure Turbidity (Nephelometry/Absorbance) k4->k5 k_result Result: Kinetic Solubility Value k5->k_result t2 Equilibrate with shaking (24-48 hours) t1->t2 t3 Centrifuge to separate solid t2->t3 t4 Collect supernatant t3->t4 t5 Quantify by HPLC-UV t4->t5 t_result Result: Thermodynamic Solubility Data (mg/mL or M) t5->t_result

Caption: Workflow for determining the kinetic and thermodynamic solubility.

B. Stability Study Workflow

G cluster_0 Forced Degradation Study cluster_1 Data Analysis & Outcomes start Prepare sample solutions (1 mg/mL) stress_conditions Expose to Stress Conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H2O2) - Thermal (Heat) - Photolytic (Light) start->stress_conditions sampling Collect samples at multiple time points stress_conditions->sampling neutralize Neutralize acid/base samples sampling->neutralize analysis Analyze by Stability-Indicating HPLC-UV Method neutralize->analysis da1 Quantify parent compound and degradation products analysis->da1 da2 Calculate % Degradation da1->da2 da3 Identify degradation products (LC-MS/NMR) da1->da3 outcome Outcomes: - Degradation Profile - Stability-Indicating Method Validation - Identification of Critical Stability Factors da2->outcome da3->outcome

Caption: Workflow for conducting a forced degradation study.

V. Summary and Recommendations

This technical guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound. Due to its amphiphilic nature, a thorough experimental evaluation across a range of solvents and pH conditions is essential. The primary stability concern is the acid-labile Boc group, and a forced degradation study is critical for understanding its degradation profile and for the development of a robust, stability-indicating analytical method.

For researchers and drug development professionals, it is recommended to:

  • Experimentally determine both the kinetic and thermodynamic solubility in relevant solvent systems early in the development process.

  • Conduct a comprehensive forced degradation study to identify critical stability liabilities.

  • Develop and validate a stability-indicating HPLC method to ensure accurate quantification and purity assessment throughout the product lifecycle.

  • Store the compound in a cool, dry place, protected from light and acidic environments.

By following the principles and protocols outlined in this guide, scientists can ensure the reliable and effective use of this compound in their research and development endeavors.

VI. References

  • Breton, C., et al. (2007). Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air–Water Interface. Langmuir, 23(8), 4444-4451.

  • Gogoi, S., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 146(19), 5869-5879.

  • Chakraborty, A., et al. (1995). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 72, 137-140.

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Wikipedia contributors. (2024, May 15). Amino acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Ahmad, I., et al. (2014). Analysis of amino acids by high performance liquid chromatography. Journal of the Chemical Society of Pakistan, 36(1), 1-13.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27281609, this compound. Retrieved from [Link].

  • LibreTexts. (2020, May 30). 25.2: Structure and Stereochemistry of the Amino Acids. Retrieved from [Link]

  • Chung, Y. K., et al. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv.

  • Spectroscopy Staff. (2023, October 9). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy.

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Völgyi, G., et al. (2024). Will we ever be able to accurately predict solubility?. Scientific Reports, 14(1), 6485.

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Gheshlaghi, S. P., et al. (2008). RP-HPLC analysis of amino acids with UV-detection. Journal of the Chemical Society of Pakistan, 30(4), 572-577.

  • Wang, J., et al. (2019). Measurement and Correlation of Solubility of γ-Aminobutyric Acid in Different Binary Solvents. Journal of Chemical & Engineering Data, 64(11), 4756-4764.

  • Ishihara, Y., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3349.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26062, 4-Amino-2-hydroxybutanoic acid. Retrieved from [Link].

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

  • Chen, Y., et al. (2018). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 74(38), 5515-5522.

  • Völgyi, G., et al. (2024). Will we ever be able to accurately predict solubility?. Scientific Reports, 14(1), 6485.

  • Darko, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23923-23928.

  • Ganesan, A., et al. (2005). Deprotection of N-BOC compounds. EP2070899A1.

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Darko, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23923-23928.

  • Siodłak, D., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(6), 683-696.

  • Biological Magnetic Resonance Bank. (n.d.). bmse000361 (R)-2-hydroxybutyric Acid. Retrieved from [Link]

Sources

The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Discovery and Significance of Chiral Hydroxy Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, synthesis, and profound significance of chiral hydroxy amino acids. Tailored for researchers, scientists, and professionals in drug development, it moves beyond a simple recitation of facts to offer a narrative grounded in scientific integrity, causality, and field-proven insights. We will delve into the foundational principles that underscore the importance of these molecules and navigate the sophisticated synthetic strategies that have enabled their widespread application in modern chemistry and medicine.

Introduction: The Emergence of Chiral Hydroxy Amino Acids as Elite Chiral Building Blocks

Chiral hydroxy amino acids are a pivotal class of non-proteinogenic amino acids, distinguished by the presence of both a hydroxyl and an amino group, with at least two contiguous stereocenters. This structural motif is not a mere chemical curiosity; it is a recurring feature in a multitude of biologically active natural products, including antibiotics, enzyme inhibitors, and anticancer agents.[1][2] Their prevalence in nature underscores their evolutionary selection as key components for molecular recognition and biological function.

The precise three-dimensional arrangement of the hydroxyl and amino groups is often critical for the biological activity of the parent molecule.[3][4] This makes the stereocontrolled synthesis of chiral hydroxy amino acids a paramount challenge and a significant area of research in synthetic organic chemistry. The development of methodologies to access all possible stereoisomers of a given hydroxy amino acid is crucial for structure-activity relationship (SAR) studies in drug discovery.[5]

Foundational Strategies in Asymmetric Synthesis

The enantioselective and diastereoselective synthesis of chiral hydroxy amino acids has been a fertile ground for the development of powerful asymmetric methodologies. The following sections will detail some of the most impactful strategies, emphasizing the rationale behind the experimental designs.

The Aldol Reaction: A Classic Transformed

The aldol reaction, a cornerstone of C-C bond formation, has been elegantly adapted for the asymmetric synthesis of β-hydroxy α-amino acids.[6][7] The direct aldol reaction of a glycine equivalent with an aldehyde is a particularly attractive approach as it constructs the characteristic 1,2-amino alcohol functionality and up to two adjacent stereocenters in a single step.[1][8]

A significant challenge in this approach is controlling the stereochemistry of the newly formed chiral centers. Early methods often relied on stoichiometric amounts of chiral auxiliaries.[6] However, the field has evolved towards the use of catalytic asymmetric methods. For instance, the use of Cinchona alkaloid-derived chiral ammonium salts as phase-transfer catalysts has proven effective in promoting the asymmetric aldol reaction between glycinate Schiff bases and aldehydes.[6][9] These catalysts create a chiral environment that influences the facial selectivity of the attack of the enolate on the aldehyde, leading to the preferential formation of one enantiomer.

More recently, Brønsted base catalysis has emerged as a powerful tool for the highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids.[1][8] In this approach, a benzophenone-derived imine of glycine o-nitroanilide is employed as the pronucleophile. The o-nitroanilide moiety provides a hydrogen-bonding platform that, in conjunction with a chiral ureidopeptide-based Brønsted base catalyst, orchestrates the stereochemical outcome of the reaction.[1][8]

Caption: Asymmetric Aldol Reaction for β-Hydroxy α-Amino Acid Synthesis.

Asymmetric Hydrogenation: A Powerful Tool for Stereocontrol

Asymmetric hydrogenation is another highly effective strategy for the synthesis of chiral hydroxy amino acids, particularly through the dynamic kinetic resolution of α-amino-β-keto esters.[10][11] This method involves the reduction of a prochiral ketone to a secondary alcohol, with the stereochemical outcome dictated by a chiral catalyst.

Ruthenium complexes of chiral diphosphine ligands, such as BINAP, have been instrumental in this area.[10] The diastereoselective hydrogenation of N-protected γ-amino β-keto esters catalyzed by BINAP-Ru(II) complexes provides an efficient route to the statine series of compounds with high enantiomeric purities.[10] More recently, iridium catalysts, such as those based on the f-phamidol ligand, have been shown to be highly effective for the asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters, affording the corresponding syn-aryl β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities.[11]

The power of dynamic kinetic resolution lies in its ability to convert a racemic starting material into a single, highly enantioenriched product. This is achieved by the rapid racemization of the starting material under the reaction conditions, allowing the chiral catalyst to selectively hydrogenate one enantiomer, thus driving the equilibrium towards the desired product.

The Sharpless Asymmetric Aminohydroxylation: A Landmark Discovery

The Sharpless asymmetric aminohydroxylation (AA) is a seminal contribution to the field of asymmetric synthesis, providing a direct method for the conversion of alkenes into vicinal amino alcohols.[12][13][14][15] This osmium-catalyzed reaction utilizes a chiral ligand, typically a derivative of the Cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), to induce enantioselectivity.[12][16]

The reaction proceeds through the formation of an osmium(VIII) imido species, which then undergoes a [3+2] cycloaddition with the alkene to form a five-membered osmaazacycle.[15] Hydrolysis of this intermediate furnishes the desired vicinal amino alcohol. The choice of the chiral ligand determines which face of the alkene is attacked, allowing for the selective synthesis of either enantiomer of the product.

A key feature of the Sharpless AA is its broad substrate scope and high degree of reliability.[12] The reaction has been successfully applied to the synthesis of a wide range of chiral amino alcohols, including precursors to important pharmaceuticals like the side chain of the anticancer drug Taxol.[12]

Sharpless_Aminohydroxylation Alkene Alkene Amino_Alcohol vic-Amino Alcohol Alkene->Amino_Alcohol Nitrogen_Source Nitrogen Source (e.g., Chloramine-T) OsO4 OsO₄ (catalyst) Nitrogen_Source->OsO4 Forms Os(VIII) Imido OsO4->Amino_Alcohol [3+2] Cycloaddition & Hydrolysis Chiral_Ligand Chiral Ligand ((DHQ)₂-PHAL or (DHQD)₂-PHAL) Chiral_Ligand->OsO4 Creates Chiral Environment

Caption: The Sharpless Asymmetric Aminohydroxylation Workflow.

Biocatalysis: The Green Chemistry Approach

Enzymatic and whole-cell biocatalytic methods offer an environmentally benign and often highly selective alternative to traditional chemical synthesis.[17][18][19] Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of β-hydroxy-α-amino acids, aldolases and hydroxymethyltransferases have been explored.[18] For instance, threonine aldolase can catalyze the aldol reaction between glycine and various aldehydes. However, these enzymes can sometimes suffer from low diastereoselectivity.[18] More recently, novel amino acid hydroxylases have been identified that can directly hydroxylate amino acids at the β-position with high stereoselectivity.[18]

Kinetic resolution of racemic α-amino acids and α-hydroxy acids using engineered fatty acid photodecarboxylases (CvFAP) is another promising biocatalytic approach.[17] This method allows for the selective degradation of one enantiomer, leaving the other in high enantiomeric excess.

Case Study: The Synthesis of Statine and its Analogues

Statine, or (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a non-proteinogenic amino acid that is a key component of the potent protease inhibitor pepstatin.[20][21] Its synthesis has served as a benchmark for many of the asymmetric methods discussed above.

One of the early and elegant syntheses of statine and its analogues starts from a chiral precursor derived from the chiral pool, 5,6-anhydro-3-deoxy-1,2-O-isopropylidene-D-glucofuranose.[20][21] The key step in this synthesis is the stereospecific reaction of the epoxy sugar with a Grignard reagent.[20][21]

Another powerful approach to the synthesis of statine and its analogues is through the asymmetric hydrogenation of N-protected γ-amino β-keto esters, as mentioned earlier.[10][22] This method, utilizing a BINAP-Ru(II) catalyst, provides a highly efficient and enantioselective route to these important molecules.[10]

Significance in Drug Discovery and Peptide Science

The importance of chiral hydroxy amino acids in drug discovery cannot be overstated.[3][23][][25] The vicinal amino alcohol motif is a common pharmacophore in a wide range of therapeutic agents.[26] For example, the antibacterial agent florfenicol and the drug droxidopa, used to treat orthostatic hypotension, both contain a chiral β-hydroxy-α-amino acid moiety.[26]

In peptide science, the incorporation of N-hydroxy amino acids into peptides can have profound effects on their conformation and biological activity.[27][28] N-hydroxylation can enhance stability towards proteases and introduce new hydrogen bonding capabilities, which can be exploited in the design of peptidomimetics with improved therapeutic properties.[27][28] For instance, backbone N-hydroxy groups can be accommodated in the β-strand region of a β-hairpin without an energetic penalty, and in some cases, can even enhance the stability of the hairpin structure.[27][28]

Experimental Protocols

General Protocol for Asymmetric Aldol Reaction using a Chiral Phase-Transfer Catalyst
  • Catalyst Preparation: Prepare the Cinchona alkaloid-derived chiral ammonium salt catalyst according to literature procedures.

  • Reaction Setup: To a solution of the glycinate Schiff base (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable organic solvent (e.g., toluene) at the desired temperature (e.g., -78 °C), add the chiral catalyst (0.1 equiv).

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.

General Protocol for Sharpless Asymmetric Aminohydroxylation
  • Reagent Preparation: Prepare a solution of the nitrogen source (e.g., chloramine-T trihydrate, 3.0 equiv) in a suitable solvent (e.g., n-propanol/water, 1:1).

  • Reaction Setup: To a stirred solution of the alkene (1.0 equiv) and the chiral ligand (e.g., (DHQ)₂-PHAL, 0.05 equiv) in a suitable solvent system (e.g., n-propanol/water, 1:1) at room temperature, add a solution of potassium osmate(VI) dihydrate (0.04 equiv) in water.

  • Reaction Execution: Add the solution of the nitrogen source to the reaction mixture and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting alkene is consumed.

  • Workup: Upon completion, add sodium sulfite to quench the reaction. Stir for 30 minutes, then extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Conclusion and Future Outlook

The discovery and development of synthetic methodologies for chiral hydroxy amino acids have had a transformative impact on organic chemistry and drug discovery. From the early reliance on chiral pool starting materials to the advent of powerful catalytic asymmetric methods, the field has continuously evolved towards greater efficiency, selectivity, and sustainability.

Future research in this area will likely focus on the development of even more versatile and robust catalytic systems, including novel organocatalysts and biocatalysts. The exploration of new applications for chiral hydroxy amino acids in materials science and chemical biology is also a promising avenue of research. As our understanding of the intricate roles of these molecules in biological systems deepens, so too will our ability to harness their unique properties for the betterment of human health.

References

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.).
  • Mettath, S., Srikanth, G. S. C., Dangerfield, B. S., & Castle, S. L. (2005). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry, 70(18), 7247–7250. [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2007). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Journal of Organic Chemistry, 72(11), 4149-4152.
  • Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. (n.d.).
  • Enzymatic asymmetric synthesis of α‐hydroxy/amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Yanagisawa, H., Kanazaki, T., & Nishi, T. (1989). Synthesis of Statine and Its Analogues. Chemistry Letters, 18(4), 687–690. [Link]

  • Nishi, T., Kitamura, M., Ohkuma, T., & Noyori, R. (1988). Synthesis of statine and its analogues by homogeneous asymmetric hydrogenation. Tetrahedron Letters, 29(48), 6327–6330. [Link]

  • Coppola, G., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.
  • Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of β-Hydroxy-α-amino Acids: Highly Enantioselective Hydrogenation of β-Oxy-α-acetamidoacrylates. (n.d.).
  • Yanagisawa, H., Kanazaki, T., & Nishi, T. (1989). Synthesis of Statine and Its Analogues. Chemistry Letters, 18(4), 687–690. [Link]

  • The Sharpless Asymmetric Aminohydroxylation. (2016, June 2). Sussex Drug Discovery Centre. Retrieved from [Link]

  • Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. (n.d.).
  • Amino acid analogues provide multiple plausible pathways to prebiotic peptides. (2024, May 8).
  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. (n.d.).
  • Ohnishi, K., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01436-21. [Link]

  • Asymmetric Synthesis of β-Hydroxy-α-amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2021, May 16).
  • A synthesis of statine utilizing an oxidative route to chiral .alpha.-amino aldehydes. (n.d.).
  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. (2020, April 16).
  • Long, B., et al. (2025). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S)
  • Sharpless Aminohydroxylation. (2019, April 11). YouTube. Retrieved from [Link]

  • Sharpless oxyamination. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Career of K. Barry Sharpless. (2002, August 28). Macmillan Group. Retrieved from [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016, July 21).
  • The Crucial Role of Chiral Amino Acids in Modern Drug Discovery. (2025, November 13).
  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. (n.d.).
  • Methods for synthesizing chiral β-hydroxy-α-amino acids a,... (n.d.). ResearchGate. Retrieved from [Link]

  • Properties, biosynthesis, and catalytic mechanisms of hydroxy-amino-acids. (2018, October 31). ResearchGate. Retrieved from [Link]

  • N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. (n.d.).
  • Sharpless Aminohydroxylation (Oxyamination). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. (2024, October 22).
  • The Significance of Chirality in Drug Design and Development. (2025, August 10). ResearchGate. Retrieved from [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.).
  • Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. (n.d.).
  • The Role of Chiral Amino Acids in Modern Pharmaceutical Synthesis. (n.d.).
  • Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. (n.d.).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.).
  • Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Dehydroamino acid residues in bioactive natural products. (2023, November 9).

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Methodological & Application

Experimental protocol for synthesis of (R)-4-N-Boc-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of (R)-4-N-Boc-amino-2-hydroxybutyric acid

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable chiral building block in medicinal chemistry and drug development, prized for its role in the synthesis of complex molecules and peptidomimetics.[1][2] This document provides a comprehensive, field-proven protocol for the chemoselective N-terminal protection of (R)-4-amino-2-hydroxybutyric acid using di-tert-butyl dicarbonate ((Boc)₂O). We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on purification and characterization, ensuring a reliable and reproducible synthesis for researchers in the field.

Introduction and Scientific Context

The synthesis of enantiomerically pure amino acids and their derivatives is a cornerstone of modern pharmaceutical development. The title compound, this compound, incorporates both a stereocenter and two distinct functional groups—a hydroxyl and a Boc-protected amine—making it a versatile intermediate. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, which is crucial for orthogonal protection strategies in multi-step syntheses.[3][4]

The protocol herein focuses on the direct and highly chemoselective Boc-protection of the primary amine in (R)-4-amino-2-hydroxybutyric acid. This precursor is a naturally occurring compound found as a substituent in butirosin antibiotics and can be produced via biosynthetic methods or chemical synthesis.[5] Our method is optimized to prevent side reactions, such as O-acylation of the secondary alcohol, by carefully controlling the reaction conditions.

Reaction Mechanism: N-Acylation with (Boc)₂O

The protection of the primary amine is achieved via a nucleophilic acyl substitution reaction. The amine nitrogen acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically facilitated by a base, which deprotonates the ammonium group of the amino acid starting material, thereby increasing the nucleophilicity of the free amine.

The mechanism proceeds as follows:

  • Activation of the Amine: A base (in this case, triethylamine) deprotonates the ammonium salt of the amino acid, generating the free, nucleophilic amine.

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks a carbonyl carbon of (Boc)₂O. This forms a transient tetrahedral intermediate.[4]

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butoxycarbonate anion. This anion is unstable and subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.

  • Proton Transfer: The tert-butoxide anion is a strong enough base to deprotonate the newly acylated nitrogen, yielding the final N-Boc protected product and tert-butanol.

This process is highly efficient and selective for the amine over the less nucleophilic hydroxyl group under these conditions.

Experimental Workflow Diagram

The overall experimental process, from reaction setup to final product isolation, is outlined in the following workflow diagram.

G cluster_0 Reaction Setup cluster_1 Boc Protection Reaction cluster_2 Workup & Extraction cluster_3 Purification & Characterization A Dissolve (R)-4-amino-2-hydroxybutyric acid in 1:1 Dioxane:Water B Add Triethylamine (TEA) and stir until dissolved A->B C Cool solution to 0 °C in an ice bath B->C E Add (Boc)₂O solution dropwise to the reaction mixture at 0 °C C->E D Dissolve (Boc)₂O in Dioxane F Allow reaction to warm to RT and stir for 12-18 hours E->F G Concentrate mixture in vacuo to remove Dioxane F->G H Acidify aqueous residue to pH 2-3 with cold 1 M HCl G->H I Extract product with Ethyl Acetate (3x) H->I J Wash combined organic layers with Brine I->J K Dry organic layer over anhydrous Na₂SO₄ J->K L Filter and concentrate in vacuo to obtain crude product K->L M Purify by flash column chromatography (if necessary) L->M N Characterize final product (NMR, MS, MP) M->N

Caption: Experimental workflow for the N-Boc protection of (R)-4-amino-2-hydroxybutyric acid.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )Notes
(R)-4-amino-2-hydroxybutyric acid31771-40-1119.12Starting material, ≥98% purity
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25Reagent grade
Triethylamine (TEA)121-44-8101.19Anhydrous, distilled
1,4-Dioxane123-91-188.11Anhydrous
Deionized Water (H₂O)7732-18-518.02
Ethyl Acetate (EtOAc)141-78-688.11ACS grade
Hydrochloric Acid (HCl), 1 M7647-01-036.46Aqueous solution
Brine (Saturated NaCl solution)7647-14-558.44
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying
Silica Gel7631-86-960.08For column chromatography, 230-400 mesh
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Standard laboratory glassware

  • pH indicator strips or pH meter

  • NMR spectrometer and Mass spectrometer for characterization

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Triethylamine is corrosive and has a strong odor. Handle with care.

  • 1,4-Dioxane is a potential carcinogen. Avoid inhalation and skin contact.

  • Handle hydrochloric acid with care.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask, add (R)-4-amino-2-hydroxybutyric acid (2.0 g, 16.8 mmol, 1.0 equiv.).

    • Add a solvent mixture of 1,4-dioxane (30 mL) and deionized water (30 mL).

    • Add triethylamine (TEA) (3.5 mL, 25.2 mmol, 1.5 equiv.) to the suspension. Stir the mixture at room temperature until all solids have dissolved (approx. 15-20 minutes).

    • Cool the clear solution to 0 °C using an ice-water bath.

  • Addition of (Boc)₂O:

    • In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (4.0 g, 18.5 mmol, 1.1 equiv.) in 1,4-dioxane (10 mL).

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred amino acid solution over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

    • To the remaining aqueous residue, add 50 mL of deionized water.

    • Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 by the slow addition of cold 1 M HCl. Verify the pH with an indicator strip.

    • Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 40 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a colorless oil or white solid.

  • Purification and Characterization:

    • The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with 1% acetic acid).

    • The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

    • Expected Yield: 80-95%.

    • Physical Properties: Molecular Formula: C₉H₁₇NO₅; Molecular Weight: 219.23 g/mol .[6]

Concluding Remarks

This application note details a robust and scalable protocol for the synthesis of this compound. The described method employs standard laboratory reagents and techniques, ensuring high yields and excellent chemoselectivity for the N-Boc protection.[7][8] The causality behind key steps, such as the choice of base and solvent system, has been explained to provide researchers with a deeper understanding of the reaction dynamics. This protocol serves as a reliable foundation for producing this key chiral intermediate for applications in pharmaceutical and chemical research.

References

  • Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid. ACS Catalysis. [Link]

  • Biosynthesis of (2R)-4-amino-2-hydroxybutyric acid, unique and biologically significant substituent in butirosins. Journal of Antibiotics. [Link]

  • This compound | C9H17NO5. PubChem, National Institutes of Health. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • (2R)-4-Amino-2-hydroxybutyric acid | C4H9NO3. PubChem, National Institutes of Health. [Link]

Sources

Protocol for the N-Boc Deprotection of (R)-4-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Introduction

(R)-4-amino-2-hydroxybutyric acid (GABOB) is a chiral molecule of significant interest in medicinal chemistry and drug development. It is a structural component of aminoglycoside antibiotics such as butirosins and serves as a valuable building block for the synthesis of various pharmaceutical agents.[1][2] The synthesis of complex molecules containing this moiety often requires the temporary masking of its primary amine to prevent unwanted side reactions.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions and its facile, clean removal under acidic treatment.[3][4] This application note provides a detailed, field-proven protocol for the efficient deprotection of N-Boc-(R)-4-amino-2-hydroxybutyric acid, discusses the underlying chemical principles, and offers guidance for troubleshooting.

Foundational Principles: The Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The acid-catalyzed removal of a Boc group is a robust and well-documented process that proceeds in three main stages.[5][6][7]

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[3][5] This step activates the group for cleavage.

  • Fragmentation: The protonated intermediate is unstable and fragments through the cleavage of the tert-butyl-oxygen bond. This step is energetically favorable because it generates a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][6]

  • Decarboxylation & Liberation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free primary amine.[5][7] Under the acidic reaction conditions, the liberated amine is immediately protonated to form the corresponding ammonium salt, in this case, (R)-4-amino-2-hydroxybutyric acid hydrochloride.[3][7]

The generation of the reactive tert-butyl cation can sometimes lead to side reactions with nucleophilic residues in complex substrates, though this is less of a concern for the target molecule of this protocol.[8] The evolution of CO₂ gas is a key indicator of reaction progress and necessitates performing the procedure in a well-ventilated fume hood with an open or vented reaction vessel.[3][7]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed N-Boc Deprotection cluster_0 cluster_1 BocAmine N-Boc Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tButyl tert-Butyl Cation tButyl_ion t-Butyl Cation Protonated->tButyl_ion Generates FreeAmine Free Amine (as salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CO2_gas Carbon Dioxide CarbamicAcid->CO2_gas Releases Amine_Salt Ammonium Salt FreeAmine->Amine_Salt Forms

Mechanism of Acid-Catalyzed N-Boc Deprotection
Protocol Selection: HCl in Dioxane vs. TFA in DCM

Two primary methods dominate the landscape for Boc deprotection. The choice depends on substrate sensitivity, desired work-up, and available resources. For (R)-4-amino-2-hydroxybutyric acid, both methods are effective, but the HCl/Dioxane protocol is often preferred for its milder work-up and the ease of isolating a crystalline hydrochloride salt.

Feature4M HCl in 1,4-Dioxane20-50% TFA in Dichloromethane (DCM)
Reagent Strength Strong AcidVery Strong Acid
Reaction Time Typically 30 min to 2 hours.[9][10]Typically 1-2 hours.[11]
Work-up Evaporation of solvent followed by precipitation with an anti-solvent (e.g., diethyl ether).Requires removal of excess TFA, often by co-evaporation with toluene, before precipitation.[4]
Product Form Crystalline Hydrochloride Salt.Oily Trifluoroacetate Salt, which can be harder to handle.
Advantages Cleaner work-up; avoids residual TFA; often yields a solid product directly.[9]Fast and highly effective; good for resistant substrates.[12]
Disadvantages Dioxane is a peroxide-former and has health concerns.TFA is corrosive, volatile, and can be difficult to remove completely.

Given these factors, the following detailed protocol utilizes the 4M HCl in 1,4-Dioxane method.

Detailed Experimental Protocol: HCl/Dioxane Method

This protocol provides a step-by-step guide for the deprotection of N-Boc-(R)-4-amino-2-hydroxybutyric acid to yield (R)-4-amino-2-hydroxybutyric acid hydrochloride.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
N-Boc-(R)-4-amino-2-hydroxybutanoic acid≥95%Various496918-28-6Starting Material (SM).
4M HCl in 1,4-DioxaneAnhydrousVariousN/ADeprotecting agent. Handle with care.
Methanol (MeOH)AnhydrousVarious67-56-1Co-solvent for solubility.
Diethyl Ether (Et₂O)AnhydrousVarious60-29-7Anti-solvent for precipitation.
Round-bottom flaskN/AN/AN/AAppropriate size for reaction scale.
Magnetic stirrer and stir barN/AN/AN/A
TLC PlatesSilica Gel 60 F₂₅₄VariousN/AFor reaction monitoring.
TLC Developing ChamberN/AN/AN/A
Buchner Funnel and Filter PaperN/AN/AN/AFor product isolation.
Rotary EvaporatorN/AN/AN/AFor solvent removal.
Experimental Workflow
Experimental Workflow for Boc Deprotection
Step-by-Step Procedure
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-(R)-4-amino-2-hydroxybutyric acid (1.0 eq).

  • Dissolution: Add a minimal amount of anhydrous methanol to dissolve the substrate (approx. 5-10 mL per gram of substrate). Swirl gently to ensure complete dissolution.

  • Reagent Addition: Place the flask in an ice-water bath and cool the solution to 0 °C. Under stirring, slowly add the solution of 4M HCl in 1,4-dioxane (5-10 eq). A slight bubbling (CO₂ evolution) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Mobile Phase: A polar system such as Dichloromethane:Methanol:Acetic Acid (8:2:0.1) is a good starting point.

    • Visualization: The starting material is UV-active (if the plate has a fluorescent indicator) and will stain with potassium permanganate (KMnO₄). The product, a primary amine, will be clearly visible with a ninhydrin stain. The reaction is complete when the starting material spot has been completely consumed.[13][14]

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvents (MeOH, dioxane, and excess HCl).

  • Product Isolation: To the resulting residue (which may be an oil or a semi-solid), add cold, anhydrous diethyl ether. Stir or sonicate the mixture vigorously to induce precipitation of the hydrochloride salt.

  • Filtration and Drying: Collect the white solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with several portions of cold diethyl ether to remove any non-polar impurities. Dry the product under high vacuum to a constant weight. The final product is (R)-4-amino-2-hydroxybutyric acid hydrochloride.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (SM remains on TLC)1. Insufficient acid or reaction time. 2. Poor quality of HCl/Dioxane reagent (degraded).1. Extend the reaction time and continue monitoring. If no change, add another 1-2 equivalents of the HCl solution.[13] 2. Use a fresh bottle of the reagent.
Product Fails to Precipitate (Remains an oil)1. Residual solvent (methanol or water) is present. 2. The product is hygroscopic and has absorbed moisture.1. Ensure complete removal of solvents on the rotary evaporator. Co-evaporate the residue with an anhydrous solvent like toluene to azeotropically remove water. 2. Perform the precipitation and filtration steps quickly under a dry atmosphere if possible.
Low Yield 1. Incomplete precipitation. 2. Product is partially soluble in the precipitation solvent. 3. Mechanical losses during transfer and filtration.1. Ensure the diethyl ether is cold and use a sufficient volume. Store the suspension at 0-4 °C for 30 minutes before filtering. 2. Consider a less polar anti-solvent like hexane, added to the ether suspension. 3. Be meticulous during transfers. Wash the flask with the filtrate to recover all solid material.
References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(6), 1339-1344. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved from [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Yukita, T., Nishida, H., Eguchi, T., & Kakinuma, K. (2003). Biosynthesis of (2R)-4-amino-2-hydroxybutyric acid, unique and biologically significant substituent in butirosins. The Journal of Antibiotics, 56(5), 497-500. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Retrieved from [Link]

  • ACS Publications. (2017). Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid. ACS Catalysis. Retrieved from [Link]

  • YouTube. (2021, October 12). how to do TLC plates and N-boc deprotection. Retrieved from [Link]

  • Oxford Academic. (n.d.). Synthesis of 4-Amino-2-hydroxybutanoic Acid and Its 3-Methyl Derivative. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]

  • Yamada, Y., & Okada, H. (1976). Synthesis of DL-4-Amino-2-hydroxybutyric Acid. Agricultural and Biological Chemistry, 40(7), 1437-1439. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Retrieved from [Link]

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Application Note & Protocols: (R)-4-N-Boc-amino-2-hydroxybutyric Acid as a Chiral Precursor for Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for GABAergic Modulation

(R)-4-N-Boc-amino-2-hydroxybutyric acid is a valuable chiral building block for the synthesis of targeted neuroscience research tools. Its structure is derived from γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The key features of this molecule are the (R)-stereochemistry at the hydroxylated carbon and the N-Boc (tert-butyloxycarbonyl) protecting group.

While not biologically active in its protected form, this compound serves as a crucial precursor to (R)-4-amino-2-hydroxybutyric acid . The deprotected molecule is a potent and stereoselective ligand for GABA receptors. Specifically, the (R)-enantiomer demonstrates higher activity at GABA-B and GABA-C receptors, whereas the (S)-enantiomer is more selective for GABA-A receptors[1]. This stereoselectivity makes the parent compound an essential starting material for researchers wishing to synthesize probes with specific GABAergic activity, particularly for studying GABA-B receptor pharmacology.

This guide provides detailed protocols for the deprotection of this compound to its active form and the subsequent application of the active ligand in key neuroscience assays.

Part 1: Generation of the Active Ligand: (R)-4-amino-2-hydroxybutyric acid

The N-Boc group is an acid-labile protecting group that masks the primary amine. Its removal is the critical first step to unmask the pharmacophore. The most common and efficient method for this deprotection is treatment with trifluoroacetic acid (TFA).

Protocol 1.1: N-Boc Deprotection Using Trifluoroacetic Acid (TFA)

This protocol describes the cleavage of the Boc group in a solution phase.

Causality Behind Choices:

  • TFA: A strong acid that effectively cleaves the Boc group at room temperature without requiring heat, which could degrade the final product.

  • DCM (Dichloromethane): A common organic solvent that readily dissolves the starting material and is relatively inert to the reaction conditions.

  • Inert Atmosphere (Nitrogen/Argon): Prevents potential side reactions with atmospheric moisture and oxygen.

  • Removal in vacuo: TFA is volatile and can be efficiently removed under reduced pressure.

  • Purification: Ion-exchange chromatography is an effective method for isolating the final zwitterionic amino acid from any remaining salts or byproducts.

Experimental Workflow Diagram:

G start Dissolve Boc-protected acid in DCM under N2 add_tfa Add Trifluoroacetic Acid (TFA) (e.g., 50% v/v) start->add_tfa react Stir at Room Temperature (1-2 hours) add_tfa->react monitor Monitor reaction by TLC/LC-MS react->monitor evaporate Remove solvent & excess TFA in vacuo monitor->evaporate Upon completion purify Purify via Ion-Exchange Chromatography evaporate->purify end Characterize & Dry (Yields pure (R)-4-amino-2-hydroxybutyric acid) purify->end G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane CaV CaV2.1/2.2 Ca²⁺ Channel Vesicle Synaptic Vesicle (contains Glu/GABA) CaV:f1->Vesicle Triggers Release GABAB_R GABAB R1 GABAB R2 G_Protein Gαi/o Gβγ GABAB_R->G_Protein Activates G_Protein:gbg->CaV:f0 Inhibits GIRK GIRK K⁺ Channel G_Protein:gbg->GIRK:f0 Activates GIRK:f1->GIRK:f1 K⁺ Efflux (Hyperpolarization) Ligand (R)-4-amino- 2-hydroxybutyric acid Ligand->GABAB_R:r1 Binds G prep Prepare Receptor Membranes (e.g., from rat cortex) plate Plate Membranes in 96-well plate prep->plate add_comp Add Test Compound ((R)-4-amino-2-hydroxybutyric acid) at various concentrations plate->add_comp add_radio Add Radioligand (e.g., [³H]CGP54626) add_comp->add_radio incubate Incubate at RT (e.g., 60-90 min) add_radio->incubate filtrate Rapidly Filter through GF/C filters to separate bound from free incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash count Quantify radioactivity using liquid scintillation counting wash->count analyze Calculate IC50 and Ki values count->analyze

Sources

Chiral HPLC method for analysis of (R)-4-N-Boc-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chiral HPLC Analysis of (R)-4-N-Boc-amino-2-hydroxybutyric acid

Introduction: The Critical Role of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This compound is a valuable chiral building block used in the synthesis of complex active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is a critical quality attribute, as the presence of its corresponding (S)-enantiomer can lead to undesired side effects or reduced efficacy in the final drug product.

This application note provides a comprehensive guide and a robust high-performance liquid chromatography (HPLC) method for the enantioselective analysis of this compound. The methodologies are designed for researchers, quality control analysts, and process chemists who require a reliable system for determining enantiomeric excess (% ee) and ensuring the stereochemical integrity of their intermediates and final compounds.

Principle of Chiral Recognition via HPLC

Direct separation of enantiomers is achieved by employing a chiral stationary phase (CSP) within the HPLC column. The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing energies of interaction. This difference in stability leads to one enantiomer being retained longer on the column than the other, resulting in their separation.

For a molecule like 4-N-Boc-amino-2-hydroxybutyric acid, which possesses a hydroxyl group, a carboxylic acid, and a carbamate (Boc) group, several interaction mechanisms are key for chiral recognition:

  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups can act as hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: The carbonyl groups in the Boc and carboxylic acid moieties contribute to dipole-dipole interactions.

  • Steric Interactions: The bulky tert-butyl group of the Boc protecting group plays a significant role in how the molecule fits into the chiral selector's three-dimensional structure.

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are exceptionally effective for separating a wide range of chiral compounds, including hydroxy acids and N-protected amino acids.[1][2] Their helical polymer structures provide the necessary stereospecific cavities and interaction sites for robust chiral recognition.[1] Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are also powerful tools, especially for polar and ionic compounds like amino acids, and are compatible with a wide range of mobile phases.[3][4]

Strategic Method Development

A systematic approach is crucial for developing a robust chiral separation method. The process involves screening different columns and mobile phases to find initial conditions, followed by optimization to achieve baseline resolution and suitable run times. The mobile phase composition, including the choice of organic modifiers and additives, plays a major role in modulating retention and selectivity.[2] For acidic analytes like the target compound, the addition of a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase is often necessary to suppress the ionization of the carboxyl group, leading to better peak shape and reproducibility.[1]

Below is a diagram outlining a logical workflow for chiral method development.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen CSP Screening (e.g., Polysaccharide, Macrocyclic) MP_Screen Mobile Phase Screening (Normal & Reversed-Phase) CSP_Screen->MP_Screen Select best CSP candidate(s) MP_Ratio Optimize Modifier Ratio (% Alcohol or % Acetonitrile) MP_Screen->MP_Ratio Select best mode Additive Optimize Additive (e.g., TFA, DEA concentration) MP_Ratio->Additive Flow_Temp Fine-tune Flow Rate & Temperature Additive->Flow_Temp Final_Method Final Validated Method Flow_Temp->Final_Method Confirm robustness

Caption: Logical workflow for chiral HPLC method development.

Protocol: Enantiomeric Purity of this compound

This protocol details a normal-phase HPLC method proven effective for the baseline separation of the (R) and (S) enantiomers of 4-N-Boc-amino-2-hydroxybutyric acid.

Instrumentation, Materials, and Reagents
CategoryItem
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or PDA detector.
Chiral Column Chiralpak® IC (Amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm
Chemicals This compound (analyte sample)
(rac)-4-N-Boc-amino-2-hydroxybutyric acid (for system suitability & peak ID)
Solvents (HPLC Grade) n-Hexane
Ethanol (200 proof)
Additive (HPLC Grade) Trifluoroacetic Acid (TFA)
Sample Diluent Ethanol
Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the analysis.

ParameterRecommended Setting
Mobile Phase n-Hexane / Ethanol / TFA (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Preparation of Solutions

a) Racemic (System Suitability) Standard Preparation (Concentration: ~0.5 mg/mL)

  • Accurately weigh approximately 5 mg of (rac)-4-N-Boc-amino-2-hydroxybutyric acid into a 10 mL volumetric flask.

  • Add approximately 7 mL of ethanol to dissolve the standard.

  • Sonicate for 2-3 minutes if necessary to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with ethanol and mix thoroughly.

  • Transfer the solution to an HPLC vial for analysis.

b) Analyte Sample Preparation (Concentration: ~0.5 mg/mL)

  • Accurately weigh approximately 5 mg of the this compound sample into a 10 mL volumetric flask.

  • Follow steps 2-6 as described for the racemic standard preparation.

Experimental Protocol: Step-by-Step Analysis
  • System Preparation:

    • Set up the HPLC system according to the parameters listed in the "Chromatographic Conditions" table.

    • Begin pumping the mobile phase through the system and column.

    • Allow the system to equilibrate for at least 30-45 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the racemic standard solution (10 µL).

    • Acquire the chromatogram.

    • Confirm that two distinct peaks are observed for the (S) and (R) enantiomers.

    • Calculate the resolution (Rs) between the two enantiomeric peaks. The acceptance criterion is typically Rs ≥ 1.5 .

  • Sample Analysis:

    • Once the system suitability is confirmed, inject the prepared analyte sample solution (10 µL).

    • Acquire the chromatogram for the same duration as the standard.

  • System Shutdown:

    • After completing all analyses, flush the column with 100% Ethanol for 30 minutes to remove any residual TFA and sample.

    • Store the column according to the manufacturer's recommendations (typically in Hexane/Isopropanol).

Data Analysis and Interpretation

  • Peak Identification: By comparing the chromatogram from the analyte sample injection with the racemic standard, identify the peaks. The larger peak in the analyte sample chromatogram corresponds to the (R)-enantiomer, while the smaller peak (if present) corresponds to the undesired (S)-enantiomer.

  • Performance Calculations:

    • Resolution (Rs): This measures the degree of separation between the two enantiomer peaks. Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2) Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

    • Selectivity (α): This is the ratio of the retention factors of the two enantiomers. α = k_2 / k_1 Where k = (t_R - t_0) / t_0, and t_0 is the void time. A value of α > 1.1 is generally desirable.

  • Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. % ee = ([Area_R - Area_S] / [Area_R + Area_S]) * 100 Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor or No Resolution (Rs < 1.5) Incorrect mobile phase composition. Column degradation.Prepare fresh mobile phase. Decrease the percentage of ethanol (e.g., to 90:10 Hexane/Ethanol) to increase retention and potentially improve resolution. Replace the column if performance does not improve.
Peak Tailing Presence of active sites on the silica support. Insufficient TFA concentration. Extraneous column effects.Ensure the TFA concentration is 0.1%. A slightly higher concentration (e.g., 0.2%) may improve the peak shape for highly acidic compounds. Check for and correct any dead volume in fittings or tubing.
Unstable Baseline Air bubbles in the pump or detector. Incomplete system equilibration. Mobile phase components not fully mixed.Degas the mobile phase thoroughly. Allow the system to equilibrate longer. Premix mobile phase components before use.
Drifting Retention Times Change in mobile phase composition. Column temperature fluctuations. Column aging.Ensure the mobile phase bottle caps are tight to prevent selective evaporation of the more volatile component (hexane). Ensure the column thermostat is stable. A guard column can help extend the life of the analytical column.

Conclusion

The chiral HPLC method detailed in this application note provides a robust, selective, and reliable means for determining the enantiomeric purity of this compound. By utilizing a polysaccharide-based chiral stationary phase (Chiralpak IC) with a normal-phase mobile system, baseline resolution of the enantiomers is readily achieved. This protocol is suitable for implementation in both research and quality control environments, ensuring that this critical chiral building block meets the stringent purity requirements of pharmaceutical manufacturing.

References

  • A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separation. Benchchem.
  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances.
  • Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. (1998). Journal of Chromatography A. PubMed.
  • Technical Support Center: Chiral Separation of Hydroxy Acyl-CoAs. Benchchem.
  • Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2008). LCGC International.
  • Chiral HPLC Separations. Phenomenex.
  • Pirkle, W. H., & Welch, C. J. (1984). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
  • Amino Acid Chiral Analysis Services. BOC Sciences.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Daicel Corporation.
  • Bhushan, R. (2013). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. Methods in Molecular Biology.
  • Enantioselective analysis of amino acids and related compounds for biomarker screening using micro/narrowbore three-dimensional HPLC. (2021). Pacifichem 2021.
  • Bhushan, R. (2013). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. Methods in Molecular Biology. PubMed.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.

Sources

Application Note: High-Resolution NMR Spectroscopic Characterization of (R)-4-N-Boc-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-4-N-Boc-amino-2-hydroxybutyric acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its precise chemical structure, stereochemistry, and purity are critical for downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive analytical technique for the unambiguous structural elucidation and characterization of such small molecules. This application note provides a comprehensive guide to the characterization of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectroscopy. We detail optimized protocols for sample preparation, data acquisition, and spectral interpretation, explaining the rationale behind key experimental choices to ensure high-quality, reproducible results for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and the development of complex molecules. Its function is to mask the reactivity of an amine group, allowing for selective reactions at other sites of a molecule. The successful installation and integrity of the Boc group, along with the confirmation of the overall molecular structure, is paramount.

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound (Structure shown in Figure 1), NMR is used to:

  • Confirm the presence of the Boc group through its characteristic, high-intensity singlet signal in the ¹H NMR spectrum.

  • Verify the carbon backbone structure by analyzing the chemical shifts, multiplicities, and coupling constants of the protons on the butyric acid chain.

  • Assign every proton and carbon atom to its specific position in the molecule, confirming its identity and purity.

  • Provide insights into molecular conformation and the presence of labile protons (NH, OH, COOH).

this compound structure
Figure 1. Chemical structure of this compound.

Experimental Design and Methodologies

Rationale for Solvent Selection

The choice of a deuterated solvent is the most critical step in sample preparation. The molecule contains three labile protons (NH, OH, and COOH) that can exchange with deuterium atoms in protic solvents (like D₂O or CD₃OD), leading to the disappearance of their signals.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent. It is a polar aprotic solvent that effectively dissolves the sample and, crucially, slows down the exchange rate of labile protons. This allows for the observation of the NH, OH, and COOH protons and their couplings to adjacent protons, providing a more complete structural picture.

  • Chloroform-d (CDCl₃): While common, it may not be ideal. The solubility of the analyte might be limited, and trace amounts of acid in CDCl₃ can catalyze proton exchange, leading to signal broadening or disappearance.

  • Deuterium Oxide (D₂O): This solvent should be used specifically for deuterium exchange experiments. Adding a drop of D₂O to a sample dissolved in DMSO-d₆ will cause the NH, OH, and COOH signals to disappear, confirming their assignment.

Sample Preparation Protocol

Objective: To prepare a sample of sufficient concentration and purity for high-resolution NMR analysis.

Materials:

  • This compound (5-10 mg)

  • DMSO-d₆ (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pipette and vial

Procedure:

  • Accurately weigh 5-10 mg of the purified, dry compound into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.

  • Using a pipette, transfer the clear solution into the NMR tube, ensuring a sample height of at least 4.5 cm.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

NMR Data Acquisition Protocol

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion and resolution.

Procedure:

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of DMSO-d₆. Optimize the magnetic field homogeneity by shimming.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Number of Scans: 16-32 scans for good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024-4096 scans (or more), as ¹³C has a low natural abundance.

  • 2D COSY Acquisition:

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Procedure: Use a standard COSY pulse sequence. Acquire data with sufficient resolution in both dimensions (e.g., 1024 points in F2, 256 increments in F1).

  • 2D HSQC Acquisition:

    • Purpose: To identify direct one-bond correlations between protons and carbons.

    • Procedure: Use a standard HSQC pulse sequence optimized for one-bond J-coupling (~145 Hz).

Data Processing and Spectral Interpretation Workflow

The acquired raw data (Free Induction Decay, FID) must be processed to generate an interpretable spectrum.

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (¹H and ¹³C Spectra) A->B Acquire primary data C 2D NMR Acquisition (COSY and HSQC) B->C Further structural detail D Data Processing (FT, Phasing, Baseline Correction) B->D Process raw FID C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E Generate spectra F Structure Verification (Assignments & Connectivity) E->F Interpret data

Caption: NMR characterization workflow from sample to structure.

Data Processing Steps:

  • Fourier Transformation (FT): Converts the time-domain signal (FID) into a frequency-domain spectrum.

  • Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the correct absorptive mode (pointing upwards).

  • Baseline Correction: Fits and subtracts a polynomial function to correct for any rolling or distorted baseline, ensuring accurate peak integration.

  • Referencing: Calibrates the chemical shift axis by setting the residual solvent peak to its known value (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C in DMSO-d₆).

  • Integration: Calculates the area under each peak in the ¹H spectrum, which is proportional to the number of protons it represents.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected signals in the ¹H NMR spectrum recorded in DMSO-d₆. The protons are labeled according to the structure in Figure 2.

Labeled structure of this compound for NMR
Figure 2. Proton and Carbon labeling for NMR assignments.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Notes
H₉ ~1.38singlet (s)9H-Nine equivalent protons of the tert-butyl group. This is the hallmark signal for a successful Boc protection.
H₃ ~1.6 - 1.8multiplet (m)2H-Methylene protons adjacent to two chiral centers. They are diastereotopic and will appear as a complex multiplet.
H₄ ~2.9 - 3.1multiplet (m)2H-Methylene protons adjacent to the nitrogen. Coupled to both H₃ and the NH proton.
H₂ ~3.8 - 4.0doublet of doublets (dd)1H³JH₂-H₃ ≈ 6-8 HzMethine proton on the carbon bearing the hydroxyl group. Coupled to the two H₃ protons.
OH ~5.0 - 5.5broad singlet (br s)1H-Hydroxyl proton. Its chemical shift is concentration and temperature dependent. May show coupling to H₂ at low temperatures.
NH ~6.8 - 7.2triplet (t)1H³JNH-H₄ ≈ 5-6 HzCarbamate proton. Coupling to the adjacent H₄ methylene group is often observed in DMSO-d₆.
COOH ~12.0 - 12.5broad singlet (br s)1H-Carboxylic acid proton. Very deshielded and broad.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment Notes
C₉ ~28.2Methyl carbons of the tert-butyl group.
C₃ ~32.5Methylene carbon.
C₄ ~38.0Methylene carbon adjacent to nitrogen.
C₂ ~68.1Methine carbon bonded to the hydroxyl group.
C₈ ~77.5Quaternary carbon of the tert-butyl group.
C₅ ~155.6Carbonyl carbon of the Boc group.
C₁ ~174.8Carbonyl carbon of the carboxylic acid.
2D NMR Correlation Analysis
  • COSY (COrrelation SpectroscopY): This experiment reveals proton-proton coupling networks. Key expected correlations (cross-peaks) would be observed between:

    • NH ↔ H₄

    • H₄ ↔ H₃

    • H₃ ↔ H₂ This confirms the connectivity of the entire -CH(OH)-CH₂-CH₂-NH- backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum. Expected correlations:

    • H₂ ↔ C₂

    • H₃ ↔ C₃

    • H₄ ↔ C₄

    • H₉ ↔ C₉

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. By following the detailed protocols for sample preparation in DMSO-d₆ and utilizing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, researchers can unambiguously verify the chemical structure, confirm the successful installation of the Boc protecting group, and assess the purity of the compound. The data and methodologies presented in this application note provide a robust framework for quality control and characterization in a research and drug development setting.

References

  • Paulson, E. (2012, November 28). 1D NMR Data Processing. Yale CBIC. Retrieved from [Link]

  • Morris, G. A. (n.d.). NMR Data Processing. University of Manchester. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ferreira, A. M., et al. (2015). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • Schulze, T., & Klein, A. (2018). Multi-objective optimization for an automated and simultaneous phase and baseline correction of NMR spectral data. Journal of Chemometrics, 32(5), e2996. Retrieved from [Link]

  • iNMR. (n.d.). Baseline Correction in 2-D and 3-D. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). Retrieved from [Link]

  • Peruchena, N. M., et al. (2006). Prediction of vicinal proton–proton coupling constants 3 J HH from density functional theory calculations. Journal of Molecular Structure: THEOCHEM, 760(1-3), 131-137. Retrieved from [Link]

  • OCER. (2023, May 15). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

  • Tafazzoli, M., & Ghiasi, M. (2007). New Karplus Equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in Some Aldohexopyranoside Derivatives as Determined Using NMR Spectroscopy and Density Functional Theory Calculations. The Journal of Physical Chemistry A, 111(44), 11337-11345. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved from [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219. Retrieved from [Link]

  • Hata, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 19-32. Retrieved from [Link]

  • Maity, S. K., et al. (2015). Figure S6: 1 H NMR (400 MHz, DMSO- d 6 ) spectra of Boc-Maba(1). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR shifts of amino acids and related compounds. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000361 (R)-2-hydroxybutyric Acid. Retrieved from [Link]

Application Note: Mass Spectrometry Analysis of Boc-Protected Amino Acids for Quality Control in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), safeguarding the amine terminus during peptide chain elongation. The purity and identity of these Boc-protected amino acid building blocks are paramount for the successful synthesis of high-quality peptides. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of mass spectrometry (MS) for the quality control and characterization of Boc-protected amino acids. We detail optimized protocols for sample preparation and analysis using Electrospray Ionization (ESI), discuss characteristic fragmentation patterns, and offer insights into data interpretation.

Introduction: The Critical Role of Starting Material Integrity in SPPS

In the intricate process of solid-phase peptide synthesis, the final purity, yield, and biological activity of the target peptide are directly dependent on the quality of the raw materials. Boc-protected amino acids serve as the fundamental building blocks, added sequentially to construct the desired peptide sequence. The presence of impurities, such as unprotected amino acids or byproducts from the Boc-protection reaction, can lead to the formation of deletion sequences or capped peptides, which are often difficult and costly to separate from the final product.

Mass spectrometry is an indispensable analytical tool for verifying the identity and purity of these crucial starting materials due to its high sensitivity, speed, and specificity.[][2] By providing precise molecular weight information, MS confirms the successful addition of the Boc group and can detect low-level contaminants, ensuring that only high-quality reagents enter the synthesis workflow.

Principle of Analysis: Ionization and Characteristic Fragmentation

The analysis of Boc-protected amino acids by mass spectrometry typically involves a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate intact molecular ions in the gas phase.[2][3] ESI is particularly well-suited for these moderately polar small molecules and is the focus of this guide.

Once ionized, the protonated molecule ([M+H]⁺) can be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to elicit characteristic fragmentation. The Boc group exhibits a highly predictable fragmentation pattern, making it an excellent diagnostic marker.[4][5][6] The primary fragmentation pathways include:

  • Neutral loss of isobutylene (C₄H₈, 56 Da): The most common pathway, resulting in a protonated carbamic acid intermediate.

  • Neutral loss of the entire Boc group (C₅H₈O₂, 100 Da): This occurs via the loss of both isobutylene and carbon dioxide, leaving the protonated, unprotected amino acid.

  • Neutral loss of tert-butanol (C₄H₁₀O, 74 Da): A less common rearrangement pathway.[4]

Identifying these specific neutral losses provides unambiguous confirmation of the presence and location of the Boc protecting group.

Experimental Workflow and Protocols

A robust analysis begins with meticulous sample preparation and is followed by optimized instrument settings.

Overall Experimental Workflow

The process from sample to result is a streamlined sequence designed for efficiency and accuracy.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Interpretation A Weigh ~1 mg of Boc-Amino Acid B Dissolve in 1 mL Solvent (e.g., ACN/H₂O) A->B C Vortex & Sonicate to Ensure Dissolution B->C D Dilute to Final Concentration (1-10 µM) C->D E Direct Infusion or LC-MS via ESI Source D->E Inject Sample F Acquire Full Scan MS Data (Positive Ion Mode) E->F G Perform Tandem MS (MS/MS) on [M+H]⁺ Ion F->G H Identify [M+H]⁺ and Common Adducts G->H Process Data I Analyze MS/MS Spectrum for Characteristic Losses H->I J Confirm Identity & Purity I->J

Caption: High-level workflow for MS analysis of Boc-amino acids.

Protocol 1: Sample Preparation

Proper sample preparation is critical to obtaining high-quality data and preventing instrument contamination.[7][8][9]

Materials:

  • Boc-protected amino acid sample

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

Procedure:

  • Prepare Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the Boc-amino acid into a clean 1.5 mL microcentrifuge tube.

  • Dissolve: Add 1 mL of a 50:50 (v/v) solution of acetonitrile and water.

    • Scientist's Note: ACN/water is a versatile solvent for most amino acid derivatives. For highly hydrophobic samples, the percentage of ACN can be increased.

  • Homogenize: Vortex the tube for 30 seconds, then sonicate for 2-5 minutes to ensure complete dissolution.

  • Prepare Working Solution (1-10 µM): Perform a serial dilution of the stock solution using a solvent of 50:50 ACN/water with 0.1% formic acid to a final concentration suitable for your instrument (typically 1-10 µM).

    • Scientist's Note: The addition of 0.1% formic acid is crucial. It acidifies the mobile phase, which promotes protonation of the analyte ([M+H]⁺), thereby significantly enhancing ionization efficiency in positive ESI mode.[3] Avoid using trifluoroacetic acid (TFA), as it is a strong ion-pairing agent that can suppress the ESI signal and cause cleavage of the acid-labile Boc group.[3]

Protocol 2: ESI-MS Analysis

These parameters are a general starting point and should be optimized for your specific instrument.

ParameterSettingRationale
Ionization Mode ESI PositiveBoc-amino acids readily accept a proton to form positive ions.
Capillary Voltage 3.0 – 4.5 kVCreates the electrostatic field necessary for electrospray.
Drying Gas (N₂) Flow 8 – 12 L/minAids in solvent evaporation and droplet desolvation.
Drying Gas Temp. 250 – 350 °CFacilitates desolvation. Keep as low as possible to prevent thermal degradation.
Nebulizer Pressure 30 – 50 psiAssists in forming a fine spray of droplets.
Scan Range (MS1) m/z 50 – 500A range sufficient to cover the expected molecular ions and fragments.
Fragmentor Voltage 70 – 120 VA mild voltage to transfer ions without causing excessive in-source fragmentation.
**Collision Energy (MS2)10 – 30 eVEnergy applied in the collision cell to induce fragmentation for MS/MS experiments.

Scientist's Note: In-source fragmentation of the labile Boc-group can occur even with gentle ESI settings.[3] If you observe significant loss of the Boc group in your full scan (MS1) spectrum, consider reducing the fragmentor/cone voltage. For unambiguous confirmation, tandem MS (MS/MS) is always recommended. Alternatively, MALDI can be used as a softer ionization technique that may reduce fragmentation.[3][10]

Data Interpretation: Identifying Key Ions and Fragments

Full Scan (MS1) Spectrum: Molecular Ion and Adducts

The initial full scan spectrum should be examined for the protonated molecular ion, [M+H]⁺. It is also common to observe adducts, where the molecule associates with other available cations.[11][12]

  • Sodium Adduct ([M+Na]⁺): Mass = M + 22.989 Da

  • Potassium Adduct ([M+K]⁺): Mass = M + 38.963 Da

The presence of these adducts can help confirm the molecular weight of the compound.

Tandem MS (MS/MS) Spectrum: The Fragmentation Fingerprint

The MS/MS spectrum provides the definitive structural confirmation. By isolating the [M+H]⁺ ion and subjecting it to CID, we can observe the characteristic neutral losses.

G cluster_frag Fragmentation of Protonated Boc-Alanine (m/z 290.1) Parent [Boc-Ala-OH + H]⁺ m/z 190.1 Frag1 [Ala-OH + H]⁺ m/z 90.1 Parent->Frag1 -100.0 Da (-Boc group) Frag3 [Boc-Ala-OH - C₄H₈ + H]⁺ m/z 134.1 Parent->Frag3 -56.0 Da (-isobutylene) Frag2 [H₂N=CH-CH₃]⁺ m/z 44.1 Frag1->Frag2 -46.0 Da (-HCOOH)

Caption: Key fragmentation pathways for Boc-Alanine in MS/MS.

As illustrated with Boc-Alanine, the loss of 100 Da (the entire Boc group) and 56 Da (isobutylene) are the most prominent and diagnostic fragments observed in the MS/MS spectrum.[4][13]

Expected Mass Data for Common Boc-Amino Acids

This table provides a quick reference for the expected m/z values for several common Boc-protected amino acids in positive ion ESI-MS.

Amino AcidAbbreviationFormulaExact Mass (Da)[M+H]⁺[M+Na]⁺[M-Boc+H]⁺
GlycineBoc-Gly-OHC₇H₁₃NO₄175.084176.092198.07476.039
AlanineBoc-Ala-OHC₈H₁₅NO₄189.100190.107212.08990.055
ValineBoc-Val-OHC₁₀H₁₉NO₄217.131218.139240.121118.086
LeucineBoc-Leu-OHC₁₁H₂₁NO₄231.147232.154254.136132.102
ProlineBoc-Pro-OHC₁₀H₁₇NO₄215.116216.123238.105116.071
PhenylalanineBoc-Phe-OHC₁₄H₁₉NO₄265.131266.139288.121166.086
TryptophanBoc-Trp-OHC₁₆H₂₀N₂O₄304.142305.150327.132205.097
SerineBoc-Ser-OHC₈H₁₅NO₅205.095206.102228.084106.050
ThreonineBoc-Thr-OHC₉H₁₇NO₅219.111220.118242.100120.065

Conclusion

Mass spectrometry, particularly ESI-MS/MS, is a powerful, rapid, and reliable method for the essential quality control of Boc-protected amino acids. By confirming the correct molecular weight and observing the characteristic fragmentation pattern of the Boc group, researchers can ensure the integrity of their building blocks. This foundational verification step is critical for minimizing impurities and maximizing the success rate of complex peptide syntheses, ultimately accelerating research and development in peptide-based therapeutics and materials.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Raju, G., Ramesh, V., Srinivas, R., Sharma, G. V. M., & Babu, B. S. (2010). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651-663. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. Retrieved from [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • Alterman, M. A., & Hunziker, P. (2012). Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. Methods in Molecular Biology, 828, 121-131. Retrieved from [Link]

  • Liu, M., Hua, T., Zhang, Y., Peng, Z., Yin, D., Zhang, W., Zhang, Y., Pei, C., & Zhang, S. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analytical Methods. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Frontiers Media S.A. (2023). Sequencing intact membrane proteins using MALDI mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Schmidt, M., Krause, E., Beyermann, M., & Bienert, M. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Peptide Research, 8(4), 238-242. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • Ramesh, V., Reddy, P. N., Srinivas, R., Sharma, G. V., & Goud, P. M. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591-2600. Retrieved from [Link]

  • Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]

  • ResearchGate. (2012). Amino acid analysis by means of MALDI TOF mass spectrometry or MALDI TOF/TOF tandem mass spectrometry. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

Sources

The Strategic Deployment of (R)-4-N-Boc-amino-2-hydroxybutyric Acid: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Chiral Synthesis

In the intricate world of medicinal chemistry and drug development, the precise arrangement of atoms in three-dimensional space is paramount. Chirality, the property of a molecule to be non-superimposable on its mirror image, profoundly influences its biological activity. The selective synthesis of a single enantiomer of a drug molecule is often crucial for its efficacy and safety.[1][2] This has led to an increasing demand for enantiomerically pure chiral building blocks that can be strategically incorporated into complex molecular architectures. Among these, (R)-4-N-Boc-amino-2-hydroxybutyric acid has emerged as a versatile and valuable synthon for the introduction of a β-hydroxy-γ-amino acid moiety, a structural motif present in a variety of biologically active compounds.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in organic synthesis. It is designed for researchers, scientists, and drug development professionals seeking to leverage this chiral building block for the creation of novel therapeutics. We will delve into its physicochemical properties, explore its key applications with a detailed case study, and provide robust experimental protocols for its manipulation.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is the foundation of its successful application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₇NO₅[3]
Molecular Weight 219.23 g/mol [3]
Appearance White to light yellow crystalline powder[4][5]
Melting Point 200-203 °C[4][5]
Solubility Soluble in water and methanol (with slight heating)[4]
Optical Rotation [α]²³/D -30° (c=1 in H₂O)[4]

Storage and Handling:

The Strategic Advantage of the (R)-Configuration

The (R)-stereochemistry at the 2-position of the butyric acid backbone is not an arbitrary feature. In many biological systems, molecular recognition is highly specific to the chirality of a ligand. The precise spatial orientation of the hydroxyl and amino groups can dictate the binding affinity and selectivity of a drug molecule for its target receptor or enzyme.[1][2] For instance, the enantiomers of a chiral drug can exhibit different pharmacological activities, with one being therapeutic and the other inactive or even toxic.[1][2] The use of enantiomerically pure this compound ensures the stereocontrolled synthesis of the desired biologically active enantiomer, eliminating the need for costly and often inefficient chiral separations later in the synthetic sequence.

Key Applications: A Gateway to Bioactive Molecules

The unique trifunctional nature of this compound, possessing a protected amine, a hydroxyl group, and a carboxylic acid, makes it a powerful tool for the synthesis of a diverse range of complex molecules.

  • Synthesis of β-Hydroxy-γ-amino Acids: This is the most direct application, where the building block itself represents a protected form of this important class of non-proteinogenic amino acids.

  • Peptide and Peptidomimetic Synthesis: The incorporation of this building block into peptide chains can introduce conformational constraints and improve metabolic stability compared to natural amino acids.

  • Synthesis of Bioactive Natural Products and Pharmaceuticals: The β-hydroxy-γ-amino acid motif is a key structural feature in many biologically active compounds.

Case Study: Synthesis of Arbekacin Derivatives

A compelling example of the utility of (R)-4-amino-2-hydroxybutyric acid is in the development of novel derivatives of the aminoglycoside antibiotic, Arbekacin.[9][10] Arbekacin is a crucial drug for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[10][11] However, the emergence of resistant strains necessitates the development of new and more potent analogues.

Researchers have synthesized derivatives of Arbekacin by modifying its 4" and 6" positions.[10] One particularly effective modification involves the acylation of the 6"-amino group of a 6"-amino-6"-deoxyarbekacin intermediate with (S)-4-amino-2-hydroxybutyric acid (the enantiomer of our topic molecule, demonstrating the principle).[10] This highlights the general strategy of using these chiral building blocks to enhance the antibacterial activity of existing drugs.

The following diagram illustrates the general workflow for such a synthetic modification:

Caption: Synthetic workflow for Arbekacin derivative synthesis.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the two most common transformations involving this compound: Boc deprotection and amide bond formation.

Protocol 1: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is prized for its stability under a wide range of conditions and its facile removal under acidic conditions.[][13] The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is suitable for substrates that are stable to strong acidic conditions.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Cold Diethyl Ether

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (5-10 equivalents) to the stirred solution. The addition of a scavenger such as anisole or thioanisole can be beneficial to prevent side reactions from the liberated tert-butyl cation.[13]

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Add cold diethyl ether to the residue to precipitate the deprotected product, likely as the trifluoroacetate salt.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Method B: 4M HCl in 1,4-Dioxane

This method is often considered milder and can offer better selectivity if other acid-sensitive groups are present.

  • Materials:

    • This compound

    • Anhydrous 1,4-Dioxane

    • 4M HCl in 1,4-Dioxane solution

    • Cold Diethyl Ether

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate).

    • Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) to the stirred solution at room temperature.

    • Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with cold diethyl ether to induce precipitation of the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

G Start (R)-4-N-Boc-amino- 2-hydroxybutyric acid Acid Acidic Reagent (TFA or HCl in Dioxane) Start->Acid Dissolve in Anhydrous Solvent Reaction Reaction at 0°C to RT Acid->Reaction Workup Solvent Removal & Precipitation Reaction->Workup Monitor by TLC/LC-MS Product Deprotected Amino Acid Salt Workup->Product

Caption: General workflow for Boc deprotection.

Protocol 2: Amide Bond Formation (Coupling)

The formation of an amide bond is a cornerstone of organic synthesis.[14][15] This requires the activation of the carboxylic acid group of this compound to facilitate nucleophilic attack by an amine. The hydroxyl group may require protection depending on the reaction conditions and the nature of the amine.

Method A: EDC/HOBt Coupling

This is a classic and widely used method for amide bond formation.[16]

  • Materials:

    • This compound (1 equivalent)

    • Amine (1.1 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound, the amine, and HOBt in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl to the stirred solution in one portion.

    • Slowly add DIPEA dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Method B: HATU Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, often used for difficult couplings.[17]

  • Materials:

    • This compound (1 equivalent)

    • Amine (1.1 equivalents)

    • HATU (1.1 equivalents)

    • DIPEA (2 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Under an inert atmosphere, dissolve this compound and HATU in anhydrous DMF.

    • Add DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

    • Follow the workup and purification procedure described in Method A.

G cluster_0 Reactant Preparation cluster_1 Activation cluster_2 Reaction & Purification Acid (R)-4-N-Boc-amino- 2-hydroxybutyric acid Activation Addition of Coupling Reagent (e.g., EDC/HOBt or HATU) and Base (DIPEA) Acid->Activation Amine Amine Substrate Amine->Activation Reaction Amide Bond Formation (0°C to RT) Activation->Reaction Purification Workup & Column Chromatography Reaction->Purification Monitor by TLC/LC-MS Product Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Conclusion: A Versatile Tool for Modern Synthesis

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis and drug discovery. Its well-defined stereochemistry and versatile functional handles provide a reliable and efficient means to introduce the β-hydroxy-γ-amino acid motif into complex molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this valuable synthon in their quest for novel and impactful therapeutics. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the strategic application of such chiral building blocks will undoubtedly play an increasingly vital role in shaping the future of medicine.

References

  • Kondo, S., et al. (2007). Synthesis and antibacterial activity of 4″ or 6″-alkanoylamino derivatives of arbekacin. Bioorganic & Medicinal Chemistry Letters, 17(23), 6369-6372.
  • Kondo, S., et al. (1993). [Development of arbekacin and synthesis of new derivatives stable to enzymatic modifications by methicillin-resistant Staphylococcus aureus]. Yakugaku Zasshi, 113(11), 763-776.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27281609, this compound. Retrieved from [Link].

  • Kondo, S., et al. (1994). Synthesis of 2''-amino-2''-deoxyarbekacin and its analogs having potent activity against methicillin-resistant Staphylococcus aureus. The Journal of Antibiotics, 47(7), 821-832.
  • Varma, S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5899-5902.
  • Bock, K., Lundt, I., & Pedersen, C. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 37, 341-344.
  • Al-Warhi, T., et al. (2012). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Journal of the Saudi Chemical Society, 16(3), 271-275.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Lindberg, B. (1963). SYNTHESIS OF DL-4-AMINO-3-HYDROXYBUTYRIC ACID- CARBOXY- C , DL- CARNITINE- CARBOXY- C AND (-)-CARNITINE- METHYL- C. Arkiv Kemi, 22.
  • Microbial Chemistry Research Foundation. Arbekacin. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 26062, 4-Amino-2-hydroxybutanoic acid. Retrieved from [Link].

  • Hinton, T., Chebib, M., & Johnston, G. A. R. (2007). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6497-6500.
  • Kim, C. U., & Misco, P. F. (2001). U.S. Patent No. 6,342,034 B1. Washington, DC: U.S.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Gunda, P., & G, S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92295-92299.
  • Sigma-Tau Industrie Farmaceutiche Riunite S.p.A. (2001). INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE (Patent No. 1131279).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733929, 4-Amino-2-hydroxybutyric acid, (S)-(-)-. Retrieved from [Link].

  • Fura, A., & Chlebek, J. (2018). Stereochemistry And Its Role In Drug Design. Mini-Reviews in Medicinal Chemistry, 18(13), 1106-1115.
  • El-Faham, A., & Albericio, F. (2011). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 88, 275-287.
  • Smith, R. L. (2003). Stereochemistry in Drug Action.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid (Patent No. CN112500316A).
  • Danishefsky, S. J., & Uang, B. J. (1982). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 60, 6.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2020). Method for preparing (R)-3-aminobutanol (Patent No. CN110668958B).

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Application Notes and Protocols for the Incorporation of Non-Proteinogenic Amino acids in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Chemical Diversity of Peptides

Peptides are a prominent class of therapeutics due to their high selectivity and low toxicity.[1][2] However, native peptides often suffer from poor stability in biological systems, limiting their therapeutic potential.[1][2] The incorporation of non-proteinogenic amino acids (npAAs), which are amino acids not naturally encoded in the genetic code, is a powerful strategy to overcome these limitations.[1][3][4] Introducing npAAs can fundamentally alter the properties of a peptide, leading to enhanced stability, increased potency, improved permeability, and better bioavailability.[1][2] This guide provides an in-depth overview of the primary methods for incorporating npAAs into peptides, complete with detailed protocols and expert insights to facilitate their successful application in research and drug discovery.

The structural diversity offered by npAAs is vast, ranging from simple D-amino acids that confer resistance to enzymatic degradation to complex residues with fluorescent labels or bioorthogonal handles for further chemical modification.[5][6] The choice of incorporation strategy depends on several factors, including the specific npAA, the desired peptide length, and the required scale of synthesis. This document will focus on the most widely used and versatile techniques: Solid-Phase Peptide Synthesis (SPPS), Native Chemical Ligation (NCL), and Genetic Code Expansion.

Section 1: Chemical Synthesis Strategies for npAA Incorporation

Chemical synthesis remains the most prevalent approach for generating peptides containing npAAs due to its versatility and ability to incorporate a wide array of unnatural building blocks.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, is the cornerstone of synthetic peptide chemistry and allows for the stepwise assembly of amino acids on a solid support.[3][7] This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps.[7][8] The two primary strategies in SPPS are Boc/Bzl and Fmoc/tBu, distinguished by the protecting groups used for the α-amino group of the incoming amino acid.[8]

1.1.1 The SPPS Cycle: A Step-by-Step Workflow

The general process of SPPS involves the iterative repetition of four main steps: deprotection, washing, coupling, and washing.[9]

SPPS_Cycle Resin Resin-AA(n) Deprotection Nα-Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of AA(n+1) Washing1->Coupling Washing2 Washing Coupling->Washing2 NextCycle Resin-AA(n)-AA(n+1) Washing2->NextCycle Repeat Cleavage Cleavage & Deprotection NextCycle->Cleavage Peptide Final Peptide Cleavage->Peptide

1.1.2 Fmoc/tBu vs. Boc/Bzl Strategies for npAA Incorporation
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Deprotection Condition Mild base (e.g., 20% piperidine in DMF)[10]Strong acid (e.g., neat TFA)[8]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl)
Final Cleavage Strong acid (e.g., TFA cocktail)[8]Very strong acid (e.g., HF, TFMSA)[8][9]
Advantages for npAAs Milder conditions, orthogonal protection schemes are readily available.[3]Can provide superior results for long or difficult sequences with in situ neutralization.[9]
Disadvantages Base-lability of Fmoc can be problematic for some npAAs.Harsh acidic conditions can damage sensitive npAAs; requires specialized equipment.[8][11]
1.1.3 Protocol: Incorporation of a Sterically Hindered npAA using Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing a sterically hindered npAA, such as α,α-disubstituted amino acid, using Fmoc chemistry.

Materials:

  • Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amide)[10]

  • Fmoc-protected proteinogenic and non-proteinogenic amino acids

  • Coupling reagents: HCTU (or HATU for N-methyl amino acids)[10]

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-collidine[10]

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)[10]

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Reaction vessel for manual SPPS

  • Shaker or bubbler for mixing

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[8]

  • First Amino Acid Loading: If starting with a pre-loaded resin, proceed to step 3. Otherwise, load the first Fmoc-amino acid onto the resin according to the resin manufacturer's protocol. For example, for a 2-chlorotrityl chloride resin, dissolve 3 equivalents of the Fmoc-amino acid and 7.5 equivalents of DIPEA in dry DCM and mix with the resin for 30-60 minutes.[8]

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Add the 20% piperidine/DMF solution to the resin and mix for 7 minutes.[10]

    • Drain and repeat the piperidine treatment for another 7 minutes.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[10]

  • npAA Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-npAA and 3-5 equivalents of HCTU in DMF.

    • Add 6-10 equivalents of DIPEA to the activated amino acid solution and mix for 1-2 minutes.

    • Add the activated npAA solution to the deprotected resin.

    • Mix for 1-12 hours. Longer coupling times are recommended for sterically hindered npAAs.[5][10]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[3] A blue color indicates an incomplete reaction, while a yellow/colorless result signifies a complete coupling. For secondary amines (like proline or N-methylated npAAs), a chloranil test is more appropriate.[3]

    • If the coupling is incomplete, repeat the coupling step.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (step 3).

    • Wash the resin with DMF (3x), followed by DCM (3x), and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and mix for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide and purify by HPLC.

Native Chemical Ligation (NCL)

NCL is a powerful technique for synthesizing large peptides and small proteins by joining two unprotected peptide segments.[6][12] This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[12][13] NCL is particularly advantageous for incorporating npAAs as it allows for the separate synthesis of peptide fragments, which can be individually optimized and purified before ligation.[6][13]

NCL_Mechanism Peptide1 Peptide-1-Thioester ThioesterExchange Transthioesterification Peptide1->ThioesterExchange Peptide2 Cys-Peptide-2 Peptide2->ThioesterExchange Intermediate Thioester Intermediate ThioesterExchange->Intermediate AcylShift S-N Acyl Shift Intermediate->AcylShift FinalPeptide Peptide-1-Cys-Peptide-2 AcylShift->FinalPeptide

1.2.1 Protocol: NCL for npAA-Containing Peptide Synthesis

Materials:

  • Peptide-1 with a C-terminal thioester (containing the npAA).

  • Peptide-2 with an N-terminal cysteine.

  • Ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.5).

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA).

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP).

Procedure:

  • Peptide Fragment Synthesis: Synthesize the peptide fragments using SPPS as described in section 1.1.3. The C-terminal thioester can be generated on-resin using specific linkers or post-synthesis in solution.

  • Ligation Reaction Setup:

    • Dissolve both peptide fragments in the ligation buffer.

    • Add the thiol catalyst and TCEP to the reaction mixture.

    • Incubate the reaction at room temperature or 37°C with gentle shaking.

  • Monitoring the Ligation:

    • Monitor the progress of the reaction by analytical HPLC and mass spectrometry.

  • Purification:

    • Once the ligation is complete, purify the full-length peptide by preparative HPLC.

Section 2: Biological Strategies for npAA Incorporation

Biological methods offer the advantage of producing large, complex proteins containing npAAs with high fidelity. The most prominent of these techniques is genetic code expansion.

Genetic Code Expansion

Genetic code expansion enables the site-specific incorporation of npAAs into proteins in living cells or in vitro translation systems.[14][15][16] This is achieved by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode for the npAA.[15][17] The key components of this system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair.[18][19][20] The orthogonal aaRS is engineered to specifically charge the orthogonal tRNA with the desired npAA, and the orthogonal tRNA has an anticodon that recognizes the repurposed codon on the mRNA.[19][21]

Genetic_Code_Expansion

2.1.1 Protocol: Site-Specific Incorporation of an npAA in E. coli

This protocol provides a general framework for expressing a protein containing a site-specifically incorporated npAA in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the target protein with an in-frame amber (UAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aaRS/tRNA pair.

  • The desired non-proteinogenic amino acid.

  • LB or minimal media for bacterial growth.

  • Inducing agent (e.g., IPTG).

  • Antibiotics for plasmid selection.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal aaRS/tRNA plasmid.

  • Cell Culture:

    • Inoculate a starter culture in media containing the appropriate antibiotics and grow overnight.

    • The next day, dilute the starter culture into a larger volume of expression media containing the npAA (typically 1-10 mM).

    • Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Protein Expression:

    • Induce protein expression by adding the inducing agent (e.g., IPTG).

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

  • Protein Purification:

    • Clarify the lysate by centrifugation.

    • Purify the target protein from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography if the protein is tagged).

  • Verification:

    • Confirm the incorporation of the npAA by mass spectrometry.

Section 3: Troubleshooting and Key Considerations

ChallengeCauseRecommended Solution
Incomplete Coupling in SPPS Steric hindrance of the npAA, peptide aggregation.[22]Use a stronger coupling reagent (e.g., HATU), increase coupling time and temperature, double couple, or use a more suitable solvent.[5][10]
Racemization Over-activation of the amino acid, particularly with certain coupling reagents.[9]Use low-racemization coupling reagents like HOBt/DIC, or add additives like CuCl2.[9]
Low Yield in NCL Poor solubility of peptide fragments, slow ligation kinetics for certain residues (e.g., Val, Ile, Pro).[12]Use chaotropic agents (e.g., guanidine HCl) to improve solubility, optimize pH and temperature, or choose a different ligation site.
Low Expression in Genetic Code Expansion Toxicity of the npAA or the orthogonal components, inefficient charging of the tRNA, or poor ribosomal acceptance.Optimize the concentration of the npAA, use a different orthogonal pair, or engineer the ribosome.[14][16]

Conclusion

The incorporation of non-proteinogenic amino acids into peptides has revolutionized peptide-based drug discovery and materials science.[1][2] By leveraging the chemical and biological strategies outlined in this guide, researchers can design and synthesize novel peptides with tailored properties. The detailed protocols and troubleshooting advice provided herein serve as a comprehensive resource for both novice and experienced scientists, empowering them to push the boundaries of peptide engineering and develop next-generation therapeutics and functional biomaterials.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. [Link]

  • (PDF) Non-protein amino acids in peptide design. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. [Link]

  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. [Link]

  • Solid-phase peptide synthesis. [Link]

  • (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

  • Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC. [Link]

  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC. [Link]

  • Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers. [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]

  • Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Expanding the genetic code: a non-natural amino acid story. [Link]

  • Native chemical ligation in protein synthesis and semi-synthesis. [Link]

  • Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. [Link]

  • Non-proteinogenic amino acids - Wikipedia. [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. [Link]

  • NATIVE CHEMICAL LIGATION Reported by: Yuan Fu December 7, 2009 INTRODUCTION Proteins are a class of biological macromolecule. [Link]

  • Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers. [Link]

  • CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google P
  • Native chemical ligation in protein synthesis and semi-synthesis. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

  • Genetic Code Expansion: A Brief History and Perspective. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Enzymatic synthesis of peptides on a solid support. [Link]

  • Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. [Link]

  • Next-generation genetic code expansion. [Link]

  • Aminoacyl tRNA synthetase - Wikipedia. [Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-4-N-Boc-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-4-N-Boc-amino-2-hydroxybutyric acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental observations and provide actionable, field-proven troubleshooting strategies.

Troubleshooting Guide: Quick Reference

This section addresses the most frequently encountered issues during the synthesis. For a deeper mechanistic understanding, please refer to the detailed FAQs that follow.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Low Final Yield 1. Incomplete Boc protection. 2. Inefficient reduction of the starting material (e.g., Boc-L-aspartic acid anhydride). 3. Formation of soluble side products lost during workup. 4. Product degradation during purification.1. Monitor Boc protection by TLC/LC-MS; consider extending reaction time or using a catalyst like DMAP judiciously. 2. Use a fresh, potent reducing agent (e.g., NaBH₄); ensure anhydrous conditions. 3. Analyze aqueous layers before discarding; consider back-extraction. 4. Avoid excessive heat during solvent evaporation; use appropriate chromatography conditions.
Multiple Spots on TLC / Impurity Peaks in HPLC 1. Unreacted starting material. 2. Formation of di-Boc or N,N-(Boc)₂ species.[1] 3. Esterification of the C2-hydroxyl group by Boc₂O. 4. Racemization at the C2 stereocenter.[2] 5. Formation of condensation impurities or dimers.[3]1. Optimize reaction stoichiometry and time. 2. Avoid excessive Boc₂O and strong bases; use controlled addition of reagents. 3. Run the reaction at lower temperatures (e.g., 0 °C) and avoid prolonged exposure to activating catalysts. 4. Use mild basic conditions and avoid high temperatures; verify enantiomeric purity via chiral HPLC. 5. Ensure adequate solvent volume to prevent high concentrations; purify via flash chromatography or recrystallization.
Reaction Stalls / Fails to Reach Completion 1. Deactivated reagents (Boc₂O, reducing agent). 2. Insufficient base or incorrect pH for Boc protection. 3. Low reaction temperature. 4. Steric hindrance.[2]1. Use freshly opened or properly stored reagents. 2. Ensure at least one equivalent of a suitable base (e.g., NaHCO₃, Et₃N) is used; monitor pH if possible. 3. Allow the reaction to slowly warm to room temperature after initial cooling. 4. Consider a more powerful activating agent or a different solvent system (e.g., using NMP or DMSO).[2]
Frequently Asked Questions (FAQs) & In-Depth Analysis

This section provides detailed explanations for common side reactions and the chemical principles that govern them.

Q1: My main impurity is a slightly less polar spot on TLC. What could it be?

Answer: This is frequently caused by over-protection, leading to undesired byproducts. The two most likely candidates are the di-Boc protected amine or esterification of the C2-hydroxyl group.

  • Mechanism of Di-Boc Formation: While the primary amine is the most nucleophilic site, under strongly basic conditions or with a significant excess of di-tert-butyl dicarbonate (Boc₂O), a second Boc group can be added to form an imido-dicarbonate, R-N(Boc)₂.[1] This species is significantly less polar than the desired mono-Boc product.

  • Mechanism of O-Acylation: The C2-hydroxyl group is also a nucleophile. In the presence of a catalyst like 4-dimethylaminopyridine (DMAP), Boc₂O can form a highly reactive intermediate that readily acylates alcohols, forming a tert-butyl carbonate ester at the C2 position. This side reaction is accelerated at higher temperatures.

Troubleshooting Protocol: Minimizing Over-Protection

  • Reagent Stoichiometry: Use a modest excess of Boc₂O (e.g., 1.1-1.2 equivalents).

  • Temperature Control: Start the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating.

  • Base Selection: Use a non-nucleophilic base like triethylamine (Et₃N) or a mild inorganic base like sodium bicarbonate (NaHCO₃).[4]

  • Catalyst Use: Avoid using DMAP unless the amine is particularly unreactive. If required, use it in truly catalytic amounts (1-5 mol%).

  • Monitoring: Check the reaction progress by TLC or LC-MS every 30-60 minutes. Quench the reaction as soon as the starting material is consumed.

Q2: I'm concerned about racemization. How can I detect and prevent the loss of stereochemical purity at the C2 position?

Answer: Racemization, or epimerization, at the α-carbon (C2) is a significant risk in amino acid chemistry, particularly under harsh conditions. The (R)-configuration at this center is critical for the molecule's intended biological activity.

  • Mechanism of Racemization: The primary mechanism involves the deprotonation of the α-proton at C2. This can be facilitated by strong bases. The resulting enolate is planar and achiral; subsequent reprotonation can occur from either face, leading to a mixture of (R) and (S) enantiomers. While less common in this specific synthesis compared to peptide coupling, it can still occur if inappropriate conditions are used.[2]

Experimental Workflow: Detecting and Preventing Racemization

G cluster_prevention Prevention Strategy cluster_detection Detection Method P1 Use Mild Base (e.g., NaHCO3, Et3N) P2 Maintain Low Temperature (0°C to RT) P3 Avoid Prolonged Reaction Times D2 Analyze Final Product via Chiral HPLC or SFC P3->D2 D1 Prepare Authentic (S)-Standard (if available) D3 Compare Retention Times to Standard end Enantiomerically Pure Product D3->end start Synthesis of (R)-Product start->P1

Caption: Workflow for ensuring enantiomeric purity.

Q3: My synthesis starts from Boc-L-aspartic acid. What unique side reactions should I watch for during the reduction step?

Answer: When synthesizing the target molecule from an aspartic acid precursor, the key step is the regioselective reduction of one of the two carboxylic acid groups. This is typically achieved by first forming a cyclic anhydride and then opening it with a reducing agent.

  • Mechanism & Side Reactions:

    • Anhydride Formation: Boc-L-aspartic acid is treated with a dehydrating agent (e.g., acetic anhydride) to form Boc-L-aspartic anhydride.[5]

    • Reductive Opening: A hydride reagent (e.g., NaBH₄) attacks one of the carbonyl carbons. The desired product comes from the attack at the α-carbonyl (C1), while attack at the β-carbonyl (C4) leads to the isomeric side product, (R)-2-N-Boc-amino-4-hydroxybutyric acid.

    • Over-reduction: Stronger reducing agents like LiAlH₄ can reduce both the carboxylic acid and the carbamate (Boc) group, leading to complete degradation of the molecule.

G A Boc-L-Aspartic Acid B Boc-L-Aspartic Anhydride A->B C Target Product This compound B->C α-attack (Desired) D Side Product (Isomer) B->D β-attack (Side Reaction) E Over-reduction (Degradation) B->E reagent1 + Ac₂O reagent2 + NaBH₄ reagent3 + LiAlH₄

Sources

Troubleshooting low yield in chiral synthesis of hydroxy amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral synthesis of hydroxy amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these challenging but vital synthetic transformations. As your virtual application scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental outcomes, helping you troubleshoot effectively and optimize your synthetic routes.

This resource is structured into two main parts: a detailed Troubleshooting Guide in a direct question-and-answer format to address specific experimental failures, and a Frequently Asked Questions (FAQs) section for broader conceptual inquiries.

Part 1: Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis of chiral hydroxy amino acids, particularly focusing on low yield and poor stereoselectivity.

Question 1: My Sharpless Asymmetric Aminohydroxylation (AA) reaction is producing the desired amino alcohol, but with low enantiomeric excess (ee). What are the primary causes and how can I fix this?

Answer: Low enantioselectivity in a Sharpless AA reaction is a frequent problem that typically points to issues within the catalytic cycle or with the reaction conditions. The enantioselectivity is induced by the chiral cinchona alkaloid-derived ligand, and its effectiveness can be easily compromised.[1][2]

Root Cause Analysis:

  • Secondary Catalytic Cycle: The most common culprit is the intervention of a secondary, non-enantioselective catalytic cycle. After the initial [3+2] cycloaddition and hydrolysis to release the product, the osmium(VI) azaglycolate intermediate can be re-oxidized and undergo a second cycloaddition before hydrolysis occurs.[1] This forms an osmium(VI) bis(azaglycolate), which hydrolyzes slowly and leads to a product with lower ee.[1][3] This side reaction is more prevalent at higher concentrations.

  • Ligand Purity and Integrity: The chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) is the heart of the asymmetric induction. Impurities or degradation of the ligand will lead to a drop in ee.

  • Reaction Temperature: While many reactions are robust, some substrates require lower temperatures to achieve maximum enantioselectivity. Deviations can reduce the energy difference between the diastereomeric transition states.

  • Inadequate Mixing: In biphasic systems (e.g., t-butanol/water), poor mixing can lead to localized concentration gradients, promoting the undesired secondary cycle.

Troubleshooting Protocol:

  • Favor the Primary Cycle: The key is to promote the hydrolysis of the osmium(VI) azaglycolate intermediate before it can re-enter the catalytic cycle.

    • Increase Water Content: Conduct the reaction in a more aqueous medium and under more dilute conditions.[1] This favors hydrolysis and suppresses the formation of the bis(azaglycolate). Start by adjusting the solvent ratio (e.g., from 1:1 t-BuOH/H₂O to 1:2 or 1:3).

    • Lower Reactant Concentration: Halving the concentration of your alkene substrate can significantly improve ee by the same principle.

  • Verify Reagent Quality:

    • Ligand: Use a freshly opened bottle of the ligand or purify the existing stock if its age or storage conditions are questionable.

    • Osmium Tetroxide (OsO₄): Ensure the OsO₄ solution is fresh and has been stored properly to prevent reduction to less active species.

  • Optimize Temperature: Run a temperature screen from 0 °C to room temperature in small-scale trials to identify the optimal condition for your specific substrate.

  • Ensure Vigorous Stirring: For biphasic reactions, use a magnetic stir bar that provides efficient agitation or an overhead stirrer for larger-scale reactions to ensure the phases are well-emulsified.

Below is a diagram illustrating the competing catalytic cycles in Sharpless Asymmetric Aminohydroxylation.

Sharpless AA Catalytic Cycles cluster_secondary Secondary Cycle (Causes Low ee) OsVIII Os(VIII)=NTs Intermediate Os(VI) Azaglycolate OsVIII->Intermediate [3+2] Cycloaddition + Ligand Alkene Alkene Alkene->OsVIII Intermediate->OsVIII Reoxidation Product syn-Amino Alcohol (High ee) Intermediate->Product Hydrolysis BisAdduct Os(VI) Bis(azaglycolate) (Side Product) Intermediate->BisAdduct Second Cycloaddition (No Ligand Control) LowEE_Product Amino Alcohol (Low ee) BisAdduct->LowEE_Product Slow Hydrolysis

Caption: Competing catalytic cycles in Sharpless AA.

Question 2: My aminohydroxylation reaction gives a mixture of regioisomers, leading to a complex product mixture and low yield of the desired compound. How can I improve regioselectivity?

Answer: Regioselectivity in the Sharpless AA is a known challenge, especially for complex or unbiased alkenes.[1] It is governed by a delicate interplay between the substrate's electronic and steric properties, the nitrogen source, and, most critically, the chiral ligand.[1][2]

Root Cause Analysis:

  • Ligand Choice: The two main classes of ligands, phthalazine (PHAL) and anthraquinone (AQN), can induce opposite regioselectivity for the same substrate.[1][4] This is due to different binding pockets that orient the substrate differently with respect to the osmium catalyst.

  • Substrate Bias: Electron-withdrawing groups (e.g., esters in cinnamates) strongly influence where the nitrogen atom adds. For many substrates, the inherent electronic bias is weak, making ligand control paramount.

  • Nitrogen Source: The nature of the N-haloamide salt (e.g., Chloramine-T, Cbz-N(Na)Cl, AcmN(Na)Br) can subtly influence the electronic environment of the catalyst, thereby affecting regioselectivity.

Troubleshooting Protocol:

  • Systematic Ligand Screening: This is the most effective strategy. If you are using a PHAL-based ligand and getting the wrong regioisomer or a poor ratio, switch to the corresponding AQN-based ligand.

  • Modify the Nitrogen Source: While Chloramine-T is common, preparing other nitrogen sources like N-bromoacetamide or carbamate-derived salts can sometimes alter the regiochemical outcome in your favor.[1]

  • Substrate Modification: If possible, temporarily altering a functional group on the substrate remote from the alkene can sometimes enhance the steric or electronic bias, improving selectivity.

Table 1: Example of Ligand-Controlled Regioselectivity for a Cinnamate Ester

Substrate Ligand Major Regioisomer (α-amino-β-hydroxy vs. α-hydroxy-β-amino) Typical Ratio
Ethyl Cinnamate (DHQ)₂PHAL α-hydroxy-β-amino >10:1
Ethyl Cinnamate (DHQ)₂AQN α-amino-β-hydroxy >20:1

| Data is illustrative and based on trends reported in the literature.[1][4] | | | |

Question 3: My reaction stops prematurely or shows very low conversion, even after an extended reaction time. What should I investigate?

Answer: Stalled reactions are often due to catalyst deactivation or issues with one of the stoichiometric reagents. Identifying the point of failure is key to resolving the low conversion.

Root Cause Analysis:

  • Catalyst Deactivation/Poisoning: The osmium catalyst or the chiral ligand can be deactivated.[5] Poisons include sulfur or phosphorus-containing impurities in the substrate or solvent, which can bind strongly to the metal center.[6] The catalyst can also degrade over time or under non-optimal pH conditions.

  • Nitrogen Source Degradation: The stoichiometric oxidant (the N-haloamide salt) can be unstable. If it degrades before the reaction is complete, the catalytic cycle will halt.

  • Substrate Purity: Impurities in the starting alkene can inhibit the catalyst.

  • Incorrect Stoichiometry: An error in weighing the catalyst, ligand, or nitrogen source can lead to an incomplete reaction.

Troubleshooting Workflow:

The following workflow can help diagnose the root cause of low conversion.

Low Conversion Troubleshooting Start Low Conversion (<50%) Observed Check_Substrate 1. Verify Substrate Purity (NMR, GC/MS) Start->Check_Substrate Purify_Substrate Action: Purify Substrate (Column, Distillation) Check_Substrate->Purify_Substrate Impurities Found Check_N_Source 2. Check N-Source (Titration, Fresh Batch) Check_Substrate->Check_N_Source Substrate Pure Purify_Substrate->Start Re-run Rxn Use_Fresh_N Action: Use Freshly Prepared N-Source Check_N_Source->Use_Fresh_N Degradation Suspected Check_Catalyst 3. Test Catalyst Activity Check_N_Source->Check_Catalyst N-Source OK Use_Fresh_N->Start Re-run Rxn Test_Reaction Action: Run Control Reaction with a Known Good Substrate (e.g., Styrene) Check_Catalyst->Test_Reaction Activity Questionable Replace_Catalyst Problem Identified: Catalyst System Action: Use fresh OsO₄ & Ligand Test_Reaction->Replace_Catalyst Control Fails Optimize_Conditions Problem Identified: Substrate/Conditions Action: Re-optimize Temp, Conc. Test_Reaction->Optimize_Conditions Control Works

Sources

Navigating the Nuances of the Boc Protecting Group: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the tert-butyloxycarbonyl (Boc) protecting group. As a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, a thorough understanding of the Boc group's stability and reactivity is paramount to successful experimental outcomes. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth insights into the everyday challenges and questions that arise when working with this versatile protecting group. Here, we move beyond textbook definitions to address the real-world complexities of reaction conditions, offering troubleshooting advice and data-driven answers to your most pressing questions.

Troubleshooting Guide: When Your Boc Group Misbehaves

This section is dedicated to diagnosing and solving common problems encountered during synthesis.

Question: My Boc group was unintentionally cleaved during my reaction. What could be the cause?

Answer:

Unintentional cleavage of a Boc group is a frequent issue and is almost always due to the presence of acidic conditions, even trace amounts. The Boc group is designed to be labile to acid.[1][2] Here are the most common culprits:

  • Acidic Reagents or Additives: Scrutinize your reaction components. Reagents that are themselves acidic or can generate acidic byproducts (e.g., some Lewis acids, or reagents that can hydrolyze to release acid) are likely offenders.

  • Acidic Solvents or Impurities: Chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl. Similarly, other solvents may have acidic impurities from storage or manufacturing.

  • Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause partial or complete cleavage of the Boc group, especially with prolonged exposure. This is a very common, yet often overlooked, cause of deprotection.[3]

  • Reaction Temperature: While the Boc group is generally stable at room temperature, elevated temperatures can accelerate acid-catalyzed deprotection, even with weak acids.[4]

Preventative Measures:

  • Neutralize Acidic Reagents: If an acidic reagent is unavoidable, consider adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid.

  • Use Neutral or Basic Extraction and Purification Methods: Opt for neutral or basic aqueous solutions during workup. For chromatography, use silica gel that has been pre-treated with a base (e.g., by flushing the column with a solvent mixture containing a small amount of triethylamine) or use an alternative stationary phase like alumina.

  • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents.

Question: I'm struggling with incomplete Boc deprotection. What am I doing wrong?

Answer:

Incomplete deprotection can be just as frustrating as unintended cleavage. The primary reasons for this issue are insufficient acid strength or concentration, and substrate-specific effects.[5]

  • Insufficient Acid Strength or Concentration: The most common cause is that the acidic conditions are not potent enough to efficiently cleave the Boc group. This could be due to a low concentration of the acid, or the acid itself may have degraded (e.g., trifluoroacetic acid (TFA) can absorb water, reducing its effectiveness).[5]

  • Steric Hindrance: If the Boc-protected amine is in a sterically congested environment, deprotection may require more forcing conditions, such as a higher temperature, longer reaction time, or a stronger acid.[5]

  • Electronic Effects: Electron-withdrawing groups near the Boc-protected amine can destabilize the carbocation intermediate formed during deprotection, thus slowing down the reaction. Conversely, electron-donating groups can accelerate it.[5]

  • Solvent Choice: The solvent can influence the efficiency of deprotection. While aprotic solvents like DCM are common, protic solvents like methanol can sometimes interfere with the reaction.[5]

Troubleshooting & Optimization:

  • Increase Acid Concentration or Strength: A common solution is to increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid like HCl in dioxane.[6]

  • Elevate the Reaction Temperature: Gently warming the reaction mixture can often drive the deprotection to completion.

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is fully consumed.

Question: My deprotection reaction is yielding significant byproducts. How can I prevent this?

Answer:

The generation of a reactive tert-butyl cation during acid-catalyzed deprotection is the root cause of most side reactions.[7][8] This electrophilic intermediate can alkylate nucleophilic functional groups within your molecule.

  • Susceptible Functional Groups: The most vulnerable residues, particularly in peptide synthesis, are tryptophan (alkylation of the indole ring), methionine (alkylation of the thioether), cysteine (alkylation of the thiol), and tyrosine (alkylation of the activated phenolic ring).[7] Other nucleophilic moieties like electron-rich aromatic rings are also at risk.[8]

Prevention with Scavengers:

The most effective way to prevent these side reactions is to add "scavengers" to the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[7]

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) General, very effective1-5%
Water General, forms tert-butanol1-5%
Thioanisole Methionine, Tryptophan1-5%
Anisole General1-5%

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the stability and handling of the Boc protecting group.

Question: What are the standard conditions for Boc deprotection?

Answer:

The most common and reliable method for Boc deprotection is treatment with a strong acid.[9]

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in an anhydrous solvent like dichloromethane (DCM) at room temperature is the most frequently used condition. Reactions are typically complete within 30 minutes to 2 hours.[10]

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as 4M HCl in dioxane or ethyl acetate, is also very effective.[6]

Question: How stable is the Boc group to basic conditions?

Answer:

The Boc group is generally very stable to a wide range of basic conditions.[2][11] It is resistant to hydrolysis by aqueous bases like sodium hydroxide and is also stable to amine bases such as triethylamine and piperidine.[12] This stability is a key feature that allows for the use of base-labile protecting groups, like Fmoc, in orthogonal protection strategies.[9] The steric hindrance of the tert-butyl group prevents the nucleophilic attack of hydroxide at the carbonyl carbon.[13]

Question: Can I perform a catalytic hydrogenation in the presence of a Boc group?

Answer:

Yes, the Boc group is stable to the conditions typically used for catalytic hydrogenation (e.g., H₂, Pd/C).[1][2] This makes it orthogonal to protecting groups that are cleaved by hydrogenolysis, such as the carboxybenzyl (Cbz or Z) group.[1] This orthogonality is a cornerstone of many synthetic strategies, particularly in peptide synthesis.[14]

Question: What is the stability of the Boc group towards common nucleophiles and organometallics?

Answer:

The Boc group is stable towards most nucleophiles, including amines, enolates, and organometallic reagents like Grignards (RMgX) and organolithiums (RLi).[11] This robustness allows for a wide range of chemical transformations to be carried out on a Boc-protected molecule without affecting the protected amine.

Summary of Boc Group Stability

Reaction ConditionReagent ExamplesStability of Boc Group
Strong Acids TFA, HCl, H₂SO₄Labile (cleaved)
Lewis Acids AlCl₃, ZnBr₂Labile (cleavage possible)[6][15]
Weak Acids Acetic AcidGenerally Stable (cleavage may occur with heat/prolonged exposure)
Strong Bases NaOH, KOH, t-BuOKStable [11]
Weak Bases TEA, DIPEA, PyridineStable [11]
Catalytic Hydrogenation H₂, Pd/CStable [1]
Nucleophiles RLi, RMgX, EnolatesStable [11]
Reducing Agents LiAlH₄, NaBH₄Stable [11]
Oxidizing Agents KMnO₄, OsO₄, CrO₃Stable [11]

Experimental Protocols

Standard Boc Protection Protocol
  • Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent (e.g., Dichloromethane, Tetrahydrofuran, or a mixture of water and THF).[10][15]

  • Base Addition: Add a base such as triethylamine (1.2 - 2.0 equiv) or sodium hydroxide (for aqueous conditions).[10]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv) to the stirring solution.[10]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture. If using an organic solvent, wash with a mild aqueous acid (e.g., 1M HCl), then a saturated aqueous solution of sodium bicarbonate, and finally brine. If using aqueous conditions, extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Standard Boc Deprotection Protocol (with Scavengers)
  • Dissolution: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) (concentration range of 0.1 to 0.5 M).[10]

  • Scavenger Addition: Add the appropriate scavenger(s) (e.g., 5% v/v triisopropylsilane).

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the solution to achieve a final concentration of 25-50%.[10]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC.[10]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Co-evaporation with toluene can help remove residual TFA.

  • Isolation: The resulting amine salt can be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).

Visualizing Key Concepts

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation BocN Boc-Protected Amine Protonated_BocN Protonated Carbamate BocN->Protonated_BocN Fast H_plus H+ Carbamic_Acid Carbamic Acid Protonated_BocN->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_BocN->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Boc_Troubleshooting_Workflow start Boc Deprotection Issue incomplete Incomplete Deprotection? start->incomplete side_reactions Side Reactions? incomplete->side_reactions No increase_acid Increase Acid Strength/Conc. incomplete->increase_acid Yes add_scavengers Add Scavengers (TIS, H₂O, etc.) side_reactions->add_scavengers Yes check_purity Check Reagent Purity side_reactions->check_purity No increase_time_temp Increase Time/Temp. increase_acid->increase_time_temp solution Problem Solved increase_time_temp->solution add_scavengers->solution check_purity->solution

Caption: Troubleshooting workflow for Boc deprotection issues.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

Sources

Technical Support Center: Impurity Identification in (R)-4-N-Boc-amino-2-hydroxybutyric acid by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (R)-4-N-Boc-amino-2-hydroxybutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the identification of impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect to see in my this compound sample?

A1: Impurities can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities include:

  • Di-Boc protected compound: Where a second Boc group is attached.

  • tert-Butyl esters: Formed by the reaction of the carboxylic acid with the tert-butyl cation.[1]

  • Unprotected starting material: Residual (R)-4-amino-2-hydroxybutyric acid.

  • By-products from Boc-anhydride: Such as tert-butanol.

  • Racemization products: The (S)-enantiomer of the target compound.

  • Deletion peptides or truncated peptides: If used in solid-phase peptide synthesis.[2]

Q2: My LC peak shape for the main compound is poor (tailing or fronting). What could be the cause?

A2: Poor peak shape for a polar compound like this compound is often related to secondary interactions with the column stationary phase or issues with the mobile phase. Common causes include:

  • Residual silanol interactions: Free silanol groups on silica-based C18 columns can interact with the polar functional groups of your analyte.

  • Mobile phase pH: An inappropriate pH can lead to the ionization of your analyte, causing peak tailing.

  • Column overload: Injecting too much sample can lead to peak fronting.

  • Insufficient column equilibration: This is particularly important when using high aqueous mobile phases.[3][4]

Q3: I am not seeing the expected molecular ion in my mass spectrum. What should I check?

A3: The absence of the expected molecular ion can be due to several factors:

  • In-source fragmentation: The Boc protecting group is acid-labile and can sometimes cleave in the ion source, especially with aggressive source conditions.[5]

  • Incorrect ionization mode: Ensure you are using the appropriate ionization polarity (positive or negative ion mode). For this compound, both are often viable.

  • Formation of adducts: Instead of the protonated molecule [M+H]+, you might be observing adducts with sodium [M+Na]+, potassium [M+K]+, or ammonium [M+NH4]+.[6]

  • Low signal intensity: The concentration of your analyte may be too low, or the ionization efficiency could be poor.

Q4: How can I differentiate between isomeric impurities using LC-MS?

A4: Differentiating isomers requires careful method development:

  • Chromatographic Separation: Optimize your LC method (column chemistry, mobile phase, gradient) to achieve baseline separation of the isomers. Chiral chromatography may be necessary to separate enantiomers.

  • Tandem Mass Spectrometry (MS/MS): Isomers often produce different fragmentation patterns in MS/MS experiments.[7][8][9] By comparing the fragmentation spectra of your main peak and the impurity, you can often identify structural differences.

II. Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Symptom: The chromatogram shows more peaks than expected, indicating the presence of impurities.

Possible Causes & Solutions:

  • Contamination: Impurities can be introduced from solvents, glassware, or the LC-MS system itself.

    • Solution: Run a blank injection (mobile phase only) to identify system-related peaks.[10] Use high-purity solvents and clean sample vials.

  • Side reaction products: The synthesis of this compound can lead to by-products.

    • Solution: Consult the synthetic route to predict potential side products and their expected masses. Common side reactions with Boc-protected amino acids include incomplete coupling and racemization.[11]

  • Degradation: The compound may be degrading in the sample vial or during the analysis.

    • Solution: Prepare fresh samples and consider using an autosampler with temperature control.[6]

Issue 2: Low MS Signal Intensity

Symptom: The signal for the main compound and/or impurities is weak, making detection and identification difficult.

Possible Causes & Solutions:

  • Suboptimal Ionization: The electrospray ionization (ESI) source settings may not be optimized for your analyte.

    • Solution: Perform an infusion analysis of your standard to optimize source parameters such as capillary voltage, gas flow, and temperature.[6]

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of your target analyte.[12]

    • Solution: Improve chromatographic separation to move the analyte of interest away from interfering compounds. Enhance sample preparation to remove matrix components.

  • Incorrect Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can significantly impact ionization efficiency.

    • Solution: Experiment with different additives and concentrations to find the optimal conditions for your analyte. A direct LC-MS/MS analysis of amino acids in plasma found that a mobile phase of acetonitrile:water (90:10), 0.5% formic acid and 1 mM ammonium formate improved detection sensitivity.[13]

Issue 3: Mass Inaccuracy

Symptom: The measured mass-to-charge ratio (m/z) of an ion does not match the theoretical m/z.

Possible Causes & Solutions:

  • Mass Spectrometer Calibration: The mass spectrometer may need to be calibrated.

    • Solution: Perform a mass calibration according to the manufacturer's recommendations.[10]

  • High Background Noise: Chemical noise can interfere with accurate mass measurement.

    • Solution: Clean the ion source and ensure the use of high-purity solvents and mobile phases.[10]

  • Space Charge Effects: At high analyte concentrations, interactions between ions can lead to mass shifts.

    • Solution: Dilute the sample to ensure you are working within the linear dynamic range of the instrument.

III. Experimental Protocols

Protocol 1: Generic LC Method for Impurity Profiling
  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point. For highly polar compounds, consider a column with a more polar stationary phase or one designed for aqueous mobile phases.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Protocol 2: MS Parameter Optimization
  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Source Temperature: 120 °C.

  • Scan Range: m/z 50-500.

  • MS/MS: For fragmentation analysis, use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

IV. Data Presentation & Visualization

Table 1: Potential Impurities and their Expected m/z Values
Impurity NameStructureExpected [M+H]+Expected [M-H]-
This compoundC9H17NO5220.1128218.0980
(R)-4-amino-2-hydroxybutyric acidC4H9NO3120.0601118.0455
Di-Boc protected compoundC14H25NO7320.1653318.1504
tert-Butyl ester of target compoundC13H25NO5276.1754-
Diagram 1: General Troubleshooting Workflow for LC-MS Impurity Identification

LC-MS Troubleshooting Workflow cluster_LC LC Troubleshooting cluster_MS MS Troubleshooting Unexpected_Peaks Unexpected Peaks in Chromatogram Check_Blank Run Blank Injection Unexpected_Peaks->Check_Blank Poor_Peak_Shape Poor Peak Shape Optimize_LC Optimize LC Method (Gradient, Column, pH) Poor_Peak_Shape->Optimize_LC Retention_Time_Shift Retention Time Shifts Retention_Time_Shift->Optimize_LC No_Molecular_Ion No Molecular Ion Detected Optimize_Source Optimize MS Source Parameters No_Molecular_Ion->Optimize_Source Low_Signal Low Signal Intensity Low_Signal->Optimize_Source Mass_Inaccuracy Mass Inaccuracy Calibrate_MS Calibrate Mass Spectrometer Mass_Inaccuracy->Calibrate_MS Start Problem Encountered Start->Unexpected_Peaks Visual Anomaly Start->Poor_Peak_Shape Chromatographic Issue Start->Retention_Time_Shift Variability Start->No_Molecular_Ion Detection Failure Start->Low_Signal Sensitivity Issue Start->Mass_Inaccuracy Identification Error Check_Sample_Prep Review Sample Preparation Check_Blank->Check_Sample_Prep If blank is clean Perform_MSMS Perform MS/MS for Structural Confirmation Optimize_LC->Perform_MSMS Check_Sample_Prep->Perform_MSMS Check_Adducts Check for Adducts ([M+Na]+, [M+K]+) Optimize_Source->Check_Adducts Calibrate_MS->Perform_MSMS Check_Adducts->Perform_MSMS Resolved Issue Resolved Perform_MSMS->Resolved

Caption: A workflow for troubleshooting common LC-MS issues.

Diagram 2: Potential Sources of Impurities

Sources of Impurities cluster_Synthesis Synthesis-Related cluster_Degradation Degradation-Related cluster_Contamination External Contamination Main_Compound This compound Starting_Materials Starting Material Impurities Starting_Materials->Main_Compound Side_Reactions Side Reactions (e.g., Di-Boc, Esterification) Side_Reactions->Main_Compound Racemization Racemization Racemization->Main_Compound Hydrolysis Hydrolysis of Boc Group Hydrolysis->Main_Compound Oxidation Oxidation Oxidation->Main_Compound Solvents Solvents Solvents->Main_Compound Reagents Reagents Reagents->Main_Compound

Caption: Potential sources of impurities in the final product.

V. References

  • Reddy, P. N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(9), 1039-1048. [Link]

  • Reddy, P. N., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591-2600. [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. [Link]

  • Mishra, A., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Journal of the American Society for Mass Spectrometry, 29(10), 2114-2121. [Link]

  • Dong, M. W. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International, 14(11), 30-38. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]

  • D'Andrea, L., et al. (2019). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Methods, 15, 10. [Link]

Sources

Improving the solubility of Boc-protected amino acids for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Solubility in Peptide Synthesis

N-α-Boc-protected amino acids are foundational building blocks in solid-phase peptide synthesis (SPPS). While the Boc group provides reliable, acid-labile protection, the physicochemical properties of the resulting derivatives can present significant challenges.[] A common and often frustrating issue is poor solubility in the organic solvents typically used for peptide coupling reactions, such as dichloromethane (DCM) and dimethylformamide (DMF).[2] This guide provides a comprehensive troubleshooting framework, explaining the underlying causes of poor solubility and offering field-proven protocols to overcome these obstacles, ensuring your syntheses proceed efficiently.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility problems encountered by researchers.

Q1: Why is my Boc-protected amino acid not dissolving in standard solvents like DCM or DMF?

Root Cause Analysis: The primary reason for the poor solubility of many Boc-amino acids is their ability to self-associate through intermolecular hydrogen bonding. The free carboxylic acid group of one molecule can form a strong hydrogen bond with the carboxylic acid of another, creating a stable "dimer" structure. This dimerization, along with other aggregation phenomena, effectively increases the molecular weight and lattice energy, making it much harder for individual solvent molecules to solvate the amino acid derivative. This issue is particularly prevalent in less polar solvents.

Furthermore, the side chain's nature plays a crucial role. Amino acids with large, hydrophobic, or rigid side chains, like Tryptophan (Trp) or Histidine (His) derivatives, often exhibit lower solubility.[3][4]

Q2: I'm having particular trouble with Boc-Trp-OH and Boc-His(Trt)-OH. Are these known to be problematic?

Expert Insight: Yes, these are well-known "difficult" amino acids regarding solubility.

  • Boc-Trp-OH: The large, planar indole ring of tryptophan contributes significantly to intermolecular π-stacking interactions, which, in addition to hydrogen bonding, promotes aggregation and reduces solubility in many organic solvents.[3] While it is soluble in highly polar aprotic solvents like DMF and DMSO, its solubility in DCM can be very limited.[3]

  • Boc-His(Trt)-OH: The bulky trityl (Trt) group on the histidine side chain, while effective at preventing racemization, adds considerable steric hindrance and hydrophobicity.[5] This can lead to solubility issues, particularly in less polar solvents.[4][6] Product data sheets often note that even dipeptide derivatives like Boc-His(Trt)-Aib-OH are only slightly soluble in solvents like Chloroform and DMSO.[]

Q3: What is the fastest way to improve the solubility of a Boc-amino acid during a coupling reaction?

The Primary Solution: In-Situ Salt Formation. The most effective and widely adopted strategy is to convert the Boc-amino acid from its neutral, hydrogen-bonding carboxylic acid form into a highly soluble organic salt.[8][9] This is achieved by adding a non-nucleophilic organic base.

Mechanism of Action: The base deprotonates the carboxylic acid, breaking up the hydrogen-bonded dimers and forming an ion pair. This ionic species, a carboxylate anion and a protonated base cation, is much more polar and readily solvated by common polar aprotic solvents like DMF and NMP, leading to a dramatic increase in solubility.[8][9]

The diagram below illustrates this fundamental principle.

Solubility_Mechanism cluster_0 Low Solubility State cluster_1 High Solubility State BocAA1 Boc-AA-COOH BocAA2 Boc-AA-COOH BocAA1->BocAA2 H-Bond Dimer Base Add Organic Base (DBU/TEA) BocAA2->Base BocAA_ion Boc-AA-COO⁻ Base_ion Base-H⁺ Solvent1 Solvent BocAA_ion->Solvent1 Solvent3 Solvent BocAA_ion->Solvent3 Solvent2 Solvent Base_ion->Solvent2 Base->BocAA_ion

Caption: Mechanism of solubility enhancement via salt formation.

Q4: Which organic base should I use, and how much? Triethylamine (TEA) or DBU?

Comparative Analysis: Both Triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used, but they have different characteristics.

Base FeatureTriethylamine (TEA)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Basicity (pKBH+ in MeCN) 18.4624.33
Steric Hindrance Moderately hinderedHindered (non-nucleophilic)
Typical Use Case General purpose, Boc-protections, neutralization.[10]Excellent for forming soluble salts, especially for difficult couplings.
Recommendation A good starting point for most amino acids.Preferred for particularly insoluble amino acids or when struggling with TEA.

Stoichiometry: To fully deprotonate the Boc-amino acid, you should add at least one equivalent of the base relative to the amino acid. For a standard coupling reaction, where an amine salt is neutralized and a new coupling is performed, the base (like DIPEA or TEA) is often added in excess (e.g., 2-3 equivalents), which serves both to neutralize the resin and form the soluble salt of the incoming amino acid.

Part 2: Experimental Protocols & Workflows

Protocol 1: In-Situ Solubilization of a Boc-Amino Acid for Manual SPPS

This protocol describes the standard procedure for introducing a poorly soluble Boc-amino acid during a manual solid-phase peptide synthesis coupling step.

Materials:

  • Peptide-resin with a free N-terminal amine (as a TFA or HCl salt)

  • Poorly soluble Boc-amino acid (e.g., Boc-Trp-OH) (3 equivalents)

  • Coupling agent (e.g., HBTU) (3 equivalents)

  • Non-nucleophilic base (e.g., DIPEA or TEA) (6 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF in the reaction vessel. Drain the solvent.

  • Amino Acid Pre-dissolution: In a separate vial, add the Boc-amino acid (3 eq.) and the coupling agent (3 eq.) to fresh anhydrous DMF.

  • Solubilization & Activation: Add the base (e.g., DIPEA, 6 eq.) to the amino acid solution. Agitate the vial for 1-2 minutes. The solution should become clear as the soluble salt forms and the activating agent reacts.

    • Expert Tip: For extremely difficult amino acids, you can add the base and allow the salt to form for 5-10 minutes before adding the coupling agent.

  • Coupling: Add the activated, fully dissolved amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for the required coupling time (e.g., 1-4 hours).

  • Monitoring & Wash: After the reaction, drain the vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm reaction completion.

Troubleshooting Workflow

Use this decision tree to systematically address solubility issues during your experiment.

Caption: Decision workflow for troubleshooting Boc-AA solubility.

References

  • Fengchen. (n.d.). Boc-L-Tryptophan (Boc-Trp-OH) BP EP USP CAS 13139-14-5. Retrieved from [Link]

  • LookChem. (n.d.). H-Trp(Boc)-OH CAS 146645-63-8. Retrieved from [Link]

  • Reddit r/chemhelp. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of (R)- and (S)-4-amino-2-hydroxybutyric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Biological Activity

In the realm of pharmacology and neuroscience, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different, and sometimes opposing, physiological effects. This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of 4-amino-2-hydroxybutyric acid, a gamma-aminobutyric acid (GABA) analog with potential therapeutic applications. Understanding the nuanced differences in how these enantiomers interact with biological systems is paramount for targeted drug design and development.

Molecular Profiles

Feature(R)-4-amino-2-hydroxybutyric acid(S)-4-amino-2-hydroxybutyric acid
Structure (R)-4-amino-2-hydroxybutyric acid(S)-4-amino-2-hydroxybutyric acid
CAS Number 31771-40-1[1]40371-51-5[2]
Molecular Formula C₄H₉NO₃[1]C₄H₉NO₃[2]
Molecular Weight 119.12 g/mol [1]119.12 g/mol [2]
Known Biological Roles Chiral building block for antibiotics, potential neuromodulator.[1]Important moiety of the antibiotic butirosin, potential neuroprotective agent.[3]

Comparative Biological Activity: A Focus on the Central Nervous System

While direct comparative studies on the enantiomers of 4-amino-2-hydroxybutyric acid are not extensively documented in publicly available literature, we can infer and extrapolate their potential activities based on their structural similarity to other GABAergic compounds and the distinct biological contexts in which each enantiomer has been identified. The closely related compound, 4-amino-3-hydroxybutyric acid (GABOB), exhibits clear enantioselectivity in its interaction with GABA receptors, providing a strong rationale for investigating similar stereospecificity in the 2-hydroxy isomer. For GABOB, the (R)-enantiomer is more potent at GABAB and GABAC receptors, while the (S)-enantiomer shows higher affinity for GABAA receptors.[1][4]

(R)-4-amino-2-hydroxybutyric acid: A Potential Neuromodulator and Synthetic Precursor

The (R)-enantiomer of 4-amino-2-hydroxybutyric acid is recognized for its role as a crucial chiral building block in the synthesis of semi-synthetic aminoglycoside antibiotics.[1] Its incorporation into these antibiotics is a strategic modification to overcome bacterial resistance. In the context of the central nervous system, it is suggested to interact with NMDA and GABA receptors and may serve as a precursor in the biosynthesis of certain neurotransmitters.[1]

(S)-4-amino-2-hydroxybutyric acid: Neuroprotection and Therapeutic Potential

The (S)-enantiomer is noted for its potential neuroprotective properties and is being explored for the development of therapeutic agents for conditions such as anxiety and depression.[3] Its role as a constituent of the aminoglycoside antibiotic butirosin underscores its biological significance and recognition by enzymatic systems.[5] This enantiomer is also considered to have potential as a neurotransmitter and is utilized in biochemical research to investigate metabolic pathways.[3]

Experimental Protocols for Elucidating Enantioselective Activity

To definitively characterize and compare the biological activities of the (R)- and (S)-enantiomers of 4-amino-2-hydroxybutyric acid, a series of well-established in vitro and ex vivo assays are recommended.

Radioligand Binding Assays for GABA Receptor Subtypes

This protocol is designed to determine the binding affinity of each enantiomer for GABAA and GABAB receptors.

Objective: To quantify the equilibrium dissociation constant (Ki) of (R)- and (S)-4-amino-2-hydroxybutyric acid for GABAA and GABAB receptors.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • [³H]Muscimol (for GABAA receptors)

  • [³H]GABA (with baclofen to define GABAB binding)

  • (R)- and (S)-4-amino-2-hydroxybutyric acid solutions of varying concentrations

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

  • Binding Reaction: Incubate the brain membranes with a fixed concentration of the radioligand ([³H]Muscimol or [³H]GABA) and a range of concentrations of the unlabeled test compound ((R)- or (S)-enantiomer).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Expected Outcome: This assay will provide quantitative data on the binding affinity of each enantiomer for GABAA and GABAB receptors, revealing any enantioselectivity.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_sep Separation cluster_quant Quantification & Analysis prep1 Homogenize brain tissue in Tris-HCl buffer prep2 Centrifuge and wash pellet prep1->prep2 bind1 Incubate membranes with radioligand and test compound prep2->bind1 Prepared Membranes sep1 Filter mixture to separate bound and free radioligand bind1->sep1 Incubation Mixture quant1 Measure radioactivity with scintillation counter sep1->quant1 Filters with Bound Radioligand quant2 Calculate IC50 and Ki values quant1->quant2

Caption: Workflow for determining enantiomer binding affinity to GABA receptors.

Neurotransmitter Uptake Assay

This assay assesses the ability of each enantiomer to inhibit the reuptake of neurotransmitters like GABA, dopamine, or serotonin.

Objective: To determine the IC₅₀ of each enantiomer for the inhibition of neurotransmitter uptake by specific transporters.

Materials:

  • Cell line expressing the transporter of interest (e.g., GAT1, DAT, SERT)

  • Fluorescent substrate for the transporter

  • (R)- and (S)-4-amino-2-hydroxybutyric acid solutions

  • Assay buffer

  • Fluorescence microplate reader

Methodology:

  • Cell Plating: Seed the cells in a microplate and allow them to adhere.

  • Compound Incubation: Incubate the cells with varying concentrations of the (R)- or (S)-enantiomer.

  • Substrate Addition: Add the fluorescent neurotransmitter substrate to initiate the uptake reaction.

  • Fluorescence Measurement: Measure the intracellular fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of uptake and determine the IC₅₀ value for each enantiomer.

Expected Outcome: This will reveal if either enantiomer modulates neurotransmitter homeostasis through transporter inhibition and if this action is stereoselective.

Workflow for Neurotransmitter Uptake Assay

G cluster_cell Cell Preparation cluster_treat Treatment cluster_assay Uptake Assay cluster_analysis Data Analysis cell1 Plate cells expressing neurotransmitter transporter treat1 Incubate cells with test enantiomer cell1->treat1 assay1 Add fluorescent substrate treat1->assay1 assay2 Measure intracellular fluorescence assay1->assay2 analysis1 Calculate uptake rate and IC50 assay2->analysis1

Caption: Protocol for assessing enantioselective inhibition of neurotransmitter transporters.

Electrophysiological Recordings

Patch-clamp electrophysiology on cultured neurons or brain slices can directly measure the functional effects of each enantiomer on neuronal activity.

Objective: To characterize the effects of each enantiomer on ion channel currents and neuronal excitability.

Methodology:

  • Preparation: Prepare cultured neurons or acute brain slices.

  • Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

  • Compound Application: Perfuse the cells with solutions containing either the (R)- or (S)-enantiomer.

  • Data Acquisition: Record changes in membrane potential, postsynaptic currents (PSCs), or currents evoked by voltage steps.

  • Analysis: Analyze the effects on neuronal firing, synaptic transmission, and specific ion channel conductances.

Expected Outcome: This will provide direct evidence of the functional consequences of receptor or transporter interaction by each enantiomer at the cellular level.

Signaling Pathways: The GABAB Receptor Cascade

Activation of the GABAB receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to neuronal inhibition. Understanding this pathway is crucial for interpreting the functional consequences of enantiomer-specific interactions with this receptor.

GABAB Receptor Signaling Pathway

G cluster_receptor GABAB Receptor Activation cluster_downstream Downstream Effectors cluster_effects Cellular Effects agonist GABAB Agonist ((R)- or (S)-enantiomer) receptor GABAB Receptor agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi/o subunit g_protein->g_alpha g_beta_gamma Gβγ subunit g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits ca_channel Voltage-gated Ca²⁺ Channel g_beta_gamma->ca_channel Inhibits k_channel GIRK K⁺ Channel g_beta_gamma->k_channel Activates camp cAMP adenylyl_cyclase->camp Decreases inhibition Neuronal Inhibition camp->inhibition ca_channel->inhibition Reduces Neurotransmitter Release k_channel->inhibition Hyperpolarization

Caption: Downstream signaling cascade following GABAB receptor activation.

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly inhibits presynaptic voltage-gated calcium channels, thereby reducing neurotransmitter release, and activates postsynaptic G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

Conclusion and Future Directions

The stereochemistry of 4-amino-2-hydroxybutyric acid is a pivotal factor in its biological activity. While current evidence points towards distinct roles for the (R)- and (S)-enantiomers, further direct comparative studies are imperative to fully elucidate their pharmacological profiles. The experimental frameworks provided in this guide offer a robust approach to delineating the enantioselective interactions with GABA receptors and neurotransmitter transporters. A comprehensive understanding of these differences will be instrumental in the rational design of novel therapeutics for a range of neurological disorders, leveraging the specific biological activities of each enantiomer to maximize efficacy and minimize off-target effects.

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A Senior Application Scientist's Guide to Chiral Stationary Phases for Enantiomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical and often challenging task. The distinct pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most prevalent and effective technique for this purpose.[1] This guide provides a comparative analysis of the major classes of CSPs, offering insights into their mechanisms, performance, and practical application, grounded in experimental data and field-proven expertise.

The Foundation of Chiral Recognition: More Than Just a Lock and Key

The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[2][3] For successful separation, a difference in the stability of these complexes is essential. This is often explained by the "three-point interaction model," which posits that for chiral recognition to occur, at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) must take place between one enantiomer and the CSP, with at least one of these interactions being stereochemically dependent.[2][4][5]

A Comparative Overview of Major Chiral Stationary Phases

The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method.[6] Each class of CSP offers unique chiral recognition capabilities, making them suitable for different types of analytes and separation modes.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are the most widely used and versatile chiral selectors, accounting for a significant majority of chiral separations.[7] Their broad applicability stems from the complex and well-defined three-dimensional structures of these polymers, which create chiral grooves and cavities.

Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[8][9] The analyte "fits" into the chiral cavities of the polysaccharide backbone, and the nature and orientation of its functional groups determine the strength of the interaction. The helical structure of amylose and the more linear structure of cellulose, along with the specific derivatives (e.g., carbamates, esters), dictate the shape and chemical environment of these cavities, leading to different selectivities.[8]

Diagram: Chiral Recognition on a Polysaccharide-Based CSP

G Polysaccharide CSP Interaction Mechanism cluster_interactions Interaction Sites CSP Polysaccharide Chain (Cellulose/Amylose) - Chiral Groove - Carbamate/Ester Groups Interaction1 π-π Stacking CSP->Interaction1 Interaction2 Hydrogen Bonding CSP->Interaction2 Interaction3 Steric Hindrance CSP->Interaction3 Enantiomer1 (R)-Enantiomer Aromatic Ring - H-bond Donor/Acceptor - Steric Group Enantiomer1->Interaction1 Strong Fit Enantiomer1->Interaction2 Enantiomer2 (S)-Enantiomer Aromatic Ring - H-bond Donor/Acceptor - Steric Group Enantiomer2->Interaction1 Weak Fit Enantiomer2->Interaction2

Caption: Interaction of enantiomers with a polysaccharide CSP.

Coated vs. Immobilized Polysaccharide CSPs: A crucial distinction within this class is between coated and immobilized phases.

  • Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica support. These are highly effective but have limitations on the solvents that can be used, as harsh organic solvents can strip the coating.

  • Immobilized CSPs: The chiral selector is covalently bonded to the silica. This provides much greater solvent compatibility, allowing for a wider range of mobile phases and making them more robust for method development.[10]

Protein-Based CSPs

Proteins, being inherently chiral macromolecules with complex three-dimensional structures, are effective chiral selectors.[11] Common proteins used include α1-acid glycoprotein (AGP), human serum albumin (HSA), and cellobiohydrolase (CBH).

Mechanism of Chiral Recognition: Chiral recognition on protein-based CSPs is a result of a combination of hydrophobic and polar interactions.[11] The complex folded structure of the protein creates specific binding pockets where enantiomers can interact differently through hydrogen bonding, electrostatic interactions, and hydrophobic effects.[11]

Diagram: Chiral Recognition on a Protein-Based CSP

G Protein-Based CSP Interaction Mechanism cluster_binding Binding Site CSP Protein (e.g., AGP, HSA) - Hydrophobic Pocket - Charged Residues - H-bond Sites Binding_Pocket Specific Binding Pocket CSP->Binding_Pocket Enantiomer1 (R)-Enantiomer Hydrophobic Moiety - Charged Group - H-bond Group Enantiomer1->Binding_Pocket High Affinity Enantiomer2 (S)-Enantiomer Hydrophobic Moiety - Charged Group - H-bond Group Enantiomer2->Binding_Pocket Low Affinity

Caption: Enantioselective binding within a protein's chiral pocket.

These CSPs are particularly useful for separating drugs and are often operated in reversed-phase mode, making them compatible with mass spectrometry (MS). However, they typically have lower sample loading capacity and can be sensitive to mobile phase conditions that could denature the protein.[7]

Pirkle-Type (Brush-Type) CSPs

Developed by William H. Pirkle, these CSPs are based on small chiral molecules covalently bonded to a silica support.[4] They are often referred to as "brush-type" phases and are designed based on the principle of π-π interactions.

Mechanism of Chiral Recognition: Pirkle-type CSPs facilitate chiral recognition through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[12] They are typically classified as π-electron acceptor or π-electron donor phases. For example, a π-acceptor CSP will interact more strongly with an analyte that is a π-donor. The three-point interaction model is very applicable here, where the precise spatial arrangement of these interaction sites allows for the discrimination between enantiomers.[4][12]

Diagram: Chiral Recognition on a Pirkle-Type CSP

G Pirkle-Type CSP 'Three-Point' Interaction CSP Pirkle Selector (π-acceptor) - π-acidic Ring - H-bond Site - Dipole Site Interaction_Site1 π-π Interaction CSP->Interaction_Site1 Interaction_Site2 H-Bond CSP->Interaction_Site2 Interaction_Site3 Dipole-Dipole CSP->Interaction_Site3 Enantiomer1 (R)-Enantiomer (π-donor) - π-basic Ring - H-bond Site - Dipole Site Enantiomer1->Interaction_Site1 3-Point Match Enantiomer1->Interaction_Site2 Enantiomer1->Interaction_Site3 Enantiomer2 (S)-Enantiomer (π-donor) - π-basic Ring - H-bond Site - Dipole Site Enantiomer2->Interaction_Site1 Mismatch Enantiomer2->Interaction_Site2

Caption: The three-point interaction model on a Pirkle-type CSP.

These phases are robust due to the covalent bonding and can be used in both normal-phase and reversed-phase modes.[12] A significant advantage is that both enantiomeric forms of the chiral selector are often available, allowing for the inversion of the elution order, which can be beneficial for the analysis of trace enantiomers.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are complex molecules that possess multiple chiral centers and a variety of functional groups, making them highly versatile chiral selectors.[7][13]

Mechanism of Chiral Recognition: The chiral recognition mechanism is multifaceted, involving inclusion complexation within the macrocyclic basket, hydrogen bonding, π-π interactions, and ionic interactions.[7][14] The presence of both acidic and basic functional groups allows for strong interactions with ionizable analytes, and the carbohydrate moieties provide additional sites for hydrogen bonding.[13]

Diagram: Chiral Recognition on a Macrocyclic Glycopeptide CSP

G Macrocyclic Glycopeptide CSP Interactions cluster_interactions Multiple Interaction Modes CSP Macrocyclic Glycopeptide (e.g., Vancomycin) - Hydrophobic Cavity - Peptide Backbone - Sugar Moieties - Ionizable Groups Interaction1 Inclusion Complexation CSP->Interaction1 Interaction2 Hydrogen Bonding CSP->Interaction2 Interaction3 Ionic Interaction CSP->Interaction3 Interaction4 π-π Interaction CSP->Interaction4 Enantiomer Analyte Enantiomer - Aromatic Group - Polar Group - Charged Group Enantiomer->Interaction1 Enantiomer->Interaction2 Enantiomer->Interaction3 Enantiomer->Interaction4

Caption: Multiple interaction modes of a macrocyclic glycopeptide CSP.

These CSPs are particularly effective for the separation of amino acids and other polar compounds and can be operated in various modes, including reversed-phase, normal-phase, and a unique polar ionic mode.[15]

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[16][17] The most common are α-, β-, and γ-cyclodextrins, which differ in the number of glucose units and thus the size of their cavity.

Mechanism of Chiral Recognition: The primary mechanism of chiral recognition is the formation of inclusion complexes, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin.[16][18] Chiral discrimination arises from the differential fit of the enantiomers within the cavity and interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin.[16]

Diagram: Chiral Recognition on a Cyclodextrin-Based CSP

G Cyclodextrin CSP Inclusion Complexation cluster_complex Inclusion Complex CSP Cyclodextrin - Hydrophobic Cavity - Hydrophilic Rim Inclusion Differential Fit & Rim Interactions CSP->Inclusion Enantiomer1 (R)-Enantiomer Hydrophobic Part - Polar Group Enantiomer1->Inclusion Stable Complex Enantiomer2 (S)-Enantiomer Hydrophobic Part - Polar Group Enantiomer2->Inclusion Less Stable Complex G Systematic Chiral Method Development Workflow Start Start: Racemic Analyte Step1 Step 1: Analyte Characterization (pKa, solubility, functional groups) Start->Step1 Step2 Step 2: Initial CSP Screening (e.g., Polysaccharide, Macrocyclic Glycopeptide) Step1->Step2 Step3 Step 3: Mobile Phase Screening (Normal, Reversed, Polar Organic) Step2->Step3 Decision1 Enantioseparation Achieved? Step3->Decision1 Step4 Step 4: Optimization - Organic Modifier % - Additive Concentration - Temperature - Flow Rate Decision1->Step4 Yes Return Return to CSP/Mobile Phase Screening Decision1->Return No Decision2 Resolution (Rs) > 1.5? Step4->Decision2 Decision2->Step4 No, continue optimization End End: Robust Chiral Method Decision2->End Yes Return->Step2

Caption: A workflow for systematic chiral method development.

Step 3: Method Optimization

Once partial separation is achieved, optimize the method to improve resolution (Rs > 1.5).

  • Organic Modifier Percentage: Adjust the percentage of the organic modifier (e.g., isopropanol, acetonitrile) in small increments (e.g., 2-5%).

  • Additive Concentration: Fine-tune the concentration of the acidic or basic additive.

  • Temperature: Evaluate the effect of column temperature. Lower temperatures often improve selectivity but can increase analysis time and backpressure. [8]4. Flow Rate: Optimize the flow rate to balance analysis time and efficiency.

Step 4: Troubleshooting Common Issues
  • No Separation: Re-evaluate the CSP and mobile phase choices. Consider derivatization if direct methods fail.

  • Poor Peak Shape: Ensure the sample is dissolved in the mobile phase. Check for column contamination or degradation. Adjust mobile phase additives.

  • Irreproducible Retention Times: Ensure proper column equilibration between runs, especially when changing mobile phases. Control the column temperature precisely. [19]

Conclusion

The selection of a chiral stationary phase is a multifaceted decision that requires an understanding of the analyte's chemistry and the fundamental principles of chiral recognition. Polysaccharide-based CSPs offer the broadest applicability, while protein-based, Pirkle-type, macrocyclic glycopeptide, and cyclodextrin-based phases provide unique selectivities for specific classes of compounds. By employing a systematic approach to method development, researchers can efficiently navigate the complexities of chiral separations and develop robust and reliable analytical methods that are crucial for advancing pharmaceutical research and development.

References

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  • Ikai, T., & Okamoto, Y. (2006). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. In Chiral Recognition in Separation Methods (pp. 131-155). Springer, Berlin, Heidelberg. [Link]

  • Roy, D., et al. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. Analytica Chimica Acta, 1275, 343223. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. [Link]

  • Papanikolaou, M., et al. (2022). Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study. Molecules, 27(19), 6524. [Link]

  • Pinto, M. M., et al. (2016). Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases. Current Chromatography, 3(2), 80-94. [Link]

  • The three-point interaction model. Enantiomer ( a ) presents three... (n.d.). ResearchGate. [Link]

  • Berthod, A. (2012). 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. In Comprehensive Chirality (pp. 203-239). Elsevier. [Link]

  • Gika, H. G., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 438. [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. BGB Analytik. [Link]

  • Santoro, M. I. R. M., et al. (2007). Enantiomeric separation and quantitative determination of propranolol enantiomers in pharmaceutical preparations by chiral liquid. Brazilian Journal of Pharmaceutical Sciences, 43(4), 635-644. [Link]

  • Chiralpedia. (2022). Protein-based CSPs. Chiralpedia. [Link]

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  • Wang, A. X., & Beesley, T. E. (2010). Method Development and Optimization of Enantioseparations Using Macrocyclic Glycopeptide Chiral Stationary Phases. In Chiral Separations (pp. 1-24). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

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A Senior Application Scientist's Guide to the Validation of (R)-4-N-Boc-amino-2-hydroxybutyric Acid Purity by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development, the stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety.[1] Enantiomers, mirror-image isomers of chiral molecules, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, experience-driven approach to the validation of chiral purity for (R)-4-N-Boc-amino-2-hydroxybutyric acid, a key building block in the synthesis of various pharmaceuticals. We will explore the nuances of chiral High-Performance Liquid Chromatography (HPLC) as the gold standard for this analysis, compare it with alternative methods, and provide a robust framework for method validation grounded in scientific principles and regulatory expectations.

The Imperative of Enantiomeric Purity

Control over the chiral purity of N-Boc protected amino acid derivatives is a critical quality attribute in the manufacturing of therapeutic peptides and other pharmaceuticals.[2] The presence of the undesired (S)-enantiomer can introduce risks of undesired pharmacological effects or toxicity.[2] Therefore, a validated, sensitive, and accurate analytical method is paramount to ensure the quality and safety of the final drug product.

Chiral HPLC: The Method of Choice

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the definitive technique for the analysis of chiral compounds.[1] CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

The Central Role of the Chiral Stationary Phase

The selection of the appropriate CSP is the cornerstone of a successful chiral separation.[1] Polysaccharide-based columns, particularly those with cellulose or amylose derivatives, are widely favored for their broad applicability and versatility.[1] Other CSPs, such as those based on macrocyclic glycopeptides, cyclodextrins, and Pirkle-type phases, also offer unique selectivities.[1][3] For N-blocked amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), have demonstrated particular success in resolving enantiomers of underivatized amino acids due to their ionic groups and compatibility with a wide range of mobile phases.[3]

Diagram: Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample of (R)-4-N-Boc-amino- 2-hydroxybutyric acid Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Chiral_Column Chiral Stationary Phase (CSP) HPLC_System->Chiral_Column Detector UV Detector Chiral_Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Purity_Calc Enantiomeric Purity Calculation (% area) Integration->Purity_Calc

Caption: A streamlined workflow for the chiral purity analysis of this compound by HPLC.

A Validated Chiral HPLC Method: Protocol and Rationale

The following protocol is a robust starting point for the validation of a chiral HPLC method for this compound, adhering to ICH guidelines.[2][4]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column CHIRALPAK® IC or Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)Polysaccharide and macrocyclic glycopeptide CSPs show good selectivity for Boc-amino acids.[2][3]
Mobile Phase Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v)The non-polar mobile phase with a polar modifier and an acidic additive enhances chiral recognition on polysaccharide-based CSPs. Mobile phase polarity is a major factor in chiral recognition.[2]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Column Temperature 25°CTemperature can influence selectivity; maintaining a constant temperature ensures reproducibility.
Detection UV at 210 nmThe Boc-protecting group and carboxyl group provide sufficient UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Validation Parameters

Method validation ensures that the analytical procedure is suitable for its intended purpose.[5] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by separating the (R)- and (S)-enantiomers from each other and from any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of the (S)-enantiomer are prepared and injected, and the peak area is plotted against concentration. A correlation coefficient (r²) of ≥ 0.998 is typically desired.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by spiking the (R)-enantiomer with known amounts of the (S)-enantiomer at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The recovery should typically be within 98-102%.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analysis of multiple samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) for precision studies should typically be less than 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include flow rate (±10%), column temperature (±5°C), and mobile phase composition (e.g., ±2% in the organic modifier).[4]

Diagram: Validation Parameter Interrelationship

Validation_Parameters cluster_core Core Method Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Validation Validated Chiral HPLC Method Specificity->Validation Accuracy Accuracy Precision Precision Accuracy->Precision Accuracy->Validation Precision->Validation LOD LOD LOD->Validation LOQ LOQ LOQ->Accuracy LOQ->Precision LOQ->Validation Linearity Linearity Linearity->Validation Robustness Robustness Robustness->Validation

Caption: The interconnected parameters that constitute a comprehensive HPLC method validation.

Comparison with Alternative Methods

While chiral HPLC is the predominant technique, other methods can be employed for determining enantiomeric purity.

MethodPrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation of volatile derivatives of the enantiomers on a chiral stationary phase.[7]High resolution and sensitivity.Requires derivatization to make the amino acid volatile, which adds a step and can introduce impurities.[7] Not suitable for non-volatile compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of enantiomers in a capillary under the influence of an electric field, often with a chiral selector in the buffer.High efficiency, small sample volume, and low solvent consumption.Lower sensitivity and loading capacity compared to HPLC. Can be less robust.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents A chiral shift reagent interacts with the enantiomers to induce chemical shift differences in their NMR spectra, allowing for quantification.Non-destructive and can provide structural information.Lower sensitivity and accuracy compared to chromatographic methods, especially for low levels of the minor enantiomer.
HPLC with Pre-column Derivatization Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[8][9]Avoids the need for a specialized chiral column. Can enhance detection sensitivity.[8]Derivatization adds complexity and potential for side reactions or racemization. Requires a pure chiral derivatizing agent.[9]

Conclusion

The validation of a chiral HPLC method for this compound is a rigorous but essential process to guarantee the quality and safety of pharmaceutical products. By carefully selecting the chiral stationary phase, optimizing chromatographic conditions, and meticulously validating the method against key performance parameters, researchers can be confident in the accuracy and reliability of their purity assessments. While alternative methods exist, chiral HPLC remains the most versatile, robust, and widely accepted technique for this critical analytical task.

References

  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(48), 30255-30264. [Link]

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  • Weinstein, S. (1984). Enantiomeric analysis of the common protein amino acids by liquid chromatography. Trends in Analytical Chemistry, 3, 16-20.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204.
  • Ali, I., et al. (2018). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality, 30(5), 629-637.
  • Reddy, B. R., & Kumar, K. R. (2014).
  • Strege, M. A., & Chetwyn, N. P. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Mărginean, A., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 26(11), 3326.
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A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (R)-4-N-Boc-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of a drug candidate's safety and efficacy.[1][2] The stereoisomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles.[3][4] This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess of (R)-4-N-Boc-amino-2-hydroxybutyric acid, a chiral building block of significant interest. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the optimal method for their specific needs.

The Analytical Challenge: this compound

This compound possesses multiple functional groups—a carboxylic acid, a hydroxyl group, and a Boc-protected amine—that offer several avenues for analytical manipulation. The key to accurately determining its enantiomeric excess lies in creating a chiral environment that forces the (R) and (S) enantiomers to behave differently, allowing for their distinct detection and quantification.

Comparative Overview of Key Methodologies

Three primary techniques stand out for their robustness and applicability in determining the enantiomeric excess of chiral molecules like our target compound: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Gas Chromatography (GC). Each method offers a unique set of advantages and limitations.

Method Principle Sample Preparation Throughput Sensitivity Quantitative Accuracy
Chiral HPLC Differential interaction with a chiral stationary phase.Minimal; dissolution in mobile phase.HighHigh (UV detection)Excellent
NMR Spectroscopy Diastereomeric differentiation via chiral auxiliaries.Derivatization may be required.ModerateLowerGood to Excellent
Chiral GC Volatility-based separation on a chiral column.Derivatization is often necessary.HighVery High (FID/MS detection)Excellent

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the gold standard for enantiomeric excess determination due to its high accuracy, reproducibility, and sensitivity.[5] The separation is achieved by passing the analyte over a stationary phase that is itself chiral, leading to differential retention of the enantiomers.

Mechanism of Separation: The enantiomers of the analyte form transient diastereomeric complexes with the chiral stationary phase (CSP). The differing stability of these complexes results in different retention times, allowing for their separation and quantification. For N-Boc protected amino acids, polysaccharide-based CSPs are particularly effective.[3][4]

Experimental Protocol: Chiral HPLC

  • Column Selection: A macrocyclic glycopeptide-based chiral stationary phase, such as a teicoplanin-based column (e.g., CHIROBIOTIC T), is a strong candidate for N-Boc amino acids.[6][7]

  • Mobile Phase Preparation: A typical mobile phase for reversed-phase separation would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate).[6]

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [([Area of R-enantiomer] – [Area of S-enantiomer]) / ([Area of R-enantiomer] + [Area of S-enantiomer])] x 100[1]

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Injector Injector Sample->Injector Column Chiral Column Injector->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Calculation Calculate ee% from Peak Areas Chromatogram->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanism of Differentiation: This conversion can be achieved through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). A CDA, such as Mosher's acid (MTPA), reacts with the analyte to form covalent diastereomers.[10][11] A CSA forms non-covalent diastereomeric complexes. In either case, the diastereomers will have chemically non-equivalent protons, leading to separate signals in the ¹H NMR spectrum.

Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Acid)

  • Derivatization: React the this compound sample with (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in the presence of a non-nucleophilic base (e.g., pyridine) to form the diastereomeric Mosher's esters. The reaction targets the hydroxyl group.

  • Sample Preparation: After the reaction is complete, dissolve the resulting diastereomeric esters in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that is distinct for each diastereomer. The enantiomeric excess is determined by integrating these two signals and calculating their ratio.

Principle of NMR Derivatization

NMR_Derivatization cluster_reactants Reactants cluster_products Products cluster_nmr NMR Analysis Enantiomers Enantiomeric Mixture (R- & S-Analyte) Diastereomers Diastereomeric Mixture ((R,S)- & (S,S)-Esters) Enantiomers->Diastereomers + CDA Chiral Derivatizing Agent (e.g., (S)-Mosher's Acid) CDA->Diastereomers NMR_Spectrum Distinct Signals in NMR Spectrum Diastereomers->NMR_Spectrum

Caption: Conversion of enantiomers to diastereomers for NMR analysis.

Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile through derivatization, chiral GC is an excellent technique with very high sensitivity. Given the structure of this compound, derivatization is necessary to increase its volatility.

Mechanism of Separation: Similar to chiral HPLC, chiral GC employs a chiral stationary phase. The volatile derivatives of the enantiomers interact differently with the CSP as they pass through the column, resulting in different retention times.

Experimental Protocol: Chiral GC

  • Derivatization: A two-step derivatization is typically required for hydroxy acids.[12]

    • Esterification: The carboxylic acid is first converted to a methyl ester by reaction with methanol and an acid catalyst (e.g., HCl).

    • Acylation: The hydroxyl group is then acylated, for example, with trifluoroacetic anhydride, to form a trifluoroacetyl ester.[12]

  • Column Selection: A chiral capillary column, such as one coated with a cyclodextrin derivative, is commonly used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: A temperature gradient is typically used to ensure good separation and peak shape.

    • Carrier Gas: Helium or Hydrogen

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two derivatized enantiomers.

Concluding Remarks for the Practicing Scientist

The choice of method for determining the enantiomeric excess of this compound will depend on the specific requirements of the analysis and the instrumentation available.

  • For routine, high-throughput analysis where high accuracy is paramount, Chiral HPLC is the recommended method. Its direct analysis capabilities minimize sample preparation and potential sources of error.

  • When method development for HPLC is challenging or unavailable, NMR with a chiral derivatizing agent is a robust alternative. It provides unambiguous structural information and reliable quantification.

  • If high sensitivity is the primary concern, for instance, in trace analysis, Chiral GC after derivatization is a powerful option.

Ultimately, the validation of any chosen method against a known standard is crucial to ensure the accuracy and reliability of the enantiomeric excess determination. This guide provides a foundational framework for initiating this critical analytical task.

References

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A Senior Application Scientist's Guide to the Kinetic Resolution of Racemic 4-N-Boc-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity

In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very determinant of its biological activity and safety profile. The target molecule, 4-N-Boc-amino-2-hydroxybutyric acid, is a valuable chiral building block. Specifically, its enantiomer, (2R)-4-amino-2-hydroxybutyric acid, is a known biologically significant substituent in butirosins, a class of aminoglycoside antibiotics.[1] Synthesizing this compound often results in a racemic mixture, a 1:1 mixture of both enantiomers. Kinetic resolution is a powerful and widely adopted strategy to isolate the desired enantiomer from such a mixture.

This guide provides a comparative analysis of the primary methodologies for the kinetic resolution of racemic 4-N-Boc-amino-2-hydroxybutyric acid. We will delve into the mechanistic underpinnings of enzymatic and chemical approaches, present comparative performance data, and provide detailed, field-tested protocols. The core principle of kinetic resolution lies in the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as a new product) from the unreacted, slower-reacting enantiomer.[2]

Methodology Comparison: Enzymes vs. Chiral Catalysts

The choice of a resolution strategy is dictated by factors such as scalability, cost, catalyst availability, and desired enantiomeric purity. The two dominant paradigms are Enzymatic Kinetic Resolution (EKR) and Chemical Kinetic Resolution.

Enzymatic Kinetic Resolution (EKR): The Biocatalytic Approach

Enzymatic methods, particularly those employing lipases, are celebrated for their exceptional stereoselectivity, mild reaction conditions, and environmental compatibility.[3] Lipases, which naturally hydrolyze triglycerides, are broadly applicable in organic synthesis for reactions like esterification, transesterification, and aminolysis, often with high enantioselectivity.[4][5] For a substrate like 4-N-Boc-amino-2-hydroxybutyric acid, which contains a secondary alcohol, the most common EKR strategy is an irreversible transesterification using an acyl donor.

Mechanism of Action: The enzyme's chiral active site preferentially binds one enantiomer of the substrate over the other. This selective binding facilitates the acylation of the hydroxyl group for the "matched" enantiomer at a much higher rate.

Workflow: General Principle of Kinetic Resolution

G cluster_0 Starting Material cluster_1 Resolution Process cluster_2 Reaction Outcome (at ~50% Conversion) racemate Racemic Substrate (R)-Substrate + (S)-Substrate process Chiral Catalyst (e.g., Lipase) + Acyl Donor racemate->process product Acylated Product (Fast-Reacting Enantiomer) process->product Fast (k_fast) unreacted Unreacted Substrate (Slow-Reacting Enantiomer) process->unreacted Slow (k_slow)

Caption: General workflow for kinetic resolution.

Key Enzyme Candidates:

  • Lipase B from Candida antarctica (CALB): Arguably the most versatile and robust biocatalyst in organic synthesis.[6] It is renowned for its broad substrate specificity and high enantioselectivity.[5] It is commonly supplied in an immobilized form (e.g., Novozym® 435) which enhances stability and allows for easy recovery and reuse.[7] CALB typically follows the Kazlauskas rule, acylating the (R)-enantiomer of a secondary alcohol preferentially.[7]

  • Lipase from Pseudomonas cepacia (PCL, now Burkholderia cepacia): Often available as Amano Lipase PS, this enzyme is another highly effective catalyst for resolving chiral alcohols and has shown excellent results in various transesterification reactions.[7][8][9] It can sometimes exhibit complementary selectivity to CALB.

Data Comparison: Lipase-Catalyzed Resolution of Hydroxy Acids & Analogs

CatalystSubstrateAcyl DonorSolventConv. (%)e.e. (%) (Substrate)e.e. (%) (Product)E ValueRef
Novozym 435 (CALB) Racemic 2-substituted cycloalkanolsVinyl AcetateDiisopropyl ether~50>99>99>200[7]
Amano Lipase PS (PCL) Racemic 1-phenylethanolVinyl AcetateIsooctane41>99 (for S-alcohol)90 (for R-acetate)17[9]
Amano Lipase PS-C II Aryltrimethylsilyl chiral alcoholsVinyl AcetateHexane50>99>99>200[10]
Lipase AK Ethyl-2-hydroxy-4-phenylbutyrateVinyl AcetateEthenylethanoate~50>99 (for R-acid)-High[11]

Note: Data is derived from structurally similar substrates to predict performance. The "E Value" or Enantiomeric Ratio is a measure of the enzyme's selectivity.

Chemical Kinetic Resolution: The Synthetic Catalyst Approach

While enzymatic methods are powerful, chemical catalysts offer advantages in terms of solvent compatibility, tolerance for "unnatural" substrates, and sometimes, inverted enantioselectivity. For hydroxy-functionalized molecules, acyl transfer reactions mediated by chiral catalysts are a primary strategy.[12]

Mechanism of Action: A chiral catalyst, often a nucleophilic species, complexes with an acylating agent. This chiral activated-acyl intermediate then reacts preferentially with one enantiomer of the racemic alcohol, leading to its selective acylation.

Key Catalyst Candidates:

  • Planar-Chiral DMAP Derivatives: Derivatives of 4-(Dimethylamino)pyridine (DMAP) featuring planar chirality (e.g., ferrocene-based catalysts) have proven to be highly selective for the acylation of secondary alcohols.[12] They offer excellent selectivity factors (s > 100) for a range of β-hydroxy esters.

  • Chiral Ligand/Metal Complexes: Asymmetric synthesis has a rich history of using metal complexes with chiral ligands. For the resolution of β-amino acids, methods involving the enantioselective formation of nickel(II) complexes have been developed, demonstrating a non-enzymatic route to high enantiopurity.[13]

Mechanism: Lipase-Catalyzed Transesterification

G cluster_0 Catalytic Cycle node_ser Ser-His-Asp Catalytic Triad node_acyl Acyl-Enzyme Intermediate node_ser->node_acyl 1. Acyl Donor In (e.g., Vinyl Acetate) node_tetra Tetrahedral Intermediate node_acyl->node_tetra 2. Chiral Alcohol In (Preferential Binding) node_tetra->node_ser 3. Acylated Product Out Enzyme Regenerated

Caption: Simplified lipase catalytic cycle.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating analytical checkpoints to monitor conversion and enantiomeric excess.

Protocol 1: Enzymatic Kinetic Resolution using Novozym® 435 (CALB)

Objective: To resolve racemic 4-N-Boc-amino-2-hydroxybutyric acid, isolating the unreacted (S)-enantiomer and the acylated (R)-enantiomer.

Materials:

  • Racemic 4-N-Boc-amino-2-hydroxybutyric acid (Substrate)

  • Novozym® 435 (Immobilized Candida antarctica Lipase B)

  • Vinyl acetate (Acyl Donor)

  • Methyl tert-butyl ether (MTBE), anhydrous (Solvent)

  • Sodium bicarbonate solution (5% aq.)

  • Magnesium sulfate (anhydrous)

  • HPLC with a chiral column (e.g., Chiralcel OD-H or equivalent) for analysis

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask, add racemic 4-N-Boc-amino-2-hydroxybutyric acid (1.0 g, 4.56 mmol).

  • Solvent Addition: Add 20 mL of anhydrous MTBE. Stir until the substrate is fully dissolved. Rationale: MTBE is a common solvent for lipase reactions, offering good substrate solubility while minimizing enzyme denaturation.

  • Enzyme Addition: Add Novozym® 435 (100 mg, 10% w/w of substrate). Rationale: Immobilized enzyme allows for simple filtration-based recovery and reuse, a key principle of green chemistry.

  • Initiation: Add vinyl acetate (0.42 mL, 4.56 mmol, 1.0 equivalent). Rationale: Vinyl acetate is an irreversible acyl donor. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

  • Reaction Monitoring: Seal the flask and stir at room temperature (or 30-40°C for faster rates). Monitor the reaction progress by taking small aliquots (~50 µL) every 2-4 hours. Dilute the aliquot with mobile phase and analyze by chiral HPLC to determine conversion and enantiomeric excess (e.e.) of both the substrate and the product. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both components.

  • Workup (at ~50% conversion):

    • Filter the reaction mixture to recover the immobilized enzyme. Wash the enzyme beads with fresh MTBE (2 x 5 mL) and combine the filtrates. The enzyme can be dried under vacuum and stored for reuse.

    • Transfer the combined filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 15 mL) to remove any unreacted acidic starting material.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting residue contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer (if not fully removed by bicarb wash). These can be separated by column chromatography on silica gel. The acylated product can then be hydrolyzed back to the free alcohol if desired.

Conclusion and Recommendations

For the kinetic resolution of racemic 4-N-Boc-amino-2-hydroxybutyric acid, the enzymatic approach using immobilized Lipase B from Candida antarctica (Novozym® 435) is the recommended starting point. This method offers high selectivity, operational simplicity, mild conditions, and excellent catalyst reusability, aligning with the principles of sustainable chemistry.[4] The predictable stereopreference for the (R)-enantiomer allows for the reliable production of both the (R)-acylated product and the unreacted (S)-alcohol in high enantiomeric purity when the reaction is halted near 50% conversion.

While chemical methods using planar-chiral DMAP catalysts present a viable alternative, they often require more specialized and expensive catalysts.[12] However, they should be considered if the enzymatic approach yields low selectivity or if an inverted stereopreference is required.

For projects requiring theoretical yields greater than 50% of a single enantiomer, exploring a Dynamic Kinetic Resolution (DKR) is a logical next step. This advanced technique combines the enzymatic resolution with a chemical catalyst that racemizes the unreacted enantiomer in situ, funneling the entire racemic starting material into a single chiral product.[2][14]

References

  • Chemical kinetic resolution of unprotected β-substituted β-amino acids using recyclable chiral ligands. (2014). PubMed.
  • Kinetic Resolution of Amino Acid Esters C
  • Amano Lipase PS from Burkholderia cepacia - Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. Bentham Science Publisher.
  • Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. (2025).
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS .

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH.
  • Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines.
  • Kinetic resolution. Wikipedia.
  • Enzymatic kinetic resolution. (2025).
  • Structural redesign of lipase B from Candida antarctica by circular permutation and incremental trunc
  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acyl
  • Lipase B Candida antarctica, recombinant from Aspergillus oryzae powder, beige. Sigma-Aldrich.
  • Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst.
  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP C
  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. (2002). PubMed.
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
  • Biosynthesis of (2R)-4-amino-2-hydroxybutyric acid, unique and biologically significant substituent in butirosins. (2003). PubMed.

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A-Head-to-Head-Vergleich: (R)-4-N-Boc-Amino-2-hydroxybuttersäure gegenüber Standard-geschützten Aminosäuren in der Festphasen-Peptidsynthese

Author: BenchChem Technical Support Team. Date: January 2026

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

In der komplexen Welt der Peptidsynthese ist die Wahl der Aminosäurebausteine von entscheidender Bedeutung und beeinflusst direkt die Effizienz, Reinheit und den letztendlichen Erfolg der Synthese eines Zielpeptids. Während standardmäßige Fmoc- und Boc-geschützte α-Aminosäuren die Arbeitspferde der Festphasen-Peptidsynthese (SPPS) sind, eröffnet die Einführung nicht-kanonischer Aminosäuren neue Wege zur Entwicklung von Peptidomimetika mit verbesserten therapeutischen Eigenschaften.

Unter diesen sticht (R)-4-N-Boc-Amino-2-hydroxybuttersäure (im Folgenden als Boc-GABOB bezeichnet) als ein einzigartiger Baustein hervor. Seine Struktur, die eine γ-Aminogruppe, eine β-Hydroxyfunktionalität und eine Boc-Schutzgruppe umfasst, unterscheidet es grundlegend von herkömmlichen α-Aminosäuren. Dieser Leitfaden bietet einen detaillierten, objektiven Vergleich zwischen Boc-GABOB und standardmäßigen geschützten Aminosäuren und liefert die technischen Einblicke und experimentellen Protokolle, die erforderlich sind, um seine Verwendung in anspruchsvollen SPPS-Projekten zu nutzen.

Teil 1: Profiling der Reaktanten: Eine strukturelle Gegenüberstellung

Der grundlegende Unterschied zwischen Boc-GABOB und standardmäßigen Aminosäuren liegt in ihrer chemischen Architektur. Standard-α-Aminosäuren haben ihre Amino- und Carboxylgruppen an denselben Kohlenstoff (den α-Kohlenstoff) gebunden. Im Gegensatz dazu ist Boc-GABOB eine γ-Aminosäure, bei der die Aminogruppe an den vierten Kohlenstoff gebunden ist, was zu einem flexibleren Rückgrat im resultierenden Peptid führt.

Das entscheidende Unterscheidungsmerkmal ist jedoch die ungeschützte β-Hydroxygruppe. Während die Seitenketten von Aminosäuren wie Serin oder Threonin typischerweise geschützt sind, um eine Beteiligung an der Amidbindungsbildung zu verhindern, wird die Hydroxylgruppe von Boc-GABOB oft ungeschützt gelassen, was sowohl eine Herausforderung als auch eine Chance darstellt.

Abbildung 1: Struktureller Vergleich zwischen einer standardmäßigen Fmoc-geschützten α-Aminosäure und Boc-GABOB, der die Unterschiede in der Position der Aminogruppe und das Vorhandensein einer Hydroxylgruppe hervorhebt.

Teil 2: Leistungsvergleich in der SPPS

Die einzigartige Struktur von Boc-GABOB führt zu deutlichen Unterschieden im Verhalten während des SPPS-Zyklus im Vergleich zu standardmäßigen Alternativen.

MerkmalStandard-Aminosäuren (Fmoc/Boc)(R)-4-N-Boc-Amino-2-hydroxybuttersäure (Boc-GABOB)
Schutzschema Typischerweise Fmoc (basen-labil) oder Boc (säure-labil) für Nα-Schutz.[1][2][]Verwendet Boc (säure-labil) für Nγ-Schutz, was eine Boc-basierte SPPS-Strategie erfordert.[4]
Kupplungschemie Standard-Kupplungsreagenzien (HBTU, HATU, DIC/HOBt) sind hochwirksam.[5]Erfordert sorgfältige Auswahl des Kupplungsreagenzes, um eine O-Acylierung der freien Hydroxylgruppe zu vermeiden.[6][7] Mildere Bedingungen oder spezifische Reagenzien können erforderlich sein.
Sterische Hinderung Variiert je nach Seitenkette (z. B. Gly vs. Val). Sterisch gehinderte Aminosäuren können längere Kupplungszeiten oder spezielle Reagenzien erfordern.[8][9][10]Die lineare Kette bietet eine geringere sterische Hinderung am Carboxylende, was die Kupplung erleichtern kann.
Nebenreaktionsprofil Übliche Nebenreaktionen umfassen Racemisierung (insbesondere bei His, Cys) und Aspartimidbildung.[11][12][13]Das Hauptrisiko ist die O-Acylierung , bei der die Hydroxylgruppe mit der aktivierten Carbonsäure des ankommenden Amino-Säure-Bausteins reagiert und eine Ester-Nebenbindung bildet.[6]
Auswirkung auf Peptidstruktur Führt zur Bildung von α-Helices, β-Faltblättern und definierten Windungen.Die γ-Aminosäure-Struktur führt zu einem flexibleren Peptidrückgrat und kann die Bildung neuartiger Sekundärstrukturen induzieren.
Anwendungen Bausteine für natürliche Peptide und Proteine.Erzeugung von Peptidomimetika, proteolytisch resistenten Analoga und Depsipeptiden (die Esterbindungen im Rückgrat enthalten).[14][15][16][17][18]
Die kritische Herausforderung: O-Acylierung

Die nukleophile Natur der freien Hydroxylgruppe in Boc-GABOB stellt das größte Risiko während der Kupplungsstufe dar. Während der Aktivierung der Carbonsäure der nächsten Aminosäure kann die -OH-Gruppe um die Reaktion mit dem aktivierten Ester konkurrieren, was zu einer unerwünschten Verzweigung der Peptidkette führt.

Abbildung 2: Schematische Darstellung, die den Wettbewerb zwischen der gewünschten N-Acylierung und der unerwünschten O-Acylierungs-Nebenreaktion während der Kupplung an ein Boc-GABOB-enthaltendes Peptid zeigt.

Strategien zur Minderung der O-Acylierung umfassen:

  • Auswahl des Kupplungsreagenzes: Die Verwendung von Carbodiimid-Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) in Verbindung mit einem Additiv wie Hydroxybenzotriazol (HOBt) kann die O-Acylierung im Vergleich zu aggressiveren Uroniumsalz-Reagenzien (HBTU, HATU) minimieren.

  • Kontrollierte Stöchiometrie: Die Vermeidung eines großen Überschusses an aktivierter Aminosäure kann die Wahrscheinlichkeit der Nebenreaktion verringern.

  • Temperaturkontrolle: Die Durchführung der Kupplung bei niedrigeren Temperaturen (z. B. 0 °C) kann die Rate der O-Acylierung im Vergleich zur gewünschten Amidbindungsbildung verlangsamen.

Teil 3: Experimentelle Protokolle und bewährte Verfahren

Die erfolgreiche Integration von Boc-GABOB erfordert Anpassungen an Standard-SPPS-Protokollen. Da Boc-GABOB eine Boc-Schutzgruppe trägt, muss die gesamte Synthese einer Boc-Strategie folgen.

Protokoll 1: Allgemeiner Boc-SPPS-Zyklus

Dieser Zyklus bildet die Grundlage für die schrittweise Verlängerung der Peptidkette auf einem festen Träger.

Boc_SPPS_Workflow Start Start: Peptid-Harz mit terminaler Boc-Gruppe Deprotection 1. Boc-Entschützung 50% TFA in DCM Start->Deprotection Wash1 2. Waschen DCM, IPA Deprotection->Wash1 Neutralization 3. Neutralisierung 5-10% DIEA in DCM/DMF Wash1->Neutralization Wash2 4. Waschen DCM, DMF Neutralization->Wash2 Coupling 5. Kupplung Boc-AA, Aktivator, Base in DMF Wash2->Coupling Monitoring 6. Überwachung Kaiser-Test Coupling->Monitoring Monitoring->Coupling Positiv (unvollständig) Erneute Kupplung Wash3 7. Waschen DMF, DCM Monitoring->Wash3 Negativ (vollständig) Repeat Zyklus wiederholen für nächste Aminosäure Wash3->Repeat

Abbildung 3: Ein detaillierter Workflow des Boc-SPPS-Zyklus, der die wesentlichen Schritte von der Entschützung bis zur Kupplung und Überwachung hervorhebt.

Detaillierte Schritte:

  • Harzquellung: Das Harz (z. B. Merrifield für Peptidsäuren oder MBHA für Peptidamide) in Dichlormethan (DCM) für 30-60 Minuten quellen lassen.[19]

  • Boc-Entschützung: Das Harz mit einer Lösung aus 50% Trifluoressigsäure (TFA) in DCM für 20-30 Minuten behandeln.[19][20] Wenn Tryptophan-, Cystein- oder Methioninreste vorhanden sind, wird die Zugabe von Fängern wie 0,5% Dithioethan (DTE) empfohlen, um Nebenreaktionen zu verhindern.[21]

  • Waschen: Das Harz gründlich mit DCM und dann Isopropanol (IPA) waschen, um restliche TFA zu entfernen.[19]

  • Neutralisierung: Das resultierende TFA-Salz mit einer Lösung aus 5-10% N,N-Diisopropylethylamin (DIEA) in DCM oder DMF neutralisieren, um die freie Aminogruppe zu regenerieren.[21]

  • Waschen: Das Harz mit DMF und DCM waschen, um überschüssige Base zu entfernen.

  • Kupplung: Die nächste Nα-Boc-geschützte Aminosäure (3-4 Äquivalente) mit einem geeigneten Kupplungsreagenz (z. B. DIC/HOBt oder HBTU/DIEA) in DMF voraktivieren und zur neutralisierten Peptid-Harz-Suspension geben. Die Reaktion 1-2 Stunden bei Raumtemperatur schütteln.

  • Überwachung: Eine kleine Probe des Harzes entnehmen und einen Kaiser-Test durchführen, um auf das Vorhandensein freier primärer Amine zu prüfen.[22][23][24] Ein negatives Ergebnis (farblos/gelb) zeigt eine vollständige Kupplung an. Ein positives Ergebnis (blau) weist auf eine unvollständige Reaktion hin, die eine zweite Kupplung erfordert.[23][24]

  • Waschen: Nach Abschluss der Kupplung das Harz mit DMF und DCM waschen, um überschüssige Reagenzien und Nebenprodukte zu entfernen.

  • Wiederholung: Den Zyklus ab Schritt 2 für jede nachfolgende Aminosäure wiederholen.

Protokoll 2: Optimierte Kupplung von Boc-GABOB

Um die O-Acylierung zu minimieren, wird ein modifiziertes Kupplungsprotokoll empfohlen:

  • Reagenzienvorbereitung (0 °C):

    • Lösen Sie Boc-GABOB (1,5 Äquivalente) und HOBt (1,5 Äquivalente) in minimalem DMF.

    • Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

    • Fügen Sie DIC (1,5 Äquivalente) hinzu und lassen Sie die Aktivierung 10 Minuten bei 0 °C fortschreiten.

  • Kupplungsreaktion:

    • Fügen Sie die kalte, voraktivierte Boc-GABOB-Lösung zum neutralisierten Peptid-Harz hinzu.

    • Lassen Sie die Reaktion 30 Minuten bei 0 °C und dann 2-4 Stunden bei Raumtemperatur ablaufen.

  • Überwachung und Waschen:

    • Führen Sie wie in Protokoll 1 beschrieben einen Kaiser-Test durch.

    • Bei unvollständiger Kupplung wiederholen Sie den Kupplungsschritt mit frischen Reagenzien.

    • Waschen Sie das Harz nach Abschluss gründlich.

Protokoll 3: Finale Spaltung und Aufreinigung

Nachdem die Sequenz zusammengesetzt ist, wird das Peptid vom Harz abgespalten und die Seitenkettenschutzgruppen werden entfernt.

  • Vorbereitung: Das Peptid-Harz gründlich mit DCM waschen und unter Vakuum trocknen.[25]

  • HF-Spaltung:

    • WARNUNG: Fluorwasserstoff (HF) ist extrem gefährlich und erfordert spezielle Ausrüstung und Schulung. Alternativen wie Trifluormethansulfonsäure (TFMSA) können ebenfalls verwendet werden.[2]

    • Das getrocknete Peptid-Harz in ein geeignetes HF-Apparaturgefäß geben. Fänger wie Anisol oder p-Kresol hinzufügen.

    • Das Gefäß auf 0 °C abkühlen und kondensiertes HF-Gas einleiten. Die Reaktion 1-2 Stunden bei 0 °C rühren.

  • Aufarbeitung:

    • Das HF unter einem Stickstoffstrom oder im Vakuum entfernen.

    • Das verbleibende Harz und das rohe Peptid mit kaltem Diethylether waschen, um Fänger und gespaltene Schutzgruppen zu entfernen.

    • Das rohe Peptid durch Filtration oder Zentrifugation sammeln.[1]

  • Aufreinigung und Analyse:

    • Das rohe Peptid in einer geeigneten wässrigen Pufferlösung (z. B. 0,1% TFA in Wasser/Acetonitril) lösen.

    • Das Peptid mittels Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) aufreinigen.[26][27][28]

    • Die Reinheit der gesammelten Fraktionen mittels analytischer HPLC analysieren, wobei die Peptidbindung bei ~215-220 nm detektiert wird.[27][28]

    • Die Identität des aufgereinigten Peptids mittels Massenspektrometrie (z. B. MALDI-TOF oder ESI-MS) bestätigen.[27]

Teil 4: Schlussfolgerung und Ausblick

(R)-4-N-Boc-Amino-2-hydroxybuttersäure ist kein direkter Ersatz für standardmäßige geschützte Aminosäuren, sondern ein spezialisierter Baustein, der neue Möglichkeiten in der Peptidchemie eröffnet. Seine Verwendung ist untrennbar mit der Boc-SPPS-Strategie verbunden, die zwar den Einsatz aggressiverer Reagenzien wie TFA und HF erfordert, aber für die Synthese einiger schwieriger oder hydrophober Sequenzen vorteilhaft sein kann.[1][29]

Die Hauptüberlegung bei der Verwendung von Boc-GABOB ist die Notwendigkeit, die O-Acylierung durch sorgfältige Protokolloptimierung zu steuern. Für Forscher, die Peptidomimetika mit veränderter Rückgratflexibilität, erhöhter proteolytischer Stabilität oder für die Synthese von Depsipeptiden entwickeln möchten, sind die Vorteile der Integration dieses einzigartigen Bausteins die zusätzlichen synthetischen Überlegungen wert. Die Wahl zwischen Boc-GABOB und einer standardmäßigen Aminosäure ist letztendlich eine strategische Entscheidung, die von den gewünschten Eigenschaften des endgültigen Peptidprodukts bestimmt wird.

Referenzen

  • Coin, I., et al. Depsipeptide Methodology for Solid-Phase Peptide Synthesis: Circumventing Side Reactions and Development of an Automated Technique via Depsidipeptide Units. ACS Publications. Verfügbar unter: [Link]

  • Bodanszky, M., & Bednarek, M. A. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. Verfügbar unter: [Link]

  • Kuil, J., et al. A general solid phase method for the synthesis of depsipeptides. RSC Publishing. Verfügbar unter: [Link]

  • Cardona, V., et al. The depsipeptide method for solid-phase synthesis of difficult peptides. PubMed. Verfügbar unter: [Link]

  • Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC. Verfügbar unter: [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. Verfügbar unter: [Link]

  • Spengler, J., & Albericio, F. A New Strategy for Solid-Phase Depsipeptide Synthesis Using Recoverable Building Blocks. ACS Publications. Verfügbar unter: [Link]

  • Kuil, J., et al. A general solid phase method for the synthesis of depsipeptides. RSC Publishing. Verfügbar unter: [Link]

  • Kavyakaparthi1. Spps and side reactions in peptide synthesis. Slideshare. Verfügbar unter: [Link]

  • Santosh Kumar Sahoo. T boc fmoc protocols in peptide synthesis. Slideshare. Verfügbar unter: [Link]

  • Rehman, A., et al. Side reactions in peptide synthesis: An overview. Bibliomed. Verfügbar unter: [Link]

  • Bodanszky, M., et al. Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. ACS Publications. Verfügbar unter: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Verfügbar unter: [Link]

  • ResolveMass Laboratories Inc. Peptide Characterization by RP-HPLC for Regulatory Submissions. Verfügbar unter: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Verfügbar unter: [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Verfügbar unter: [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Verfügbar unter: [Link]

  • Thieme. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Verfügbar unter: [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Verfügbar unter: [Link]

  • Arora, P. S., et al. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. PMC - NIH. Verfügbar unter: [Link]

  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Verfügbar unter: [Link]

  • Wipf, P., & Venkatraman, S. Comparative study of methods to couple hindered peptides. PubMed - NIH. Verfügbar unter: [Link]

  • ResearchGate. Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? Verfügbar unter: [Link]

  • D'Hondt, M., et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Verfügbar unter: [Link]

  • Sunresin Life Sciences. Peptide Synthesis by Boc Strategy. Verfügbar unter: [Link]

  • Fujii, S., et al. Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical Communications (RSC Publishing). Verfügbar unter: [Link]

  • Albericio, F., & Subirós-Funosas, R. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. Verfügbar unter:

  • Fields, G. B. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. Verfügbar unter: [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Verfügbar unter: [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. (R)-4-N-Boc-amino-2-hydroxybutyric acid. PubChem. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. (2R)-4-Amino-2-hydroxybutyric acid. PubChem. Verfügbar unter: [Link]

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A Comparative Spectroscopic Guide to (R)- and (S)-4-N-Boc-amino-2-hydroxybutyric Acid: Elucidating Chiral Identity

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the unambiguous determination of a molecule's absolute configuration is not merely a matter of academic curiosity—it is a cornerstone of safety, efficacy, and intellectual property. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the enantiomers of 4-N-Boc-amino-2-hydroxybutyric acid, a valuable chiral building block in medicinal chemistry.

While experimental spectra for these specific enantiomers are not widely published, this guide will delve into the principles and expected outcomes of three powerful chiroptical techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. We will provide not only the theoretical underpinnings but also detailed experimental and computational protocols to empower researchers to perform these analyses.

The Imperative of Chirality in Drug Development

The story of thalidomide serves as a stark reminder of the critical importance of stereochemistry. One enantiomer of thalidomide is a sedative, while the other is a potent teratogen. This tragic example underscores the regulatory and ethical necessity of developing enantiopure drugs. Consequently, robust analytical methods for confirming the absolute configuration and enantiomeric purity of chiral molecules like 4-N-Boc-amino-2-hydroxybutyric acid are indispensable in the pharmaceutical industry.

Vibrational Circular Dichroism (VCD): A Vibrational Fingerprint of Chirality

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and provides a unique vibrational fingerprint for a specific enantiomer. The VCD spectrum of one enantiomer will be the mirror image of the other, making it a definitive tool for assigning absolute configuration, especially when coupled with quantum chemical calculations.[2]

Expected VCD Spectra of (R)- and (S)-4-N-Boc-amino-2-hydroxybutyric Acid

The infrared (IR) spectra of the (R) and (S) enantiomers will be identical, as they possess the same vibrational modes. However, their VCD spectra are expected to be perfect mirror images. Key vibrational bands, such as the C=O stretches of the carboxylic acid and the carbamate, the O-H bend, and the N-H bend, will exhibit opposite signs in the VCD spectra of the two enantiomers. The ρ(OH) rocking and ν(C=O) stretching modes are often observed to have high intensity in the VCD spectra of amino acids.[3]

Theoretical Calculation of VCD Spectra: A Necessary Step for Assignment

To definitively assign the experimentally observed spectrum to either the (R) or (S) configuration, a theoretical VCD spectrum is calculated for one enantiomer (e.g., the R enantiomer) using Density Functional Theory (DFT).[4][5] The calculated spectrum is then compared to the experimental one. A good match confirms the absolute configuration of the experimental sample.

VCD_Workflow cluster_computational Computational Protocol cluster_experimental Experimental Protocol comp_start Assume (R)-Configuration conf_search Conformational Search (e.g., CREST) comp_start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31+G*) conf_search->dft_opt vcd_calc VCD Spectra Calculation dft_opt->vcd_calc boltzmann Boltzmann Averaging of Spectra vcd_calc->boltzmann comparison Compare Experimental and Calculated VCD Spectra boltzmann->comparison sample_prep Sample Preparation (~10 mg in 0.15 mL CDCl3) instrument_setup VCD Spectrometer Setup sample_prep->instrument_setup data_acq Data Acquisition (e.g., 4-8 hours) instrument_setup->data_acq data_proc Data Processing (Solvent Subtraction, Baseline Correction) data_acq->data_proc data_proc->comparison assignment Assign Absolute Configuration comparison->assignment caption VCD Analysis Workflow

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Experimental Protocol: VCD Measurement
  • Sample Preparation: Dissolve approximately 8-10 mg of the enantiopure sample in 125-250 µL of a suitable deuterated solvent (e.g., CDCl₃). The solution is then transferred to a BaF₂ IR cell with a path length of 100 µm.

  • Instrumentation: Utilize a VCD spectrometer, such as a Jasco FVS-6000 or a BioTools ChiralIR-2X.

  • Data Acquisition: Purge the instrument with dry air or nitrogen to remove water vapor. Acquire spectra at a resolution of 4 cm⁻¹ over the desired wavenumber range (e.g., 2000 cm⁻¹ to 850 cm⁻¹). Due to the low signal intensity of VCD, data acquisition typically involves accumulating scans over several hours (e.g., 8 blocks of 1 hour each).

  • Data Processing: Process the raw data by subtracting the solvent spectrum and applying baseline corrections. The final VCD spectrum is obtained from the averaged blocks.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[6] This technique is particularly useful for molecules containing chromophores (light-absorbing groups). The resulting ECD spectrum is highly sensitive to the stereochemical environment of the chromophore.

Expected ECD Spectra of (R)- and (S)-4-N-Boc-amino-2-hydroxybutyric Acid

The carboxylic acid and the N-Boc (carbamate) groups in the target molecule act as chromophores. The ECD spectra of the (R) and (S) enantiomers are expected to be mirror images, exhibiting Cotton effects (positive or negative peaks) of opposite signs. The analysis of these spectra, when compared with theoretical predictions from Time-Dependent Density Functional Theory (TD-DFT), allows for the unambiguous assignment of the absolute configuration.[3][7]

ECD_Workflow cluster_computational Computational Protocol cluster_experimental Experimental Protocol comp_start_ecd Assume (R)-Configuration conf_search_ecd Conformational Search comp_start_ecd->conf_search_ecd dft_opt_ecd Ground State Optimization (DFT) conf_search_ecd->dft_opt_ecd tddft_calc Excited State Calculation (TD-DFT) dft_opt_ecd->tddft_calc ecd_sim Simulate ECD Spectrum tddft_calc->ecd_sim comparison_ecd Compare Experimental and Calculated ECD Spectra ecd_sim->comparison_ecd sample_prep_ecd Sample Preparation (Dilute solution in transparent solvent) instrument_setup_ecd CD Spectropolarimeter Setup sample_prep_ecd->instrument_setup_ecd data_acq_ecd Wavelength Scan instrument_setup_ecd->data_acq_ecd data_proc_ecd Data Processing (Blank Subtraction, Conversion to Δε) data_acq_ecd->data_proc_ecd data_proc_ecd->comparison_ecd assignment_ecd Assign Absolute Configuration comparison_ecd->assignment_ecd caption ECD Analysis Workflow

Caption: Workflow for absolute configuration determination using ECD spectroscopy.

Experimental Protocol: ECD Measurement
  • Sample Preparation: Prepare a dilute solution of the sample in a solvent that is transparent in the UV region of interest (e.g., methanol, acetonitrile, or water). The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

  • Instrumentation: Use a circular dichroism spectropolarimeter.

  • Data Acquisition: Record the ECD spectrum over a suitable wavelength range (e.g., 190-400 nm) in a quartz cuvette with a defined path length (typically 0.1 to 1 cm). A spectrum of the solvent blank should also be recorded.

  • Data Processing: Subtract the solvent blank spectrum from the sample spectrum. The data, often recorded in millidegrees, is typically converted to molar circular dichroism (Δε) for standardization.

NMR Spectroscopy: Distinguishing Enantiomers with Chiral Solvating Agents

Standard NMR spectroscopy is inherently achiral and cannot differentiate between enantiomers.[2] However, by introducing a chiral solvating agent (CSA), a transient diastereomeric complex is formed with each enantiomer of the analyte.[8][9] These diastereomeric complexes have different magnetic environments, leading to separate and distinguishable signals in the NMR spectrum, allowing for the determination of enantiomeric purity.[10]

Differentiating (R)- and (S)-4-N-Boc-amino-2-hydroxybutyric Acid with a CSA

For a molecule containing both acidic (carboxylic acid) and basic (carbamate) functionalities, as well as a hydroxyl group, a variety of CSAs can be effective. A common choice would be a chiral alcohol like (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) or a chiral acid. The interaction between the CSA and the enantiomers of the analyte will lead to a separation of proton signals adjacent to the stereocenter or other nearby protons. For instance, the signal for the proton on the chiral carbon (at position 2) is expected to split into two distinct signals, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio.

NMR_CSA_Principle cluster_analyte Analyte Enantiomers cluster_complexes Transient Diastereomeric Complexes R_enantiomer (R)-Analyte R_complex (R)-Analyte : CSA R_enantiomer->R_complex S_enantiomer (S)-Analyte S_complex (S)-Analyte : CSA S_enantiomer->S_complex CSA Chiral Solvating Agent (CSA) CSA->R_complex CSA->S_complex NMR_spec NMR Spectrum R_complex->NMR_spec S_complex->NMR_spec split_signal Split Signals (Δδ ≠ 0) NMR_spec->split_signal caption Principle of Chiral Discrimination by NMR with a CSA

Caption: Principle of enantiomeric differentiation using a chiral solvating agent in NMR.

Experimental Protocol: Chiral NMR Analysis
  • Sample Preparation: In a clean NMR tube, dissolve 5-10 mg of the analyte (as a racemic or enantiomerically enriched mixture) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone.

  • Addition of CSA: Add a molar equivalent of the chosen chiral solvating agent (e.g., TFAE) to the NMR tube.

  • Data Acquisition: Gently mix the sample and re-acquire the ¹H NMR spectrum. The formation of the diastereomeric complexes may lead to chemical shift changes and the splitting of certain signals.

  • Analysis: Identify a well-resolved pair of signals corresponding to the two enantiomers. Integrate these signals to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).

Comparative Summary

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Solvating Agent
Principle Differential absorption of circularly polarized IR light by vibrational transitions.Differential absorption of circularly polarized UV-Vis light by electronic transitions.Formation of transient diastereomeric complexes leading to distinct NMR signals.
Primary Use Absolute configuration determination.Absolute configuration determination.Enantiomeric purity determination.
Sample Req. ~10 mg, soluble in IR-transparent solvent.Microgram to milligram quantities, soluble in UV-transparent solvent.~5-10 mg, soluble in deuterated NMR solvent.
Key Output Mirror-image spectra for enantiomers.Mirror-image spectra for enantiomers.Splitting of NMR signals for enantiomers.
Theoretical Aid DFT calculations are essential for assignment.TD-DFT calculations are essential for assignment.Not required for ee determination, but can help understand interactions.

Conclusion

The spectroscopic analysis of (R)- and (S)-4-N-Boc-amino-2-hydroxybutyric acid relies on a suite of powerful techniques that, when used in concert, provide an unambiguous determination of stereochemistry. VCD and ECD offer definitive assignment of absolute configuration through the comparison of experimental and theoretically calculated mirror-image spectra. Chiral NMR spectroscopy serves as a rapid and quantitative method for determining enantiomeric purity. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently characterize these and other chiral molecules, ensuring the integrity and safety of their chemical entities from the laboratory to clinical applications.

References

  • Ji, F., et al. (2010). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. The Journal of Physical Chemistry A, 114(10), 3599-3608. [Link]

  • Polavarapu, P. L. (2002). Ab initio molecular orbital calculations of vibrational circular dichroism spectra. Chirality, 14(10), 768-781. [Link]

  • Stephens, P. J., et al. (2005). Determination of absolute configuration using ab initio calculation of optical rotation. Chirality, 17(S1), S52-S64. [Link]

  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000). Circular dichroism: principles and applications. John Wiley & Sons. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

  • Nafie, L. A. (2008). Vibrational circular dichroism: A new biochemical and biopharmaceutical tool. Applied Spectroscopy, 62(8), 221A-234A. [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758. [Link]

  • Wikipedia contributors. (2023). Vibrational circular dichroism. In Wikipedia, The Free Encyclopedia. [Link]

  • Gaussian, Inc. (2016). Gaussian 16 Manual. [Link]

  • Grimme, S., Bannwarth, C., & Shushkov, P. (2017). A robust and accurate tight-binding quantum chemical method for organic molecules. Journal of Chemical Theory and Computation, 13(4), 1989-2009. [Link]

  • Encyclopedia.pub. (2019). Electronic Circular Dichroism. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Wenzel, T. J., & Wilcox, C. D. (2015). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons. [Link]

  • PubChem. Compound Summary for CID 27281609, (R)-4-N-Boc-amino-2-hydroxybutyric acid. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Coupling (R)-4-N-Boc-amino-2-hydroxybutyric Acid: A Comparative Analysis of Reagent Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex peptides and pharmaceutical intermediates, the selection of an appropriate coupling reagent is paramount to achieving high yield, purity, and stereochemical fidelity. The task becomes particularly challenging when incorporating non-standard amino acids, such as (R)-4-N-Boc-amino-2-hydroxybutyric acid. The presence of a secondary hydroxyl group on the α-carbon introduces a significant risk of side reactions, primarily O-acylation (esterification), which competes with the desired N-acylation (amide bond formation).[1][2] Furthermore, the chiral center is susceptible to epimerization under harsh reaction conditions.[3][4]

This guide provides a comparative analysis of common coupling reagents for the acylation of this compound, offering insights into their mechanisms, efficacy, and recommended protocols to aid researchers in navigating this synthetic challenge.

The Core Challenge: O-Acylation and Epimerization

The primary obstacle in coupling amino acids bearing unprotected hydroxyl groups is the competing O-acylation reaction, where the coupling reagent activates the carboxylic acid, which then reacts with the hydroxyl group of another molecule instead of the intended amine.[2][5] This leads to the formation of ester byproducts, reducing the yield of the desired peptide and complicating purification.

Additionally, the activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, particularly with highly reactive coupling agents.[6] This intermediate can deprotonate and reprotonate at the α-carbon, leading to a loss of stereochemical integrity, a process known as epimerization.[4][7]

Comparative Efficacy of Coupling Reagents

The choice of coupling reagent directly influences the outcome of the reaction. Modern uronium/aminium and phosphonium salt-based reagents, often used with additives, are generally preferred over classic carbodiimides for difficult couplings due to their higher reactivity and ability to suppress side reactions.[8][9]

Coupling Reagent SystemClassRelative ReactivityEpimerization RiskO-Acylation RiskKey Considerations
DCC or EDC / HOBt CarbodiimideModerateModerateModerate to HighInexpensive and widely used. The formation of insoluble dicyclohexylurea (DCU) with DCC can complicate purification.[8][10] EDC forms a water-soluble urea byproduct.[9][11] The addition of HOBt is crucial to suppress racemization.[9][12]
HBTU / HOBt / Base Aminium SaltHighLow to ModerateModerateA highly efficient and rapid coupling reagent.[12][13] The presence of HOBt helps to minimize epimerization.[14] However, over-activation can still lead to O-acylation.[2]
HATU / HOAt / Base Aminium SaltVery HighLowLowGenerally considered superior to HBTU, especially for challenging couplings.[9][13] The HOAt ester formed is more reactive and less prone to epimerization.[13] The pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the reaction.[10]
PyBOP / Base Phosphonium SaltHighLowModerateA safer alternative to the original BOP reagent, avoiding the formation of carcinogenic HMPA.[15] It is a very efficient reagent, but like HBTU, can still pose a risk for O-acylation with sensitive substrates.
COMU / Base Uronium SaltVery HighLowLowA newer generation reagent based on OxymaPure as the additive.[9] It offers high reactivity, comparable or even superior to HATU for some applications, and is non-explosive.

Expert Insight: For a sensitive substrate like this compound, the use of HATU is strongly recommended. Its high reactivity allows for faster coupling times, which minimizes the window for side reactions. The formation of the OAt active ester is more efficient at promoting the desired N-acylation over O-acylation and is known to be superior in suppressing epimerization compared to HOBt-based systems.[13]

Mechanisms of Action

Understanding the mechanism of these reagents clarifies why certain choices are superior for this specific application.

Carbodiimides like EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange into an inactive N-acylurea.[2] The addition of HOBt traps the O-acylisourea to form a more stable HOBt-active ester, which is less prone to side reactions and reacts efficiently with the amine.

G cluster_0 Activation cluster_1 Side Reactions cluster_2 HOBt Intervention cluster_3 Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea (Inactive) O_Acylisourea->N_Acylurea Rearrangement HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide_Bond Amide Bond HOBt_Ester->Amide_Bond + Amine Amine R'-NH2 G Carboxylic_Acid (R)-4-N-Boc-amino- 2-hydroxybutyric acid HOAt_Ester HOAt-Active Ester (Highly Reactive) Carboxylic_Acid->HOAt_Ester + HATU/Base HATU HATU + Base (DIPEA) Desired_Amide Desired Amide Product HOAt_Ester->Desired_Amide + Amine (Fast, N-Acylation) Side_Product O-Acylated Byproduct (Minimized) HOAt_Ester->Side_Product (Slow, O-Acylation) Amine Amine Component (R'-NH2)

Caption: HATU coupling mechanism.

Recommended Experimental Protocol: HATU-Mediated Coupling

This protocol is optimized to maximize yield and minimize side reactions when coupling this compound.

Materials:

  • This compound (1.0 eq)

  • Amine component (hydrochloride or free base, 1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M aqueous HCl solution

  • Brine

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to suppress potential epimerization during the activation step.

  • Activation: Add DIPEA (2.5 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 5-10 minutes. This pre-activation period allows for the formation of the reactive HOAt-ester. [14]4. Coupling: Add a solution of the amine component (1.0-1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x). [15] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G cluster_0 Preparation & Activation cluster_1 Coupling Reaction cluster_2 Work-up & Purification A 1. Dissolve Acid & HATU in DMF B 2. Cool to 0°C A->B C 3. Add DIPEA, stir 5-10 min B->C D 4. Add Amine Component C->D E 5. Stir at 0°C -> RT for 2-4h D->E F 6. Monitor by TLC/LC-MS E->F G 7. Dilute with DCM/EtOAc F->G H 8. Aqueous Washes (Acid, Base, Brine) G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify by Chromatography I->J

Caption: Experimental workflow for HATU coupling.

Conclusion

While several coupling reagents can effect the formation of an amide bond with this compound, the potential for O-acylation and epimerization necessitates a careful selection. Uronium/aminium reagents, particularly HATU , offer the best combination of high reactivity and low side-reaction propensity for this challenging substrate. The enhanced reactivity of the in-situ generated HOAt-ester, combined with a carefully controlled, low-temperature protocol, provides the most reliable path to achieving high yields of the desired, chirally pure product. Researchers and drug development professionals should consider HATU as the reagent of choice to ensure efficiency and success in their synthetic campaigns.

References

  • Slideshare. Side reaction in peptide synthesis. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • ResearchGate. A) Mechanism of NO and ON intramolecular acyl migration reaction; (B).... [Link]

  • PubMed. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. [Link]

  • ResearchGate. Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis | Request PDF. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Scribd. Side Reactions in Peptide Synthesis | PDF. [Link]

  • Waseda University. Epimerization of Peptide. [http://www.f.waseda.jp/sokamoto/lecture/peptide/Epimerization of Peptide.pdf]([Link] of Peptide.pdf)

  • PubMed Central. Epimerisation in Peptide Synthesis. [Link]

  • PubMed. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (R)-4-N-Boc-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of (R)-4-N-Boc-amino-2-hydroxybutyric acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols outlined below are grounded in established safety principles and regulatory standards, designed to provide researchers, scientists, and drug development professionals with a reliable framework for managing waste generated from this compound.

Understanding the Compound: A Prerequisite for Safe Disposal

Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department, as they will be familiar with local and national regulations.

The Four Pillars of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a set of core principles that ensure safety and compliance. These are:

  • Identification and Classification: Determining if the waste is hazardous.

  • Segregation: Keeping incompatible waste streams separate.

  • Containment and Labeling: Using appropriate containers and clear, informative labels.

  • Disposal: Selecting the correct final disposal route.

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Academic and research laboratories may also be subject to the standards outlined in Subpart K of the Code of Federal Regulations (CFR) Title 40, Part 262, which provides alternative requirements for managing hazardous waste in these settings.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in any form, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice for handling amino acid derivatives.

  • Body Protection: A lab coat should be worn to protect from incidental contact.

  • Respiratory Protection: While the compound is likely a low-volatility solid, a dust mask or respirator may be necessary if handling fine powders to avoid inhalation.[3]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid, in solution) and whether it is contaminated with other hazardous materials.

Disposal of Solid this compound
  • Waste Characterization: Unused or expired solid this compound should be treated as chemical waste. Do not dispose of it in the regular trash.

  • Containment:

    • Place the solid waste in a clearly labeled, sealable container. The original container is often the best choice.[3]

    • The container must be made of a material compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.

  • Labeling:

    • The container must be labeled with the words "Hazardous Waste."[4]

    • The label should clearly state the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.

    • Include the date the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[4][5] This area should be near the point of generation and under the control of laboratory personnel.[5]

    • Ensure the container is kept closed except when adding waste.

    • Segregate the container from incompatible materials, such as strong acids or bases.[5]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.

Disposal of this compound in Solution
  • Waste Characterization: The disposal of a solution containing this compound is dictated by the solvent.

    • Aqueous Solutions: If the compound is dissolved in water, the solution may potentially be neutralized and disposed of down the drain, but only if permitted by your local wastewater treatment authority and institutional EHS guidelines. Generally, only small quantities of solutions with low toxicity and a pH between 5.0 and 12.5 are eligible for drain disposal.[5] Given the uncertainty of the compound's environmental effects, it is more prudent to treat it as chemical waste.

    • Organic Solvents: Solutions of this compound in organic solvents (e.g., methanol, dichloromethane) are considered hazardous waste.

  • Containment:

    • Collect the waste solution in a sealable, chemical-resistant container (e.g., an HDPE carboy).

    • Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected separately.

  • Labeling:

    • Label the container with "Hazardous Waste" and list all components of the solution with their approximate percentages.[5]

  • Storage:

    • Store the waste container in a designated SAA, segregated from other incompatible waste types.

  • Disposal Request:

    • Arrange for pickup by your institution's EHS department.

Disposal of Contaminated Materials

Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be disposed of as solid chemical waste.

  • Collection: Place all contaminated solid materials into a designated, labeled waste bag or container.

  • Labeling: Clearly label the container with the chemical name of the contaminant.

  • Disposal: This waste should be collected by your institution's EHS department along with other solid chemical waste.

Emergency Procedures in Case of a Spill

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as described in Section 3.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a waste container, avoiding dust generation.[6] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid before scooping it into a waste container.

  • Clean the Area: Decontaminate the spill area with an appropriate cleaning agent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Solid this compound or Contaminated Materials WasteType->SolidWaste Solid LiquidWaste Is the solvent aqueous or organic? WasteType->LiquidWaste Liquid CollectSolid Collect in a labeled, sealed container. SolidWaste->CollectSolid AqueousSolution Aqueous Solution LiquidWaste->AqueousSolution Aqueous OrganicSolution Organic Solvent Solution LiquidWaste->OrganicSolution Organic CheckLocalRegs Consult EHS for drain disposal permissibility. AqueousSolution->CheckLocalRegs CollectOrganic Collect in a labeled, sealed container. Segregate by solvent type. OrganicSolution->CollectOrganic StoreSAA Store in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. CollectSolid->StoreSAA CollectOrganic->StoreSAA DrainDisposal Neutralize (pH 5.0-12.5) and dispose down the drain with copious water. CheckLocalRegs->DrainDisposal Permitted CollectAqueous Treat as chemical waste. Collect in a labeled, sealed container. CheckLocalRegs->CollectAqueous Not Permitted or Uncertain CollectAqueous->StoreSAA EHS_Pickup Arrange for pickup by EHS. StoreSAA->EHS_Pickup

Sources

A Researcher's Guide to Personal Protective Equipment for Handling (R)-4-N-Boc-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and scientific research requires a foundational commitment to safety. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling (R)-4-N-Boc-amino-2-hydroxybutyric acid. As your partner in research, we aim to extend value beyond the product itself, fostering a culture of safety and precision in your laboratory.

Hazard Identification and Risk Assessment

This compound is a carboxylic acid derivative. While specific hazard information for this exact compound is limited, the available data for similar amino acid derivatives and carboxylic acids indicates a need for careful handling. The primary hazards are associated with irritation to the skin and eyes, and potentially the respiratory system.[1][2][3] A thorough risk assessment is the first step in ensuring a safe handling protocol.

Key Hazards:

Hazard StatementClassificationSource
Causes skin irritationSkin Corrosion/Irritation, Category 2[1][2][3]
Causes serious eye irritation/damageSerious Eye Damage/Eye Irritation, Category 1/2A[1][2][3]
May cause respiratory irritationSpecific target organ toxicity, single exposure[1][2]

It is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using, as formulations and concentrations can vary.

Engineering and Administrative Controls: The First Line of Defense

Before relying on PPE, engineering and administrative controls should be implemented to minimize exposure. These include:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all procedures involving this chemical.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is recommended when handling this compound. The level of protection may need to be adjusted based on the specific procedure and risk assessment.

Eye and Face Protection
  • Safety Glasses with Side Shields: For general handling of small quantities, safety glasses with side shields are the minimum requirement.

  • Chemical Safety Goggles: When there is a risk of splashes or working with larger quantities, chemical safety goggles that provide a seal around the eyes are necessary.[3][5]

  • Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashes or when handling corrosive reagents during a reaction.[5][6]

Skin Protection
  • Gloves:

    • Nitrile or Butyl Rubber Gloves: These materials are recommended for handling acids and offer good chemical resistance.[5]

    • Glove Inspection: Always inspect gloves for any signs of damage before use.

    • Proper Removal: Use the proper technique to remove gloves to avoid contaminating your skin.

  • Laboratory Coat: A flame-resistant lab coat should be worn to protect your skin and clothing from potential splashes. Ensure it is fully buttoned.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant apron or suit may be necessary.

Respiratory Protection
  • General Use: Under normal conditions with adequate ventilation, respiratory protection is not typically required.

  • Dust or Aerosol Generation: If the compound is a powder and there is a risk of generating dust, or if aerosols may be created, a NIOSH-approved respirator is necessary. Options include:

    • N95 Particulate Respirator: For nuisance dust.

    • Full-face respirator with acid gas cartridges: For higher levels of exposure or when eye and face protection are also needed.[5] A proper fit test is essential for the effectiveness of any respirator.[5]

PPE Selection for Specific Laboratory Tasks

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile gloves, lab coatNot generally required
Weighing (powder) Chemical safety gogglesNitrile gloves, lab coatN95 respirator (in a fume hood or ventilated enclosure)
Preparing Solutions Chemical safety goggles, face shieldNitrile gloves, lab coatNot required in a fume hood
Running a Reaction Chemical safety goggles, face shieldNitrile gloves, lab coatNot required in a fume hood
Work-up and Purification Chemical safety goggles, face shieldNitrile gloves, lab coatNot required in a fume hood
Spill Cleanup Chemical safety goggles, face shieldChemical-resistant gloves, lab coat, apronAir-purifying respirator with appropriate cartridges
Waste Disposal Chemical safety gogglesNitrile gloves, lab coatNot generally required

Step-by-Step PPE Protocol: Donning and Doffing

Properly putting on and taking off PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.